molecular formula C6H4BrFIN B1286612 3-Bromo-5-fluoro-2-iodoaniline CAS No. 144580-08-5

3-Bromo-5-fluoro-2-iodoaniline

Cat. No.: B1286612
CAS No.: 144580-08-5
M. Wt: 315.91 g/mol
InChI Key: CMTDUTPIANOYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-2-iodoaniline is a useful research compound. Its molecular formula is C6H4BrFIN and its molecular weight is 315.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFIN/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTDUTPIANOYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598751
Record name 3-Bromo-5-fluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144580-08-5
Record name 3-Bromo-5-fluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-fluoro-2-iodoaniline: A Strategic Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstitution

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 3-Bromo-5-fluoro-2-iodoaniline (CAS No. 144580-08-5) emerges as a preeminent example of such a scaffold.[1] This trisubstituted aniline is not merely a carrier of functional groups; it is an intricately designed reagent offering a hierarchy of reactivity that enables chemists to perform sequential, site-selective modifications. The presence of iodine, bromine, and fluorine atoms on the same aromatic ring, each with distinct reactivity profiles in catalysis, alongside a nucleophilic amine, provides a powerful platform for generating molecular diversity from a single, advanced intermediate.[2]

This guide provides an in-depth analysis of this compound, moving beyond simple data to explain the causality behind its synthetic utility. We will explore its physicochemical properties, dissect its unique reactivity, propose logical synthetic strategies, and provide a field-proven experimental protocol for its application. This document is intended for researchers, scientists, and drug development professionals who seek to leverage advanced organic intermediates to accelerate their discovery programs.

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties and hazards is the foundation of its effective and safe use in the laboratory.

Physical and Chemical Properties

The key computed properties of this compound are summarized below, providing essential data for reaction planning and characterization.[1]

PropertyValueSource
CAS Number 144580-08-5PubChem[1]
Molecular Formula C₆H₄BrFINPubChem[1]
Molecular Weight 315.91 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
XLogP3 2.7PubChem[1]
Canonical SMILES C1=C(C=C(C(=C1N)I)Br)FPubChem[1]
InChI Key CMTDUTPIANOYFR-UHFFFAOYSA-NPubChem[1]
Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not publicly compiled, data from structurally related polyhalogenated anilines provides a strong basis for a rigorous safety assessment. These compounds are generally classified as irritants and are harmful if swallowed, inhaled, or absorbed through the skin.

  • Hazard Identification:

    • Causes skin and serious eye irritation.

    • May cause respiratory irritation.

    • Harmful if swallowed or inhaled.

  • Recommended Handling Practices:

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles with side shields, and a lab coat.

    • Avoid breathing dust or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and dark place.

    • Consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential degradation.

The Scientist's Perspective: A Dissection of Reactivity

The synthetic power of this compound lies in the differential reactivity of its three carbon-halogen bonds, a concept known as orthogonal reactivity . This allows for stepwise functionalization, building molecular complexity in a controlled manner.

The generally accepted reactivity hierarchy for palladium-catalyzed cross-coupling reactions is: C-I > C-Br > C-Cl >> C-F .[3] This principle is the cornerstone of this building block's design.

  • The C-I Bond (Position 2): The carbon-iodine bond is the most labile and reactive site. It readily undergoes oxidative addition to Pd(0) catalysts under mild conditions, making it the primary handle for initial cross-coupling reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[3]

  • The C-Br Bond (Position 3): The carbon-bromine bond is significantly less reactive than the C-I bond but more reactive than the C-F bond. This allows for a second cross-coupling reaction to be performed under more forcing conditions (e.g., different ligand, higher temperature) after the C-I bond has been functionalized.[2]

  • The C-F Bond (Position 5): The carbon-fluorine bond is largely inert to standard palladium cross-coupling conditions, making it a stable substituent that can be carried through multiple synthetic steps. The fluorine atom itself is a valuable feature in medicinal chemistry, often introduced to modulate pKa, improve metabolic stability, or enhance binding affinity.[4]

  • The Amine Group (Position 1): The aniline moiety is a powerful ortho-, para-director in electrophilic aromatic substitution, although the ring is already fully substituted. More importantly, it can be acylated, alkylated, or used as a handle for forming heterocyclic rings (e.g., indoles, quinolines). However, its presence can sometimes complicate cross-coupling reactions, necessitating the use of specific catalysts or protection strategies.[5][6]

The following diagram illustrates the logical workflow for the sequential functionalization of this molecule.

G A This compound B Step 1: C-I Coupling (e.g., Suzuki, Sonogashira) Mild Pd Catalyst (Pd(PPh3)4) Room Temp to ~60°C A->B Selective Reaction at C2-Iodine C 2-Substituted-3-bromo-5-fluoroaniline B->C D Step 2: C-Br Coupling (e.g., Suzuki, Buchwald) Robust Pd Catalyst (e.g., with XPhos) Higher Temp (>80°C) C->D Sequential Reaction at C3-Bromine E 2,3-Disubstituted-5-fluoroaniline D->E F Step 3: Amine Modification (e.g., Acylation, Alkylation, Cyclization) E->F Final Modification at N1-Amine G Fully Functionalized Product F->G

Caption: Orthogonal reactivity workflow for this compound.

Synthetic Strategies

While specific patented syntheses for CAS 144580-08-5 are not prominently published, a logical retrosynthetic analysis based on established organohalogen chemistry allows for the design of a plausible and robust synthetic route. A common strategy involves the sequential, regioselective halogenation of a simpler aniline or nitrobenzene precursor.

A potential synthetic pathway could start from 3-bromo-5-fluoroaniline. The challenge lies in the selective introduction of iodine at the C2 position, ortho to the amine. Direct iodination of anilines can be complex, but methods using N-Iodosuccinimide (NIS) or iodine with an oxidizing agent can achieve this transformation, often with high regioselectivity driven by the directing effect of the amine group.

The diagram below outlines a plausible synthetic approach.

G cluster_0 Plausible Synthesis Route Start 3-Bromo-5-fluoroaniline Reagent1 N-Iodosuccinimide (NIS) Acetonitrile (Solvent) Room Temperature Start->Reagent1 Electrophilic Iodination Product This compound (Target Molecule) Reagent1->Product

Caption: A plausible route for the synthesis of the target compound.

This approach leverages the strong activating and ortho-directing nature of the aniline group to install the iodine atom at the sterically accessible position between the amine and the bromine.

Field-Proven Protocol: Selective Suzuki-Miyaura Coupling

This section provides a robust, self-validating protocol for the selective Suzuki-Miyaura cross-coupling reaction at the C-2 iodine position of this compound. The causality for each step is explained to provide a deeper understanding.

Objective: To selectively couple an arylboronic acid at the C-I position while preserving the C-Br bond for subsequent transformations.

Reaction: this compound + Aryl-B(OH)₂ → 2-Aryl-3-bromo-5-fluoroaniline

Materials & Equipment:

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03-0.05 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

    • 1,4-Dioxane, anhydrous

    • Water, deionized and degassed

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and hotplate

    • Inert gas line (Argon or Nitrogen) with bubbler

    • Syringes and needles for solvent transfer

    • TLC plates (silica gel 60 F₂₅₄)

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Methodology:

  • System Preparation (The "Why"): To ensure the catalytic cycle is not poisoned by oxygen, which can oxidize the Pd(0) catalyst to an inactive state, the entire system must be under an inert atmosphere.

    • Action: Place this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv) into the Schlenk flask.

    • Action: Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with inert gas (Ar or N₂).

  • Catalyst and Solvent Addition (The "Why"): The catalyst is added last to minimize its exposure to any residual air. Anhydrous, degassed solvents are critical to prevent side reactions and catalyst deactivation. The water in the solvent mixture is essential for the transmetalation step of the Suzuki coupling mechanism.

    • Action: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv).

    • Action: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration should be approximately 0.1 M with respect to the starting aniline.

  • Reaction Execution & Monitoring (The "Why"): Gentle heating is typically sufficient to drive the coupling at the highly reactive C-I bond without engaging the C-Br bond. TLC is a crucial self-validating step to ensure the reaction goes to completion and to identify potential side products.

    • Action: Stir the reaction mixture at 60-70 °C.

    • Action: Monitor the reaction progress by TLC every 30-60 minutes. Use a mobile phase like 4:1 Hexanes:Ethyl Acetate. The starting material should be consumed, and a new, typically lower Rf spot corresponding to the product should appear.

  • Workup and Extraction (The "Why"): The workup is designed to quench the reaction, remove inorganic salts (like K₂CO₃), and transfer the organic product into a suitable solvent for purification.

    • Action: Once the reaction is complete, cool the mixture to room temperature.

    • Action: Dilute the mixture with ethyl acetate and water.

    • Action: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Action: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (The "Why"): Flash column chromatography is the standard and most effective method for purifying the product from residual catalyst, unreacted starting materials, and any homocoupled byproducts.

    • Action: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

    • Action: Collect fractions, verify their purity by TLC, and combine the pure fractions.

    • Action: Evaporate the solvent to yield the purified 2-Aryl-3-bromo-5-fluoroaniline. Characterize by NMR and MS to confirm the structure and purity.

This detailed protocol, with its emphasis on an inert atmosphere and careful monitoring, provides a reliable system for achieving high yields and selectivity in the first crucial step of a sequential cross-coupling strategy.

Conclusion

This compound is a testament to the power of strategic molecular design. Its value extends far beyond its constituent atoms, residing in the predictable and controllable hierarchy of its reactivity. This allows scientists to build complex molecular architectures with a level of precision that streamlines synthetic routes, reduces purification challenges, and ultimately accelerates the discovery of new chemical entities. By understanding the causality behind its reactivity and employing robust, validated protocols, researchers can fully unlock the potential of this versatile building block in their pursuit of novel pharmaceuticals and advanced materials.[7][8]

References

  • Brahmachari, G. (2020). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. National Institutes of Health. Available at: [Link]

  • Sandford, T., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. National Institutes of Health. Available at: [Link]

  • Vantourout, J. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19429794, this compound. PubChem. Available at: [Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaryl Halides and Phenolic Derivatives. Available at: [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]

  • ResearchGate. (n.d.). Representative examples of relevant iodinated anilines. Available at: [Link]

  • Google Patents. (n.d.). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • ResearchGate. (2015). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Available at: [Link]

  • Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • ResearchGate. (n.d.). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl.... Available at: [Link]

  • Charles River Laboratories. (n.d.). Drug Discovery Patents. Available at: [Link]

  • Khan Academy. (2022). Bromination of Aniline. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Iodine-catalyzed three-component annulation: access to highly fluorescent trisubstituted thiophenes. Chemical Communications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmaceutical compositions - Patent US-11564886-B2. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Available at: [Link]

  • Rosati, O., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Standardised reaction of aniline with iodobenzene. Available at: [Link]

  • Hillenbrand, J., et al. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available at: [Link]

  • Google Patents. (n.d.). US11926584B2 - Methods of making bempedoic acid and compositions of the same.
  • Google Patents. (n.d.). US6045808A - Method for removing high boiling solvents from drug formulations by vacuum drying.
  • Google Patents. (n.d.). US7498458B2 - Process for the preparation of prostaglandins and analogues thereof.
  • Google Patents. (n.d.). WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds.
  • Google Patents. (n.d.). CN114957247A - Synthesis method of Rimegepant and intermediate thereof.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-fluoro-2-iodoaniline is a highly substituted aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of three different halogen atoms (bromine, fluorine, and iodine) on an aniline scaffold offers multiple points for synthetic modification, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the key physicochemical properties of this compound, detailing the experimental methodologies for their determination and offering insights into the expected results based on its chemical structure and data from analogous compounds. This document is intended to serve as a practical resource for researchers, enabling a thorough understanding and effective utilization of this compound in their scientific endeavors.

Chemical Identity and Molecular Structure

This compound is a multifaceted molecule, and a firm grasp of its basic identifiers is the first step in its scientific journey.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 144580-08-5[1][2][3][4]
Molecular Formula C₆H₄BrFIN[1][2][3]
Molecular Weight 315.91 g/mol [1][2][3]
Canonical SMILES C1=C(C=C(C(=C1N)I)Br)F[1]
InChI Key CMTDUTPIANOYFR-UHFFFAOYSA-N[1]

The molecular structure, presented below, reveals a benzene ring substituted with an amino group and three different halogen atoms. This substitution pattern is key to its reactivity and physical properties. The iodine atom, being the most polarizable and weakest C-X bond, is a prime site for cross-coupling reactions. The bromine atom offers another handle for similar transformations under different catalytic conditions. The fluorine atom, with its high electronegativity, significantly influences the electronic properties of the aromatic ring and can participate in hydrogen bonding. The amino group provides a site for derivatization and influences the compound's basicity and solubility.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

PropertyPredicted ValueComputational MethodSource
XLogP3 2.7XLogP3 3.0[1]
Topological Polar Surface Area 26 ŲCactvs 3.4.6.11[1]
Heavy Atom Count 12PubChem[1]
Rotatable Bond Count 0Cactvs 3.4.6.11[1]
Hydrogen Bond Donor Count 1Cactvs 3.4.6.11[1]
Hydrogen Bond Acceptor Count 2Cactvs 3.4.6.11[1]

The predicted XLogP3 value of 2.7 suggests that this compound has moderate lipophilicity, a crucial parameter in drug design influencing membrane permeability and solubility.

Experimental Determination of Physicochemical Properties

The following sections outline the standard, field-proven methodologies for the experimental characterization of this compound.

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.

Expected Properties: Given the presence of multiple halogens and an amino group capable of hydrogen bonding, this compound is expected to be a solid at room temperature with a relatively high melting point compared to simpler anilines. For comparison, 4-iodoaniline has a melting point of 61-63°C, while 5-fluoro-2-iodoaniline melts at 41-45°C[5][6]. The additional bromine and iodine atoms in the target molecule are likely to increase the melting point further due to increased molecular weight and stronger intermolecular forces.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

Instrumentation:

  • Digital melting point apparatus (e.g., Mel-Temp®)

  • Capillary tubes (open at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind a small amount in a mortar and pestle.

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid should enter the tube. Tap the closed end of the capillary on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a rapid heating rate (10-20°C/min) to quickly determine an approximate melting range. This saves time in the subsequent accurate determination.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample. Set a slow heating rate of 1-2°C/min.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

  • Replicate Measurements: For accuracy, perform the determination in triplicate and report the average range.

G cluster_0 Melting Point Determination Workflow A Dry and powder the sample B Pack sample into capillary tube (2-3 mm) A->B C Place capillary in melting point apparatus B->C D Rapid heating to find approximate melting range C->D E Cool apparatus D->E F Slow heating (1-2°C/min) for accurate measurement E->F G Record T1 (first liquid) and T2 (all liquid) F->G H Report melting point range (T1-T2) G->H

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Understanding the solubility of a compound in various solvents is critical for its application in synthesis, formulation, and biological assays. For drug development professionals, pH-dependent aqueous solubility is a particularly important parameter.

Expected Properties: The presence of the polar amino group suggests some solubility in polar solvents. However, the large, halogenated aromatic ring will confer significant non-polar character, likely making it poorly soluble in water. It is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle. Then, centrifuge the samples at high speed to pellet all undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method. Determine the concentration of the compound by comparing its peak area to a standard curve prepared with known concentrations of this compound.

  • Solubility Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and providing insights into its electronic and vibrational properties.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expected ¹H NMR Spectrum:

  • The spectrum will show two signals in the aromatic region, corresponding to the two protons on the benzene ring.

  • These protons will appear as doublets of doublets or more complex multiplets due to coupling with each other and with the fluorine atom.

  • The amino group protons will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Expected ¹³C NMR Spectrum:

  • The spectrum will show six distinct signals for the six carbon atoms of the benzene ring.

  • The chemical shifts will be influenced by the attached substituents. The carbon bearing the iodine will be shifted upfield, while the carbon attached to fluorine will show a large C-F coupling constant.

Expected ¹⁹F NMR Spectrum:

  • This will be a simple spectrum with a single signal for the fluorine atom.[7][8][9]

  • The chemical shift will be characteristic of a fluorine atom on an aromatic ring. For monofluorobenzene, the chemical shift is around -113 ppm relative to CFCl₃.[9][10]

  • The signal will be split into a multiplet due to coupling with the two neighboring protons.

Experimental Protocol: NMR Sample Preparation and Acquisition

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube. Ensure the solution is free of any solid particles.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

G cluster_0 NMR Analysis Workflow A Dissolve sample in deuterated solvent B Transfer to NMR tube A->B C Insert into spectrometer, lock, and shim B->C D Acquire 1H, 13C, and 19F spectra C->D E Process and analyze data D->E

Caption: Workflow for NMR Spectroscopy.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectrum:

  • N-H stretching: Two medium to sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.[3][11]

  • C=C stretching (aromatic): Several bands in the 1450-1600 cm⁻¹ region.[3][11]

  • C-N stretching: A band in the 1250-1350 cm⁻¹ region.

  • C-F stretching: A strong band in the 1000-1300 cm⁻¹ region.

  • C-Br and C-I stretching: These bands appear in the fingerprint region at lower wavenumbers (< 700 cm⁻¹) and can be difficult to assign definitively.

  • C-H out-of-plane bending: Strong bands in the 675-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic ring.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

Instrumentation:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal).

Procedure:

  • Background Scan: With the ATR crystal clean, run a background scan.

  • Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion will be observed. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), this cluster will show a characteristic M⁺ and M+2 pattern of nearly equal intensity.[12][13]

  • Fragmentation: The molecular ion may fragment through the loss of halogen atoms or other small neutral molecules. The loss of an iodine atom (127 amu) is a likely fragmentation pathway, leading to a significant peak at m/z 188/190. Further fragmentation could involve the loss of bromine.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Infusion: Introduce the sample solution into the ionization source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range.

  • Data Analysis: Determine the accurate mass of the molecular ion (likely the protonated molecule, [M+H]⁺, in ESI). Use software to calculate the elemental composition corresponding to the measured accurate mass. The calculated formula should match C₆H₄BrFIN.

Conclusion

This compound is a synthetically versatile building block with a rich array of physicochemical properties that are crucial for its effective application. This guide has outlined the key characteristics of this compound and provided detailed, field-proven protocols for their experimental determination. While specific experimental data for this molecule is not widely published, a combination of computational predictions and analysis of structurally related compounds provides a solid foundation for its study. The methodologies described herein offer a clear pathway for researchers to fully characterize this compound, enabling its confident use in the development of novel pharmaceuticals and advanced materials.

References

  • New Journal of Chemistry Supporting Information. (n.d.).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodoaniline. Retrieved from [Link]

  • Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).
  • PubChem. (n.d.). 4-Iodoaniline. Retrieved from [Link]

  • University of Arizona. (n.d.). 19Fluorine NMR. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-5-fluoro-4-iodoaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ChemRxiv. (n.d.). Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • AA BLOCKS, INC. (n.d.). 3-bromo-5-fluoro-4-iodo-2-methyl-aniline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-5-fluoro-4-iodoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-iodoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from [Link]

  • Harrick. (n.d.). ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]

Sources

3-Bromo-5-fluoro-2-iodoaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-fluoro-2-iodoaniline: A Strategic Synthetic Building Block

Introduction

This compound is a polysubstituted aromatic amine that serves as a highly valuable and strategic intermediate in modern organic synthesis. Its utility is primarily derived from the dense and orthogonal arrangement of functional groups on the aniline core. The presence of an amine, a fluorine atom, and two different halogens (bromine and iodine) at specific positions allows for a programmed, stepwise elaboration of the molecule. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and its application in synthetic chemistry, particularly for professionals in drug discovery and materials science. The aniline scaffold is a cornerstone in medicinal chemistry, though not without its challenges regarding metabolic stability and potential toxicity.[1][2][3] Compounds like this compound offer a sophisticated platform to build molecular complexity, enabling the synthesis of novel chemical entities with precisely controlled architectures.[4]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are critical for sourcing, regulatory compliance, and analytical characterization.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 144580-08-5[5][6]
Molecular Formula C₆H₄BrFIN[5]
Molecular Weight 315.91 g/mol [5]
Canonical SMILES C1=C(C=C(C(=C1N)I)Br)F[5]
InChI Key CMTDUTPIANOYFR-UHFFFAOYSA-N[5]
Molecular Structure Analysis

The arrangement of substituents on the benzene ring dictates the molecule's electronic properties and reactivity. The amino group (-NH₂) is a strong activating group, donating electron density into the ring via resonance, primarily at the ortho and para positions. Conversely, the halogen atoms (F, Br, I) are deactivating via their inductive effect but are weak ortho, para directors through resonance. This electronic interplay makes the molecule a unique substrate for various chemical transformations.

Caption: 2D Molecular Structure of this compound.

Synthesis and Purification

An alternative powerful method for synthesizing 2-iodoanilines involves the decarboxylative iodination of the corresponding anthranilic acids.[7] This method often proceeds with high yield and selectivity.

Proposed Synthetic Workflow: Electrophilic Iodination

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol (Exemplary)

Disclaimer: This is a representative protocol based on established chemical principles. It must be adapted and optimized under proper laboratory safety protocols.

  • Reaction Setup: To a solution of 3-Bromo-5-fluoroaniline (1.0 eq) in acetonitrile (0.2 M), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature. The causality for choosing NIS is its mild nature and high selectivity for iodinating activated aromatic rings, minimizing side reactions. Acetonitrile is selected as it is a polar aprotic solvent that can dissolve the starting material and reagent without participating in the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Aqueous Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NIS or iodine. Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The purpose of the brine wash is to remove residual water from the organic phase.

  • Purification: Concentrate the dried organic phase under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[7] This standard technique separates the desired product from non-polar impurities and any unreacted starting material.

  • Characterization: Collect the fractions containing the pure product, combine, and evaporate the solvent to yield this compound. Confirm the structure and purity using NMR and MS analysis.

Predicted Spectroscopic Characterization

Full assignment of proton and carbon NMR spectra is a definitive method for structure elucidation.[8][9] Based on the known effects of the substituents and data from analogous compounds, the following spectroscopic signatures are predicted for this compound.

  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region (approx. 6.5-7.5 ppm).

    • H-4: This proton is ortho to the bromine and meta to the fluorine and amino groups. It will likely appear as a doublet of doublets (dd) due to coupling with H-6 and the fluorine atom.

    • H-6: This proton is ortho to the amino group and meta to both the bromine and fluorine atoms. It will also appear as a doublet of doublets (dd) due to coupling with H-4 and the fluorine atom.

    • -NH₂: The amino protons will appear as a broad singlet, typically between 3.5-5.0 ppm, the position of which is concentration and solvent-dependent.

  • ¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The chemical shifts are influenced by the attached substituent.

    • C-NH₂ (C1): ~145-150 ppm (strongly deshielded by nitrogen).

    • C-I (C2): ~85-95 ppm (the iodo-substituted carbon is uniquely shielded, a hallmark of the heavy atom effect).

    • C-Br (C3): ~120-125 ppm.

    • C-H (C4): ~115-120 ppm.

    • C-F (C5): ~160-165 ppm (deshielded and will appear as a doublet due to C-F coupling).

    • C-H (C6): ~110-115 ppm.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the molecular formula C₆H₄BrFIN. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Reactivity and Applications in Chemical Synthesis

The primary value of this compound lies in its capacity for selective, sequential cross-coupling reactions.[4] The carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-Br > C-I. In palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, the C-I bond is significantly more reactive than the C-Br bond.[10]

This reactivity differential allows for the selective functionalization at the C2 position (iodine) while leaving the C3 position (bromine) intact for a subsequent, different coupling reaction under more forcing conditions. This orthogonality is a powerful tool for building molecular diversity from a single, advanced intermediate. This strategy is frequently employed in the synthesis of kinase inhibitors, where a substituted aniline core is often a key pharmacophore.[4]

Safety, Handling, and Storage

5.1. Hazard Assessment

No specific toxicology data for this compound is published. Therefore, a conservative assessment must be based on analogous compounds and the aniline chemical class. The closely related 3-Bromo-5-iodoaniline is classified as toxic if swallowed, harmful if inhaled, and causes serious skin and eye irritation.[11]

Anilines as a class are known to cause methemoglobinemia, a condition where the blood's ability to transport oxygen is reduced, leading to symptoms like cyanosis (blue skin), headache, dizziness, and fatigue.[12][13] Chronic exposure to some anilines may pose a carcinogenic risk.[12][14]

  • GHS Hazards (Predicted):

    • Acute Toxicity, Oral (Category 3)

    • Acute Toxicity, Inhalation (Category 4)

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory tract irritation)

5.2. Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard lab coat is required.

    • Respiratory Protection: If handling large quantities or if dust generation is likely, a NIOSH-approved respirator with an organic vapor/particulate filter is recommended.

5.3. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from light and oxidizing agents.

  • For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable.[6]

References

  • Journal of Chemical Education. Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. ACS Publications. Available from: [Link]

  • PubChem. 3-Bromo-5-iodoaniline. National Center for Biotechnology Information. Available from: [Link]

  • ScienceDirect. 13C n.m.r, characterization of soluble polyaniline. Elsevier. Available from: [Link]

  • Supporting Information. A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. Available from: [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. Available from: [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. Available from: [Link]

  • ResearchGate. Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. Available from: [Link]

  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Aniline | ToxFAQs™. Centers for Disease Control and Prevention. Available from: [Link]

  • PubMed. Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines. National Center for Biotechnology Information. Available from: [Link]

  • Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
  • U.S. Environmental Protection Agency (EPA). Aniline. Available from: [Link]

  • BioPartner UK. Cresset Blog: Aniline replacement in drug-like compounds. Available from: [Link]

  • MDPI. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Available from: [Link]

  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available from: [Link]

  • The Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). Available from: [Link]

  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Available from: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

  • PubChem. 1-Bromo-3-fluoro-5-iodobenzene. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Bromo-5-fluoroaniline. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-fluoro-2-iodoaniline is a highly substituted aromatic amine that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring three different halogens and an amino group, offers multiple points for further functionalization, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of a reliable and regioselective synthetic route to this important intermediate, starting from the readily available precursor, 3-fluoroaniline. The presented methodology is grounded in established principles of electrophilic aromatic substitution and protecting group chemistry, with a focus on explaining the rationale behind each experimental choice to ensure reproducibility and scalability.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound presents a significant challenge in controlling the regioselectivity of the halogenation steps. The directing effects of the substituents on the aromatic ring must be carefully considered to achieve the desired 1,2,3,5-substitution pattern. Our proposed synthetic strategy, outlined below, employs a protecting group for the highly activating amino group to modulate its reactivity and direct the incoming electrophiles to the desired positions.

Synthetic_Pathway A 3-Fluoroaniline B 3-Fluoroacetanilide A->B Acetylation C 2-Iodo-3-fluoroacetanilide B->C Iodination D 5-Bromo-2-iodo-3-fluoroacetanilide C->D Bromination E This compound D->E Hydrolysis

[Image of the chemical reaction: 3-Fluoroaniline reacting with acetic anhydride to form 3-Fluoroacetanilide]

[Image of the chemical reaction: 3-Fluoroacetanilide reacting with N-Iodosuccinimide to form 2-Iodo-3-fluoroacetanilide]

[Image of the chemical reaction: 2-Iodo-3-fluoroacetanilide reacting with N-Bromosuccinimide to form 5-Bromo-2-iodo-3-fluoroacetanilide]

[Image of the chemical reaction: 5-Bromo-2-iodo-3-fluoroacetanilide undergoing hydrolysis to form this compound]

IUPAC name for 3-Bromo-5-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-iodoaniline

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No: 144580-08-5), a highly functionalized synthetic building block with significant potential in medicinal chemistry and materials science. The presence of three distinct halogen atoms—iodine, bromine, and fluorine—on an aniline scaffold offers unparalleled opportunities for sequential and site-selective cross-coupling reactions. This document details the compound's physicochemical properties, outlines a robust synthetic strategy with a detailed experimental protocol, and discusses methods for its structural confirmation. Furthermore, it explores its applications, particularly in the development of targeted therapeutics like kinase inhibitors, and provides essential safety and handling information for laboratory use. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

Introduction: The Strategic Value of Polysubstituted Anilines

Halogenated anilines are cornerstone intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of halogen atoms provides chemists with versatile handles for constructing complex molecular architectures through powerful C-C and C-N bond-forming reactions. This compound represents a particularly sophisticated example of this class. Its unique substitution pattern is not merely a collection of functional groups but a carefully orchestrated arrangement that enables a high degree of synthetic control.

The key attributes of this molecule are:

  • Orthogonal Reactivity: The differing reactivity of the C-I, C-Br, and C-F bonds allows for selective functionalization. The C-I bond is the most reactive in typical palladium-catalyzed cross-coupling reactions, followed by the C-Br bond, enabling stepwise elaboration of the scaffold.

  • Medicinal Chemistry Relevance: The fluorine atom is a bioisostere of a hydrogen atom but imparts profound changes to a molecule's properties. It can enhance metabolic stability, increase binding affinity, and modulate pKa, making it a highly desirable feature in modern drug design.[1][2]

  • Versatile Building Block: As a trifunctionalized intermediate, it serves as a launchpad for generating diverse chemical libraries, accelerating the discovery of novel bioactive compounds.[3][4]

This guide aims to serve as a definitive resource for understanding and utilizing this compound, providing both foundational knowledge and actionable experimental insights.

Physicochemical Properties and Structure

The definitive identification of a chemical entity begins with its fundamental properties. The IUPAC name for the compound is confirmed as this compound.[5] Its key identifiers and computed properties are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 144580-08-5PubChem[5]
Molecular Formula C₆H₄BrFINPubChem[5]
Molecular Weight 315.91 g/mol PubChem[5]
Canonical SMILES C1=C(C(=C(C=C1F)Br)I)NPubChem[5]
InChI Key CMTDUTPIANOYFR-UHFFFAOYSA-NPubChem[5]
XLogP3 2.7PubChem[5]
Appearance Commercially available as a solidN/A
Purity Typically >97% (commercial)Chiralen[6], Sunway Pharm Ltd[7]

Synthesis and Mechanism

While this compound is commercially available for research purposes, understanding its synthesis is crucial for scalability and derivatization. A logical and efficient synthetic route involves the regioselective iodination of a readily available precursor, 3-bromo-5-fluoroaniline.

Proposed Synthetic Pathway: Electrophilic Iodination

The synthesis hinges on an electrophilic aromatic substitution reaction. The amino group is a potent activating group and is ortho-, para-directing. In the 3-bromo-5-fluoroaniline starting material, the position ortho to the amine (C2) is sterically unhindered and electronically activated, making it the prime target for iodination. N-Iodosuccinimide (NIS) in a polar aprotic solvent like acetonitrile is an excellent choice for this transformation, as it is a mild and highly effective source of electrophilic iodine.

G cluster_workflow Synthetic Workflow start Start: 3-Bromo-5-fluoroaniline reagents Reagents: N-Iodosuccinimide (NIS) Acetonitrile (Solvent) start->reagents 1. Dissolve reaction Reaction: Stir at room temperature reagents->reaction 2. Add NIS workup Aqueous Workup: Quench with Na₂S₂O₃(aq) Extract with Ethyl Acetate reaction->workup 3. Reaction Completion purification Purification: Silica Gel Column Chromatography workup->purification 4. Isolate Crude product Final Product: This compound purification->product 5. Isolate Pure G cluster_reactions Sequential Functionalization Potential start This compound C-I, C-Br, C-F prod1 Intermediate 1 R¹ at C2 start->prod1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) on C-I bond prod2 Final Product R¹ at C2, R² at C3 prod1->prod2 Second Cross-Coupling on C-Br bond

Sources

An In-depth Technical Guide to the Safe Handling of 3-Bromo-5-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of a Potent Building Block

3-Bromo-5-fluoro-2-iodoaniline, a halogenated aromatic amine, represents a critical structural motif in the landscape of modern synthetic chemistry. Its unique substitution pattern offers a versatile platform for the introduction of diverse functionalities, making it an invaluable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and advanced materials. The strategic placement of bromine, fluorine, and iodine atoms allows for selective and sequential cross-coupling reactions, providing chemists with precise control over molecular architecture.

However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive and in-depth understanding of the safety and handling precautions required for this compound. By moving beyond a simple checklist of procedures, we will delve into the causality behind safety recommendations, fostering a culture of proactive risk mitigation and ensuring the well-being of laboratory personnel.

Section 1: Compound Profile and Hazard Identification

A foundational aspect of safe laboratory practice is a comprehensive understanding of the intrinsic properties and potential hazards of a chemical. This section outlines the key physicochemical characteristics and the known health risks associated with this compound.

Physicochemical Properties

A clear understanding of the physical properties of a substance is the first step in anticipating its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 144580-08-5PubChem[1]
Molecular Formula C₆H₄BrFINPubChem[1]
Molecular Weight 315.91 g/mol PubChem[1]
Appearance SolidN/A
Storage Temperature 2-8 °C, Inert atmosphere, Keep in dark placeChiralen[2]

Note: Specific data on properties like melting point, boiling point, and solubility are not consistently available in the provided search results and would typically be found on a supplier's detailed Safety Data Sheet (SDS).

GHS Hazard Classification and Statements

While a specific GHS classification for this compound is not explicitly detailed in the initial search results, the hazards can be inferred from structurally similar compounds. For instance, related halogenated anilines are consistently classified with the following hazards. It is imperative to treat this compound as possessing these potential hazards until a definitive SDS for this specific compound is procured and reviewed.

  • Acute Toxicity, Oral: Toxic or harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]

  • Acute Toxicity, Inhalation: Harmful if inhaled.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

The causality behind these classifications lies in the chemical nature of halogenated anilines. The amine group can be readily absorbed, and the halogen substituents can interfere with biological processes, leading to systemic toxicity. Skin and eye irritation are common for many aromatic compounds, and fine powders or volatile components can easily irritate the respiratory tract.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Mitigating exposure is the cornerstone of safe chemical handling. This involves a multi-layered approach encompassing engineering controls, administrative controls, and the last line of defense: Personal Protective Equipment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[5][6] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.[3][7]

  • Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[3][5] Their proximity is crucial for immediate decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

Protection TypeRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[3][8]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[7][8]Gloves must be inspected for any signs of degradation or puncture before each use. It is crucial to follow the proper glove removal technique to avoid contaminating the skin.[7] Always consult the glove manufacturer's compatibility chart.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.[3][8]The lab coat should be kept buttoned to provide maximum coverage. Contaminated clothing must be removed immediately and decontaminated before reuse.[3]
Respiratory Protection For routine handling in a fume hood, respiratory protection may not be required. However, if dust is generated or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[3][7]The choice of respirator should be based on a formal risk assessment. All users of respirators must be properly fit-tested and trained in their use and maintenance.
Hygiene Measures: Preventing Unseen Contamination

Good laboratory hygiene is a critical component of exposure control.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][7]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[3]

  • Contaminated work surfaces should be decontaminated at the end of each procedure.

Section 3: Safe Handling, Storage, and Disposal

The lifecycle of a chemical in the laboratory, from receipt to disposal, presents various points where risk must be managed.

Prudent Handling Practices
  • Avoid Dust Formation: This compound is a solid, and care should be taken to minimize the generation of dust during weighing and transfer.[7]

  • Inert Atmosphere: For sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) may be necessary to prevent degradation.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[3][6]

Storage with Foresight

Proper storage is essential for maintaining the integrity of the compound and preventing accidents.

  • Container: Keep the container tightly closed and properly labeled.[3][5]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][6]

  • Light and Air Sensitivity: The compound should be protected from light and stored under an inert atmosphere to prevent degradation.[2][6] A refrigerator (2-8 °C) is recommended for long-term storage.[2]

Responsible Disposal

Chemical waste disposal must be conducted in accordance with all local, state, and federal regulations.

  • Waste Characterization: this compound waste should be considered hazardous.

  • Containment: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[7]

Section 4: Emergency Procedures: Preparedness and Response

Despite the best precautions, accidents can happen. A well-defined emergency plan is crucial for a swift and effective response.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][7]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]
Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill, as this could disperse the powder.

  • Contain: Wearing appropriate PPE, carefully sweep up the spilled solid and place it into a sealed container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Report: Report the spill to the laboratory supervisor and follow any institutional reporting requirements.

Firefighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]

  • Specific Hazards: During a fire, toxic and irritating fumes may be generated, including nitrogen oxides, carbon oxides, hydrogen bromide, hydrogen fluoride, and hydrogen iodide.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]

Section 5: Experimental Protocol: A Case Study in Safe Handling

To illustrate the practical application of these safety principles, the following is a detailed, step-by-step protocol for a generic cross-coupling reaction involving this compound.

Objective: To perform a Suzuki cross-coupling reaction at the iodine position of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Round-bottom flask

  • Condenser

  • Magnetic stir bar and stir plate

  • Inert gas supply (argon or nitrogen) with a manifold

  • Schlenk line or glovebox (optional, but recommended for air-sensitive catalysts)

Protocol:

  • Preparation and Pre-Reaction Setup:

    • Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

    • Assemble and dry all glassware in an oven prior to use.

    • Gather and inspect all necessary PPE.

  • Reagent Weighing and Transfer:

    • In the fume hood, carefully weigh the required amount of this compound onto a weighing paper or into a tared vial. Use a spatula and gentle movements to avoid generating dust.

    • Similarly, weigh the arylboronic acid, palladium catalyst, and base. Note that palladium catalysts are often air-sensitive and should be handled under an inert atmosphere if possible.

  • Reaction Assembly:

    • Place the magnetic stir bar into the round-bottom flask.

    • Add the weighed this compound, arylboronic acid, and base to the flask.

    • Add the palladium catalyst.

    • Attach the condenser to the flask.

    • Connect the top of the condenser to the inert gas manifold.

  • Solvent Addition and Reaction Initiation:

    • Using a syringe or cannula, add the degassed solvent to the reaction flask.

    • Begin stirring the reaction mixture.

    • Slowly heat the reaction to the desired temperature using a heating mantle.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or another appropriate analytical technique.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Perform an aqueous work-up and extraction with an appropriate organic solvent.

  • Purification and Waste Disposal:

    • Purify the crude product by column chromatography or recrystallization.

    • Collect all liquid and solid waste in appropriately labeled hazardous waste containers.

Visualizations

Safety and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure cluster_emergency Emergency Response Risk_Assessment Risk Assessment PPE_Selection PPE Selection & Inspection Risk_Assessment->PPE_Selection Engineering_Controls Verify Engineering Controls PPE_Selection->Engineering_Controls Weighing Weighing & Transfer (in Fume Hood) Engineering_Controls->Weighing Reaction_Setup Reaction Setup Weighing->Reaction_Setup Spill Spill Response Weighing->Spill Monitoring Reaction Monitoring Reaction_Setup->Monitoring Exposure First-Aid Measures Reaction_Setup->Exposure Decontamination Decontamination of Work Area & Glassware Monitoring->Decontamination Waste_Disposal Segregate & Dispose of Hazardous Waste Decontamination->Waste_Disposal Storage Proper Storage of Unused Material Waste_Disposal->Storage

Caption: Workflow for the safe handling of this compound.

References

  • PubChem. This compound | C6H4BrFIN | CID 19429794. [Link]

  • MSDS of 3-Bromo-5-chloro-2-iodoaniline. (Note: This is a proxy for general handling procedures of similar compounds). [Link]

  • PubChem. 3-Bromo-5-iodoaniline | C6H5BrIN | CID 45480388 - Safety and Hazards. [Link]

  • PubChem. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - Safety and Hazards. [Link]

  • MySkinRecipes. 3-Bromo-5-fluoro-4-iodoaniline. [Link]

Sources

Introduction: Preserving a Critical Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Optimal Storage and Handling of 3-Bromo-5-fluoro-2-iodoaniline

This compound (CAS No. 144580-08-5) is a highly functionalized aromatic amine, serving as a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[1][2] Its unique substitution pattern, featuring three different halogens and an amine group, offers multiple, distinct reaction sites for cross-coupling, derivatization, and polymer construction. However, this same structural complexity gives rise to inherent instabilities. The integrity of experimental data and the success of synthetic campaigns rely entirely on the purity and stability of this starting material. This guide provides a comprehensive, field-proven framework for the optimal storage and handling of this compound, grounded in the physicochemical principles that govern its stability.

Section 1: Physicochemical Profile

A foundational understanding of a compound's properties is paramount to designing appropriate storage protocols. The key physicochemical characteristics of this compound are summarized below.[3][4]

PropertyValueSource
CAS Number 144580-08-5[3][4]
Molecular Formula C₆H₄BrFIN[3][4]
Molecular Weight 315.91 g/mol [3][4]
Appearance Typically a solid (e.g., powder, crystalline)[5]
IUPAC Name This compound[3]

Section 2: The Chemical Rationale for Controlled Storage

The molecular architecture of this compound dictates its susceptibility to degradation. Several key features must be considered:

  • The Aniline Moiety: The amino group (-NH₂) is a powerful activating group, making the aromatic ring electron-rich. This inherent nucleophilicity renders the compound highly susceptible to oxidation, particularly when exposed to air (oxygen).[6] Oxidative degradation can lead to colored impurities and polymerization, compromising sample purity.

  • The Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds present in the molecule. It is particularly susceptible to photolytic cleavage upon exposure to UV or even ambient light.[7] This degradation pathway can generate radical species, leading to a cascade of unwanted side reactions.

  • General Halogenated Compound Sensitivity: Highly substituted halogenated compounds can be sensitive to heat, which can accelerate decomposition rates.[8] Furthermore, the presence of acidic or basic impurities, often found in atmospheric moisture, can catalyze hydrolysis or other degradation reactions.

Therefore, a robust storage strategy must mitigate these three primary risks: oxidation, photodegradation, and thermal/chemical decomposition .

Section 3: Recommended Long-Term Storage Protocols

For maintaining the integrity of this compound for periods exceeding one month, the following protocol is strongly recommended. While some suppliers may indicate room temperature storage, refrigerated conditions under an inert atmosphere represent the gold standard for preserving this reactive intermediate.[4][9]

Experimental Protocol: Long-Term Storage
  • Container Selection: Use an amber glass vial with a PTFE-lined screw cap. The amber color is critical for blocking UV light, and the PTFE liner provides an inert sealing surface.

  • Inert Atmosphere Blanketing: Before sealing, the vial's headspace must be purged of air. Place the vial containing the compound into a glove box or glove bag with an inert atmosphere (argon or nitrogen). If a glove box is unavailable, a gentle stream of argon or nitrogen can be passed over the solid for 30-60 seconds.

  • Sealing: Securely tighten the cap immediately after inerting. For added protection against moisture and air ingress, wrap the cap-vial interface with Parafilm®.

  • Temperature Control: Place the sealed vial in a refrigerator maintained at 2-8°C .[5][9] This temperature is optimal for slowing kinetic degradation processes without being cold enough to cause potential freeze-thaw issues with trace moisture.

  • Labeling and Logging: Clearly label the vial with the compound name, CAS number, date of receipt, and storage conditions. Maintain a corresponding log entry.

G cluster_storage Long-Term Storage Decision Workflow start Receive Compound check_purity Purity Confirmed? start->check_purity vial Transfer to Amber Vial check_purity->vial Yes quarantine Quarantine for Analysis check_purity->quarantine No inert Purge with Inert Gas (Ar or N2) vial->inert seal Seal with PTFE Cap & Parafilm inert->seal refrigerate Store at 2-8°C in Dark seal->refrigerate

Caption: Workflow for ensuring optimal long-term storage.

Section 4: Short-Term Handling and Benchtop Use

During experimental use, exposure to the laboratory environment is unavoidable but must be minimized.

Experimental Protocol: Weighing and Solution Preparation
  • Equilibration: Before opening, remove the sealed vial from the refrigerator and allow it to warm to ambient temperature for at least 20-30 minutes. This is a critical, non-negotiable step to prevent atmospheric moisture from condensing onto the cold solid.

  • Handling Environment: Conduct all manipulations in a well-ventilated chemical fume hood.[7][10] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11]

  • Weighing: Briefly open the container and quickly weigh the desired amount of solid. Minimize the time the container is open to the air.

  • Resealing: Immediately after weighing, re-blanket the headspace of the stock vial with inert gas if possible, and securely reseal the container.

  • Solution Stability: If preparing a stock solution, use an anhydrous, high-purity solvent. Store the solution in the dark, under an inert atmosphere, and refrigerated if its stability in the chosen solvent is not well-documented.

ConditionStability RecommendationRationale
On the Bench (Solid) Minimize exposure to < 5 minutes.Susceptible to air oxidation and moisture.
In Solution (e.g., DMSO, DMF) Prepare fresh for immediate use.Stability in solution is not guaranteed; potential for solvent-mediated degradation.
Aqueous Environments Avoid prolonged exposure.Anilines can have limited stability in aqueous media, especially if not pH-controlled.

Section 5: Hazard Identification and Incompatible Materials

Proper storage also involves segregation from incompatible materials to prevent hazardous reactions. As a substituted aniline, this compound is predicted to be incompatible with several classes of chemicals.[7][11]

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates). Can react violently with the aniline group, leading to fire or explosion.

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid). Can form anilinium salts in an exothermic reaction.

  • Acid Chlorides & Anhydrides: Can undergo vigorous, exothermic acylation reactions with the amine group.[11]

G cluster_incompatibility Chemical Incompatibility Map Aniline This compound Oxidizers Strong Oxidizing Agents Aniline->Oxidizers Violent Reaction Acids Strong Acids Aniline->Acids Exothermic Salt Formation Acylating Acid Chlorides / Anhydrides Aniline->Acylating Exothermic Acylation

Sources

A Technical Guide to 3-Bromo-5-fluoro-2-iodoaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the procurement, synthesis, and application of 3-Bromo-5-fluoro-2-iodoaniline (CAS No. 144580-08-5). This highly functionalized aniline derivative is a valuable building block in modern synthetic chemistry, particularly in the construction of complex molecular architectures for targeted therapeutics.

Introduction: The Strategic Value of Polysubstituted Anilines

This compound is a synthetically versatile aromatic amine featuring a unique substitution pattern of three different halogen atoms. This distinct arrangement of bromo, fluoro, and iodo groups on the aniline scaffold provides medicinal chemists with a powerful tool for regioselective functionalization. The presence of multiple, orthogonally reactive sites allows for a stepwise and controlled introduction of various substituents, making it an ideal starting material for the generation of diverse chemical libraries and the synthesis of highly specific active pharmaceutical ingredients (APIs).[1]

The strategic incorporation of fluorine and a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The aniline moiety itself is a common feature in many kinase inhibitors, where it often acts as a crucial pharmacophore that interacts with the hinge region of the kinase ATP-binding site.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
CAS Number 144580-08-5PubChem[2]
Molecular Formula C₆H₄BrFINPubChem[2]
Molecular Weight 315.91 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
Appearance Typically a solidInferred from supplier data
Purity ≥95%A2B Chem, Chiralen[3]
Storage 2-8 °C, under inert atmosphere, protected from lightChiralen[3]

Commercial Availability and Procurement

This compound is available from a number of specialized chemical suppliers. When selecting a supplier, researchers should consider not only the price but also the purity of the compound, available quantities, and the supplier's ability to provide a certificate of analysis (CoA) and a safety data sheet (SDS).

SupplierPurityAvailable Quantities
Chiralen 99%100mg, 250mg, 1g, 5g, 10g
A2B Chem 95%Inquire for details
Sunway Pharm 97%1g, 5g, 10g
Alachem Co., Ltd. Not specifiedInquire for details
Atomax Chemicals Not specifiedInquire for details

Pricing is subject to change and should be confirmed with the respective vendors.

Representative Synthesis Protocol

Caption: Representative synthetic pathway for this compound.

Step-by-Step Methodology:

  • Acetylation of 4-Bromo-2-fluoroaniline:

    • In a suitable reaction vessel, dissolve 4-bromo-2-fluoroaniline in glacial acetic acid.

    • Slowly add acetic anhydride to the solution while stirring.

    • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the product, N-(4-bromo-2-fluorophenyl)acetamide, can be isolated by precipitation in water and subsequent filtration.

  • Nitration of N-(4-Bromo-2-fluorophenyl)acetamide:

    • The acetylated compound is carefully dissolved in a strong acid, such as sulfuric acid, at a low temperature (e.g., 0 °C).

    • A nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature to control the exothermic reaction.

    • The reaction mixture is stirred until TLC analysis indicates the completion of the reaction.

    • The product, N-(4-bromo-2-fluoro-6-nitrophenyl)acetamide, is isolated by pouring the reaction mixture over ice and filtering the resulting precipitate.

  • Deacetylation to 4-Bromo-2-fluoro-6-nitroaniline:

    • The nitrated acetamide is hydrolyzed back to the free aniline by heating in the presence of an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).

    • The reaction progress is monitored by TLC.

    • After completion, the product is isolated by neutralization and extraction with an organic solvent.

  • Deamination of 4-Bromo-2-fluoro-6-nitroaniline:

    • The amino group is removed via a diazotization reaction followed by reduction.

    • The aniline is treated with sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) at low temperature to form the diazonium salt.

    • The diazonium salt is then reduced, for example, with hypophosphorous acid, to yield 1-bromo-3-fluoro-5-nitrobenzene.

  • Reduction of the Nitro Group:

    • The nitro group of 1-bromo-3-fluoro-5-nitrobenzene is reduced to an amino group to give 3-bromo-5-fluoroaniline.

    • A common method for this reduction is the use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, in a solvent like ethanol or water.[5]

    • The reaction is typically heated to reflux and monitored by TLC.

    • The product is isolated by filtering off the iron salts and extracting the product into an organic solvent.

  • Iodination of 3-Bromo-5-fluoroaniline:

    • The final step is the regioselective iodination of 3-bromo-5-fluoroaniline.

    • This can be achieved using an iodinating agent such as iodine in the presence of an oxidizing agent like iodic acid or by using N-iodosuccinimide.

    • The reaction conditions need to be carefully controlled to achieve the desired regioselectivity.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a highly valuable building block for the synthesis of targeted therapeutics, particularly kinase inhibitors. The distinct reactivity of the three halogen substituents allows for selective functionalization through various cross-coupling reactions.

Caption: Cross-coupling reactions of this compound.

Role in Kinase Inhibitor Synthesis:

The bromo-(trifluoromethyl)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors.[6] The specific arrangement of the substituents on the aniline ring significantly influences the inhibitor's binding affinity and selectivity. For instance, Ponatinib, a potent multi-targeted tyrosine kinase inhibitor, is derived from the closely related 3-bromo-5-(trifluoromethyl)aniline.[7]

The general strategy involves using the aniline nitrogen as a key hydrogen-bonding moiety to interact with the hinge region of the kinase. The halogen atoms serve as handles for introducing other functionalities that can occupy adjacent hydrophobic pockets within the ATP-binding site, thereby increasing potency and selectivity.[8]

Safety, Handling, and Storage

As a halogenated aromatic amine, this compound should be handled with appropriate safety precautions. While a specific safety data sheet for this compound is not widely available, data from structurally similar compounds suggest the following hazards and handling recommendations.[9][10][11]

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature is 2-8 °C.[3]

  • The compound may be light-sensitive and air-sensitive; therefore, storage under an inert atmosphere and in a dark place is advisable.[9]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique substitution pattern allows for a high degree of control in the introduction of various functional groups, making it an ideal starting material for the development of novel kinase inhibitors and other targeted therapeutics. A thorough understanding of its commercial availability, synthetic routes, and safe handling practices is crucial for its effective utilization in research and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich. Safety Data Sheet for a similar compound. (2024-09-08).
  • Thermo Fisher Scientific. Safety Data Sheet for a similar compound. (2009-05-18).
  • MySkinRecipes. 3-Bromo-5-fluoro-4-iodoaniline. [Link]

  • Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • Alichem.
  • Benchchem. A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)aniline Isomers.
  • Synquest Labs.
  • Alachem Co., Ltd. 144580-08-5 | this compound.
  • Benchchem. Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)
  • Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • Google Patents.
  • ResearchGate. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022-07).
  • ChemicalBook. 5-BROMO-2-IODOANILINE synthesis.
  • Supporting Information.
  • ResearchGate. Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. (2000-11-01).
  • Scirp.org. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (2012-01-12).
  • zora.uzh.ch. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
  • Benchchem. Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding.

Sources

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-iodoaniline: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-fluoro-2-iodoaniline is a highly functionalized aromatic amine that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring three distinct halogen atoms and an amino group on a benzene ring, provides a versatile platform for medicinal chemists to construct intricate molecular architectures. The strategic placement of bromine, fluorine, and iodine atoms allows for selective, sequential chemical transformations, making it an invaluable tool in the development of targeted therapies.

This technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a particular focus on its role as a key precursor in the synthesis of the BRAF inhibitor, Dabrafenib. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important building block.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key identifiers and computed properties.

PropertyValueSource
CAS Number 144580-08-5[1][2]
Molecular Formula C₆H₄BrFIN[1]
Molecular Weight 315.91 g/mol [1]
IUPAC Name This compound[1]
XLogP3 2.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 0[1]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets, with coupling constants influenced by the adjacent fluorine and other halogen atoms. The chemical shifts would be in the aromatic region, and the integration would correspond to one proton each. The amine protons would likely appear as a broad singlet. For example, in the related compound 3-fluoro-2-iodoaniline, the aromatic protons appear as multiplets between δ 6.44 and 7.10 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to the halogens and the amino group will show characteristic chemical shifts and coupling with fluorine. For instance, the carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. In 3-fluoro-2-iodoaniline, the carbon attached to fluorine shows a doublet with a J-coupling of 241.0 Hz.[3]

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule, and it is expected to show a singlet for the single fluorine atom.[4] The chemical shift will be in the typical range for an aryl fluoride. For related compounds like 3-fluoro-2-iodoaniline, the ¹⁹F NMR shows a singlet at approximately -91.3 ppm.[3]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak [M]⁺ would be observed at m/z ≈ 315 and 317.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from a more readily available substituted aniline. A logical and commonly employed synthetic route involves the selective iodination of 3-bromo-5-fluoroaniline.

Synthesis_Workflow cluster_0 Synthetic Pathway Start 3-Bromo-5-fluoroaniline Product This compound Start->Product Iodination Reagent N-Iodosuccinimide (NIS) Trifluoroacetic Acid (TFA) Reagent->Product

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol: Iodination of 3-bromo-5-fluoroaniline

This protocol is based on established methods for the iodination of deactivated anilines using N-iodosuccinimide (NIS) as the iodine source and a strong acid as an activator.[5]

Materials:

  • 3-Bromo-5-fluoroaniline

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-fluoroaniline (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-iodosuccinimide (1.1 eq) to the cooled solution in one portion.

  • Slowly add trifluoroacetic acid (2.0 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution to neutralize the trifluoroacetic acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent.[6]

  • Trifluoroacetic Acid (TFA): The electron-withdrawing nature of the bromo and fluoro substituents deactivates the aromatic ring towards electrophilic substitution. A strong acid like TFA is necessary to activate NIS, making the iodine more electrophilic and facilitating the iodination.[5]

  • Low Temperature (0 °C): The reaction is performed at a low temperature to control the reactivity and minimize the formation of potential side products.

  • Aqueous Workup: The workup procedure is designed to remove unreacted reagents, byproducts, and the acid catalyst, ensuring the isolation of a clean product.

Chemical Reactivity and Synthetic Applications

The unique arrangement of the three different halogen atoms and the amino group on the aromatic ring of this compound dictates its reactivity and makes it a highly versatile synthetic intermediate. The different halogens exhibit distinct reactivities in palladium-catalyzed cross-coupling reactions, allowing for selective and sequential functionalization.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This differential reactivity is the cornerstone of the synthetic utility of this compound.

Reactivity_Diagram Molecule This compound Suzuki Suzuki-Miyaura (Iodo position) Molecule->Suzuki Selective C-C bond formation Buchwald Buchwald-Hartwig (Bromo position) Molecule->Buchwald Selective C-N bond formation Sonogashira Sonogashira (Iodo position) Molecule->Sonogashira Selective C-C bond formation Amine Amine Functionalization Molecule->Amine Acylation, Alkylation, etc.

Figure 2: Reactivity map of this compound.

Application in the Synthesis of Dabrafenib (GSK2118436): A Case Study

A prominent application of this compound is in the synthesis of Dabrafenib, a potent and selective inhibitor of the BRAF kinase, which is used in the treatment of metastatic melanoma.[7][8] In the synthesis of Dabrafenib, this compound undergoes a selective Suzuki-Miyaura coupling reaction at the more reactive iodine position.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for Suzuki-Miyaura coupling reactions involving aryl iodides.[9][10]

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (e.g., a pyrimidine boronic acid derivative) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water or DME/water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound, the boronic acid derivative, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired coupled product.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific material safety data sheet (MSDS) is not widely available, the safety data for structurally similar compounds, such as 3-bromo-5-iodoaniline, can provide guidance.[11]

Hazard Statements (based on related compounds):

  • Toxic if swallowed.[11]

  • Causes skin irritation.[11]

  • Causes serious eye irritation.[11]

  • Harmful if inhaled.[11]

  • May cause respiratory irritation.[11]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern allows for selective and sequential functionalization through a variety of cross-coupling reactions. The pivotal role of this compound in the synthesis of the anticancer drug Dabrafenib underscores its importance and highlights the power of strategic molecular design. This technical guide provides a foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of new therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. [Link]

  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • Pharmaffiliates. N-(3-(5-(2-Aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)phenyl)-2,6-difluorobenzenesulfonamide. [Link]

  • Organic Syntheses Procedure. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

  • ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [Link]

  • MySkinRecipes. 3-Bromo-5-fluoro-4-iodoaniline. [Link]

  • MSDS of 3-Bromo-5-chloro-2-iodoaniline. [Link]

  • ResearchGate. Scheme 5. Chemical route to the synthesis of dabrafenib. [Link]

  • Fluorine NMR. [Link]

  • Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • Semantic Scholar. Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene. [Link]

  • PubChem. N-(3-(5-(2-chloro-4-pyrimidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl)-2-fluoraphenyl)-2,6-difluorobenzenesulfonamide. [Link]

  • Fluoropharm. 1195768-23-0 | N-(3-(2-(tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl). [Link]

  • Pharmaffiliates. N-(3-(5-(2-Aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)phenyl)-2,6-difluorobenzenesulfonamide. [Link]

  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • PubChem. 3-Bromo-5-iodoaniline. [Link]

  • Google Patents.
  • PubMed. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. [Link]

  • Google Patents.
  • Der Pharma Chemica. Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • Google Patents. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline. 2875389A/en)

Sources

Methodological & Application

Application Notes & Protocols: 3-Bromo-5-fluoro-2-iodoaniline as a Strategic Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Polysubstituted Anilines

In the landscape of modern medicinal chemistry and materials science, the synthesis of complex heterocyclic scaffolds is paramount. These structures form the core of countless pharmaceuticals, agrochemicals, and functional materials.[1] Among the vast array of starting materials, polysubstituted anilines offer a powerful platform for constructing fused ring systems. 3-Bromo-5-fluoro-2-iodoaniline is a particularly valuable building block, distinguished by its unique arrangement of three different halogen atoms on an aniline core. This substitution pattern is not a random assortment; it is a carefully orchestrated set of functional handles that allows for remarkable regioselectivity in a variety of cross-coupling reactions.

The differential reactivity of the carbon-halogen bonds (C-I > C-Br >> C-F) is the cornerstone of this molecule's utility. The highly reactive C-I bond at the ortho-position provides a primary site for initial functionalization, while the C-Br bond offers a secondary site for subsequent transformations. The chemically robust C-F bond, typically unreactive in palladium-catalyzed cross-couplings, serves to modulate the electronic properties of the molecule, often enhancing metabolic stability or binding affinity in a final drug candidate.[2]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound's synthetic applications. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into protocol design and optimization for the synthesis of high-value heterocyclic compounds.

Physicochemical Properties

A clear understanding of the substrate's properties is essential for reaction design and safety.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₆H₄BrFIN[3]
Molecular Weight 315.91 g/mol [3]
CAS Number 144580-08-5[3]
Appearance Expected to be a solid-
XLogP3 2.7[3]

Core Application: Sequential Cross-Coupling Reactions

The primary utility of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. The disparate reactivity of the iodo and bromo substituents allows for a two-stage functionalization, building molecular complexity in a controlled and predictable manner.

G A This compound B Intermediate 1 (Functionalized at C2) A->B Reaction 1 (e.g., Sonogashira, Suzuki) Targets C-I bond C Final Product (Functionalized at C2 & C3) B->C Reaction 2 (e.g., Buchwald-Hartwig) Targets C-Br bond

Caption: General workflow for sequential functionalization.

Application 1: Synthesis of Substituted Indoles via Sonogashira Coupling and Cyclization

The construction of the indole nucleus is a frequent objective in pharmaceutical synthesis. A powerful method involves the Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization.[4][5] this compound is an ideal substrate for this transformation, as the initial coupling occurs exclusively at the highly reactive C-I bond.

Causality Behind the Protocol:
  • Catalyst System: The Sonogashira reaction employs a dual-catalyst system.[6] The palladium complex (e.g., Pd(PPh₃)₄) is the primary catalyst that facilitates the oxidative addition to the aryl iodide. The copper(I) salt (CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[7]

  • Regioselectivity: The oxidative addition of palladium to a C-X bond is significantly faster for iodides than for bromides (rate: C-I > C-Br > C-Cl).[8] This inherent reactivity difference ensures that the Sonogashira coupling proceeds cleanly at the C2-iodo position without disturbing the C3-bromo substituent.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the HX acid formed during the reaction and to facilitate the formation of the copper acetylide.[9]

  • Cyclization: The subsequent intramolecular cyclization of the 2-alkynyl aniline intermediate can be promoted by various catalysts. Copper(II) acetate provides an efficient, ligand-free method for this C-N bond formation, leading to the indole core.[10][11]

Protocol 1A: Sonogashira Coupling at the C-I Position
  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagents: Add anhydrous, degassed THF or DMF as the solvent, followed by the terminal alkyne (1.2 equiv.) and triethylamine (TEA) (3.0 equiv.).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product, a 2-alkynyl-3-bromo-5-fluoroaniline intermediate, by column chromatography on silica gel.

Protocol 1B: Copper-Catalyzed Indole Formation
  • Setup: In a round-bottom flask, dissolve the purified 2-alkynyl-3-bromo-5-fluoroaniline intermediate (1.0 equiv.) in DMF.

  • Catalyst Addition: Add copper(II) acetate (0.1 equiv.) and a base such as potassium carbonate (2.0 equiv.).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the substituted 6-bromo-4-fluoroindole.

G Pd0 Pd(0)L₂ Pd_complex_A Ar-Pd(II)-I(L₂) Pd0->Pd_complex_A Oxidative Addition Pd_complex_B Ar-Pd(II)-C≡CR(L₂) Pd_complex_A->Pd_complex_B Transmetalation Pd_complex_B->Pd0 Reductive Elimination Product Ar-C≡CR Pd_complex_B->Product CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Base BaseH Base-H⁺X⁻ Cu_acetylide->Pd_complex_A from Cu cycle Cu_acetylide->CuI Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base->Cu_acetylide ArI Ar-I ArI->Pd_complex_A

Caption: Simplified mechanism of the Sonogashira coupling.

Application 2: Biaryl Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp²) bonds.[12] It is exceptionally useful for synthesizing biaryl structures, which are prevalent in pharmaceuticals. Using this compound, a boronic acid or ester can be selectively coupled at the C-I position. The resulting 3-bromo-5-fluoro-2-aryl-aniline is a valuable intermediate for further diversification, for example, via a subsequent Buchwald-Hartwig amination at the C-Br position.

Causality Behind the Protocol:
  • Catalyst and Ligand: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄. The phosphine ligand (e.g., PPh₃, SPhos, XPhos) is critical; it stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.[13]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which facilitates the transfer of the organic group from boron to palladium.[14]

  • Solvent System: The reaction is often performed in a mixture of an organic solvent (like dioxane, toluene, or DME) and water. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.

Protocol 2: Suzuki-Miyaura Coupling at the C-I Position
  • Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv.), and potassium carbonate (3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with argon or nitrogen.

  • Solvent: Add a degassed solvent mixture, typically dioxane/water (4:1).

  • Reaction: Heat the mixture to 90-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-4 hours. Monitor for the disappearance of the starting material.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify the crude biaryl product by column chromatography or recrystallization.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L₂) PdII_Aryl->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_Biaryl->Product ArX Ar-X ArX->Pd0 ArBOH2 Ar'-B(OH)₂ ArBOH2->PdII_Aryl Base Base Base->PdII_Aryl lab1 Oxidative Addition lab2 Transmetalation lab3 Reductive Elimination

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Application 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[15][16] This reaction is critical for synthesizing drug candidates containing arylamine motifs. The differential reactivity of the halogens in this compound can be exploited to direct amination to either the C-I or C-Br position, depending on the catalyst system and reaction conditions, though it will preferentially occur at the more reactive C-I bond under standard conditions.[17]

Causality Behind the Protocol:
  • Catalyst/Ligand Choice: Modern Buchwald-Hartwig reactions often use sophisticated palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos). These ligands promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, allowing for the coupling of less reactive aryl bromides and even chlorides.[18]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base deprotonates the amine nucleophile, increasing its reactivity, and facilitates the formation of the key palladium-amido intermediate.

  • Sequential Amination: A powerful strategy involves first performing a Suzuki or Sonogashira reaction at the C-I position, followed by a Buchwald-Hartwig amination at the C-Br position of the intermediate. This allows for the controlled, stepwise synthesis of highly complex, tri-substituted aniline derivatives.

Protocol 3: Buchwald-Hartwig Amination at the C-Br Position (on a C-I functionalized intermediate)

This protocol assumes the C-I position has already been functionalized as described in Protocol 1A or 2.

  • Setup: In a glovebox, add the 2-substituted-3-bromo-5-fluoroaniline (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv.), and sodium tert-butoxide (1.4 equiv.) to a vial.

  • Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat to 80-110 °C for 4-24 hours. The reaction should be stirred vigorously. Monitor by LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and pass through a short plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the product by column chromatography to yield the fully substituted aniline derivative.

Safety and Handling

This compound is a research chemical. While specific toxicity data is limited, related haloanilines are known to be toxic and irritants.[19]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Exposure: Avoid inhalation of dust, and prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Conclusion

This compound is a masterful building block for the synthesis of complex heterocyclic compounds. Its value is derived from the predictable and exploitable reactivity differences between its three halogen substituents. By employing a sequence of regioselective cross-coupling reactions—such as Sonogashira, Suzuki, and Buchwald-Hartwig aminations—chemists can forge multiple C-C and C-N bonds in a controlled fashion. This strategic approach enables the efficient construction of diverse molecular architectures from a single, versatile starting material, making it an invaluable tool for professionals in drug discovery and materials science.

References

  • Reddy, K. R., et al. (2012). Indole Synthesis by Conjugate Addition of Anilines to Activated Acetylenes and an Unusual Ligand-Free copper(II)-mediated Intramolecular Cross-Coupling. Chemistry. 18(46), 14828-40. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. [Diagram]. [Link]

  • Knapp, K. M., et al. (2012). Indole synthesis by conjugate addition of anilines to activated acetylenes and an unusual ligand-free copper(II)-mediated intramolecular cross-coupling. Semantic Scholar.[Link]

  • Dyadyuchenko, M. V., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health.[Link]

  • Cravotto, G., et al. (2018). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI.[Link]

  • ResearchGate. (n.d.). The synthesis of indole derivatives from 2‐alkynylanilines.[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles.[Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Synfacts.[Link]

  • Al-Mulla, A. (2017). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.[Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.[Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.[Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.[Link]

  • Wikipedia. (n.d.). Suzuki reaction.[Link]

  • Mondal, M., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health.[Link]

  • Wikipedia. (n.d.). Sonogashira coupling.[Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.[Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[Link]

  • Ioffe, D., & Tsvetkov, A. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS.[Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[Link]

  • Bîcu, E., & Jones, P. G. (2021). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. National Institutes of Health.[Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-iodoaniline. PubChem Compound Database. [Link]

Sources

Application Notes & Protocols for the Strategic Utilization of 3-Bromo-5-fluoro-2-iodoaniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the demand for complex, highly functionalized aromatic scaffolds is incessant. 3-Bromo-5-fluoro-2-iodoaniline emerges as a preeminent starting material, offering chemists a powerful tool for intricate molecular architecture. Its distinction lies in the strategic arrangement of three different halogen atoms—iodine, bromine, and fluorine—on an aniline core. This unique substitution pattern is not a random assortment but a deliberate design that enables a hierarchy of reactivity.

The well-established trend in palladium-catalyzed cross-coupling reactivity (C–I > C–Br > C–Cl > C–F) allows for remarkable site-selectivity.[1][2][3] A chemist can precisely address the carbon-iodine bond, leaving the less reactive carbon-bromine bond available for a subsequent, distinct transformation. The carbon-fluorine bond, being the most robust, typically remains as a permanent fixture, imparting valuable electronic and pharmacokinetic properties to the final molecule. The strategic incorporation of fluorine is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[4][5][6] This guide provides detailed protocols and expert insights into harnessing the synthetic potential of this versatile reagent.

Compound Profile and Safety Mandates

A thorough understanding of the reagent's properties and safety requirements is the foundation of any successful and responsible experimental work.

PropertyValueSource
CAS Number 144580-08-5[7][8]
Molecular Formula C₆H₄BrFIN[7]
Molecular Weight 315.91 g/mol [7][9]
Appearance Typically a solid (e.g., light yellow)[10]
Storage Conditions Store at room temperature or 2-8 °C, sealed in a dry, inert atmosphere, and protected from light.[8]
Critical Safety and Handling Protocols

This compound and related haloanilines are potent chemical agents that demand rigorous safety precautions.[11][12][13][14]

  • Hazard Statements: Harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.

  • Precautionary Measures:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to minimize inhalation risk.[12] An emergency eyewash station and safety shower must be readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile or neoprene gloves are required.

    • Eye Protection: Chemical safety goggles or a face shield.

    • Lab Coat: A flame-retardant lab coat must be worn and kept fastened.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Core Application: Selective Cross-Coupling Reactions

The primary utility of this compound lies in its capacity for selective palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive site and will be the focus of initial transformations.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a robust method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[15][16][17] For this compound, this reaction proceeds with high selectivity at the C-I position.

Causality Behind Protocol Choices: The classic Sonogashira protocol utilizes a dual-catalyst system. The palladium catalyst (e.g., PdCl₂(PPh₃)₂) is the primary actor in the catalytic cycle, while the copper(I) iodide co-catalyst facilitates the crucial transmetalation step by forming a copper-acetylide intermediate, accelerating the reaction and allowing for milder conditions.[15][17] An amine base like triethylamine (TEA) serves a dual role: it acts as a base to deprotonate the terminal alkyne and as a solvent. Anhydrous and inert conditions are critical to prevent the deactivation of the catalyst and unwanted side reactions.[16]

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).[15]

  • Solvent and Reagent Addition: Seal the flask, then evacuate and backfill with argon or nitrogen three times. Add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) via syringe, followed by triethylamine (2.0 equiv).[15]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ (2 mol%)Efficient and commercially available palladium source.
Co-catalyst CuI (4 mol%)Accelerates the reaction by forming a copper acetylide.[15]
Base Triethylamine (TEA)Deprotonates the alkyne and neutralizes generated HX.
Solvent THF or DMF (anhydrous)Aprotic solvent to dissolve reagents and facilitate reaction.
Temperature 25 - 60 °CMild conditions enabled by the copper co-catalyst.
Typical Yield 70 - 95%Dependent on the specific alkyne substrate used.
Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in pharmaceutical synthesis, valued for its mild conditions and the stability of its boronic acid reagents.[2][3][18] Again, the reaction will selectively occur at the C-I bond.

Causality Behind Protocol Choices: The choice of a palladium(0) source, such as Pd(PPh₃)₄, is standard.[2] The base (e.g., K₂CO₃, K₃PO₄) is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][19] A mixed solvent system, such as dioxane/water, is often employed to ensure the solubility of both the organic-soluble aryl halide and the often water-soluble inorganic base and boronate species. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Protocol 2: Selective Suzuki-Miyaura Coupling

  • Inert Atmosphere Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) under a positive flow of argon or nitrogen.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)A robust, air-stable Pd(0) source.[2]
Ligand PPh₃ (internal)Stabilizes the palladium center.
Base K₂CO₃ or K₃PO₄Activates the boronic acid for transmetalation.[3][19]
Solvent Dioxane/H₂O (4:1)Solubilizes both organic and inorganic reagents.
Temperature 80 - 100 °CProvides thermal energy to drive the catalytic cycle.
Typical Yield 75 - 95%High yields are common for this robust reaction.[18]
Buchwald-Hartwig Amination: Synthesis of Di- and Triarylamines

This reaction is a powerful method for C-N bond formation, allowing the coupling of aryl halides with a wide range of primary and secondary amines.[1][20][21][22] The initial amination will occur selectively at the C-I position.

Causality Behind Protocol Choices: The Buchwald-Hartwig amination relies on a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[21][23] This ligand is not merely a spectator; it facilitates the crucial reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine coupling partner, forming the palladium-amido complex.[21] Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching the strong base and interfering with the catalyst.

Protocol 3: Selective Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube containing a stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., XPhos, 0.04 equiv). Seal the tube and place it under an inert atmosphere (argon).

  • Reagent Addition: Under a positive pressure of argon, add the base (e.g., NaOt-Bu, 1.4 equiv) and this compound (1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.2 equiv).[21]

  • Reaction Execution: Seal the tube tightly and heat the mixture in a preheated oil bath at 80-110 °C.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride and dilute with an organic solvent like ethyl acetate.[22]

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ (2 mol%)A common and effective Pd(0) precatalyst.
Ligand XPhos or RuPhos (4 mol%)Bulky, electron-rich ligand that promotes reductive elimination.[23]
Base NaOt-Bu or LiHMDSStrong, non-nucleophilic base for amine deprotonation.[20][21]
Solvent Toluene or DioxaneAnhydrous, aprotic solvent compatible with the strong base.
Temperature 80 - 110 °CNecessary to drive the reaction, especially with less reactive amines.
Typical Yield 65 - 90%Yields vary based on the steric and electronic nature of the amine.

Visualization of Synthetic Strategy and Workflow

Visual aids are indispensable for conceptualizing complex synthetic sequences and workflows.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Execution & Monitoring cluster_2 Workup & Purification Reagents Aryl Halide Coupling Partner Base Catalyst Palladium Catalyst Ligand Solvent Anhydrous, Degassed Solvent Reaction Heat & Stir (e.g., 80-110 °C) Solvent->Reaction Monitoring TLC / LC-MS Analysis Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Characterized Final Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

G A This compound B Intermediate Product (Bromo-fluoro-arylamine derivative) A->B Step 1: Selective Coupling @ C-I (e.g., Suzuki, Sonogashira) Reactivity: I >> Br C Final Product (Difunctionalized fluoro-aniline) B->C Step 2: Coupling @ C-Br (e.g., Buchwald-Hartwig) Reactivity: Br > F

Caption: Principle of sequential functionalization strategy.

Applications in Medicinal Chemistry and Heterocycle Synthesis

The true power of this compound is realized in its application to the synthesis of complex molecules with potential biological activity. The products of the initial cross-coupling reactions are themselves valuable, functionalized intermediates. For example, after a Suzuki coupling at the C-I position, the resulting 2-aryl-3-bromo-5-fluoroaniline can undergo a subsequent intramolecular reaction (e.g., cyclization) or another intermolecular cross-coupling at the C-Br site.

This step-wise approach is fundamental to building the complex heterocyclic cores that are prevalent in modern pharmaceuticals.[24][25][26][27] The aniline nitrogen can be used as a handle for cyclization reactions to form nitrogen-containing heterocycles, while the remaining bromine atom provides a vector for introducing further diversity into the molecular scaffold. The fluorine atom remains a key modulator of the molecule's electronic and pharmacokinetic profile, a strategy frequently employed in the development of enzyme inhibitors and other targeted therapeutics.[4][6][28]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Coupling of 5-Bromopyrimidine with 3-Furanylboronic Acid. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Dove Medical Press. (2016). Hypervalent iodine reagents for heterocycle synthesis and functionalization. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-5-fluoro-4-iodoaniline. Retrieved from [Link]

  • ACS Publications. (2009). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • PubMed. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • UniMiB. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. Retrieved from [Link]

  • National Institutes of Health. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Retrieved from [Link]

  • MDPI. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 3-Bromo-5-fluoro-2-iodoaniline in Synthesis

In the landscape of modern drug discovery and development, the strategic construction of complex molecular architectures with precision and efficiency is paramount. Aryl- and heteroarylamines are privileged scaffolds found in a vast array of pharmaceuticals. This compound emerges as a highly valuable and versatile building block for the synthesis of such compounds. Its trifunctional nature, featuring iodo, bromo, and fluoro substituents on an aniline core, offers a platform for sequential and regioselective palladium-catalyzed cross-coupling reactions. This allows for the controlled and stepwise introduction of diverse functionalities, a crucial advantage in the generation of compound libraries for lead discovery and in the optimization of structure-activity relationships (SAR).

The key to unlocking the synthetic potential of this substrate lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend of decreasing bond dissociation energy: C–I > C–Br > C–Cl.[1] This inherent reactivity difference enables the selective functionalization at the more labile C–I bond, while leaving the C–Br bond intact for subsequent transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this reactivity profile for various palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings that govern selectivity and provide detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Understanding the Catalytic Cycle and the Basis of Regioselectivity

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] These reactions generally proceed through a common catalytic cycle involving three key elementary steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[2]

The initial and often rate-determining step, oxidative addition, involves the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the electrophile.[3] The facility of this step is highly dependent on the nature of the halogen, with the weaker carbon-iodine bond undergoing oxidative addition much more readily than the stronger carbon-bromine bond. This difference in activation energy is the fundamental principle that allows for the regioselective functionalization of this compound at the C-2 position (the site of the iodine atom).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

} Caption: Generalized catalytic cycle for selective cross-coupling at the C-I bond.

By carefully selecting the palladium catalyst, ligands, and reaction conditions, this inherent reactivity difference can be exploited to achieve high selectivity for mono-functionalization at the iodine position. The choice of ligand is particularly critical, as it can influence the steric and electronic environment around the palladium center, thereby fine-tuning its reactivity and selectivity. For instance, bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition of less reactive aryl bromides, but under controlled conditions, they can be used to ensure complete and selective reaction at the aryl iodide.[4]

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[5] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide.[5] In the case of this compound, selective Suzuki-Miyaura coupling at the iodine position allows for the introduction of an aryl or heteroaryl group, yielding a 3-bromo-5-fluoro-2-arylaniline derivative. This intermediate can then be subjected to a second cross-coupling reaction at the bromine position.

Causality Behind Experimental Choices:
  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings.[6] The tetrakis(triphenylphosphine)palladium(0) complex serves as a direct source of the active Pd(0) species. Other common precatalysts include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to Pd(0).

  • Ligand: Triphenylphosphine (PPh₃) is a versatile and widely used ligand. For more challenging couplings or to enhance selectivity, more specialized ligands such as SPhos or XPhos may be employed.

  • Base: A base is required to activate the boronic acid for transmetalation.[3] Aqueous solutions of carbonates (e.g., K₂CO₃, Na₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used and offer a good balance of reactivity and functional group tolerance.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard laboratory glassware, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-5-fluoro-2-arylaniline.

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O85492
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O90688
33-Pyridylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄DMF/H₂O80395

II. Heck Reaction: Olefin Functionalization

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes.[7] For this compound, a selective Heck reaction at the C-I bond allows for the introduction of a vinyl group, which can be a valuable handle for further synthetic manipulations.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst for the Heck reaction.[8] It is reduced in situ to the active Pd(0) species.

  • Ligand: In many cases, the Heck reaction can be performed without a phosphine ligand, particularly with reactive aryl iodides. However, for less reactive systems or to improve yields and selectivity, ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃) can be beneficial.

  • Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide generated during the catalytic cycle.[8]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used for the Heck reaction.

Experimental Protocol: Selective Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Pd(OAc)₂ (0.02 equivalents)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous and degassed DMF

  • Standard laboratory glassware, magnetic stirrer, and inert gas supply

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and Pd(OAc)₂ (0.02 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed DMF via syringe, followed by the alkene (1.5 eq) and triethylamine (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-16 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

} Caption: A streamlined workflow for the Heck reaction.

III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is particularly valuable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science. Selective Sonogashira coupling at the iodine position of this compound provides a straightforward route to 2-alkynyl-3-bromo-5-fluoroanilines.

Causality Behind Experimental Choices:
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI).[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Palladium Source: PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are commonly used palladium catalysts for the Sonogashira reaction.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[10]

  • Solvent: Aprotic solvents like THF, DMF, or toluene are suitable for the Sonogashira coupling.

Experimental Protocol: Selective Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N) (3.0 equivalents)

  • Anhydrous and degassed THF

  • Standard laboratory glassware, magnetic stirrer, and inert gas supply

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Seal the flask and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Add anhydrous, degassed THF via syringe, followed by triethylamine (3.0 eq) and the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at room temperature. The reaction is often exothermic and can typically be run without external heating.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 1-6 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the ammonium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-3-bromo-5-fluoroaniline.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] While the starting material is an aniline, this reaction can be employed to introduce a second amino group or a more complex amine-containing substituent. Selective amination at the iodine position of this compound can be achieved, although care must be taken to avoid self-coupling or reaction at the aniline's own N-H bond under certain conditions. For intermolecular amination with a different amine, protection of the aniline N-H may be necessary. Alternatively, intramolecular amination can be envisioned if a suitable tethered amine is introduced via one of the other coupling reactions first. For intermolecular coupling, the reactivity order generally favors aryl iodides, but catalyst and ligand choice can be critical for achieving selectivity in the presence of other halides.[12][13]

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The choice of catalyst and ligand is crucial for a successful Buchwald-Hartwig amination. Systems based on palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are highly effective. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[11]

  • Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene or dioxane are the solvents of choice for this reaction.

Experimental Protocol: Selective Buchwald-Hartwig Amination (Illustrative Example with a Secondary Amine)

Materials:

  • This compound (aniline N-H may require protection, e.g., as a carbamate, for this specific transformation, followed by deprotection)

  • Secondary amine (e.g., morpholine) (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, deoxygenated toluene

  • Standard laboratory glassware, magnetic stirrer, and inert gas supply (glovebox recommended for dispensing reagents)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous, deoxygenated toluene and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add the (N-protected) this compound (1.0 eq) and NaOtBu (1.4 eq).

  • Evacuate and backfill this flask with inert gas.

  • Add the catalyst solution to the flask containing the substrate and base.

  • Add the secondary amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

  • If an N-protecting group was used, perform the deprotection step under appropriate conditions.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex aniline derivatives. The differential reactivity of the iodo and bromo substituents in palladium-catalyzed cross-coupling reactions allows for a predictable and selective functionalization strategy. By carefully controlling the reaction conditions, researchers can selectively introduce a wide range of substituents at the C-2 position via Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig reactions, while preserving the C-3 bromine atom for subsequent synthetic transformations. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for medicinal chemists and synthetic organic chemists to effectively utilize this valuable intermediate in their research and development endeavors.

References

  • The Decisive Role of Aryl Halides in Cross-Coupling Reactions: A Comparative Guide - Benchchem. (URL not available)
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020). [Link]

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides | Organic Letters. (URL not available)
  • Heck Reaction - Organic Chemistry Portal. (URL not available)
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. (URL not available)
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. (2022). [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). [Link]

  • Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines - Organic Chemistry Frontiers (RSC Publishing). (URL not available)
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). [Link]

  • Heck Reaction—State of the Art - MDPI. (URL not available)
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (URL not available)
  • Application Notes and Protocols for 3-Fluoro-5-iodobenzamide in Palladium Cross-Coupling Reactions - Benchchem. (URL not available)
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Public
  • Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline | Request PDF - ResearchGate. (2025). [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (2016). [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. (URL not available)
  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed. (URL not available)
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). [Link]

  • A Facile Regiocontrol in the Palladium-Catalyzed Annulation of Fluorine-Containing Internal Alkynes with Variously Substituted 2-Iodoanilines: A New Regioselective Synthesis of 2- or 3-Fluoroalkylated Indole Derivatives | The Journal of Organic Chemistry - ACS Public
  • CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google P
  • Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines | Request PDF - ResearchGate. (2025). [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. (URL not available)
  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2011). [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (URL not available)
  • Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline - Benchchem. (URL not available)
  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles - Semantic Scholar. (URL not available)
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (URL not available)
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. (2025). [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (2008). [Link]

  • 3-Bromo-5-iodo-2-methoxy-6-methylpyridine | Benchchem. (URL not available)
  • This compound - CAS:144580-08-5 - Sunway Pharm Ltd. (URL not available)

Sources

Application of 3-Bromo-5-fluoro-2-iodoaniline in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Anilines in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. The strategic incorporation of halogenated building blocks is a key enabler in this endeavor, offering medicinal chemists fine-tuned control over a molecule's physicochemical properties and its interactions with the target protein. 3-Bromo-5-fluoro-2-iodoaniline is a trifunctionalized aniline derivative that represents a versatile and highly valuable scaffold for the synthesis of complex kinase inhibitors. The distinct reactivity of the three halogen substituents—iodine, bromine, and fluorine—allows for a stepwise and regioselective elaboration of the core structure, paving the way for the construction of diverse and potent drug candidates.

The iodine atom, being the most reactive towards palladium-catalyzed cross-coupling reactions, serves as a primary handle for introducing key aryl or heteroaryl moieties that often occupy the ATP-binding site of the target kinase. The bromine atom provides a secondary site for further functionalization, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. The fluorine atom, a common bioisostere in drug design, can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of the aniline nitrogen. This application note will provide a detailed overview of the application of this compound in the conceptual synthesis of a potent kinase inhibitor, exemplified by a synthetic route analogous to that of Vemurafenib, a well-established BRAFV600E inhibitor.

The RAS/RAF/MEK/ERK Pathway: A Critical Target in Oncology

The RAS/RAF/MEK/ERK signaling pathway is a central cascade that governs cell proliferation, differentiation, and survival.[1][2] Hyperactivation of this pathway due to mutations in key components, particularly the BRAF kinase, is a major driver in a significant percentage of human cancers, including melanoma, thyroid cancer, and colorectal cancer.[1][3] The most prevalent mutation, BRAFV600E, results in a constitutively active kinase that promotes uncontrolled cell growth.[1] Vemurafenib (PLX4032) is a potent and selective inhibitor of the BRAFV600E mutant kinase and is clinically approved for the treatment of metastatic melanoma harboring this specific mutation.[1][4] The synthesis of Vemurafenib and its analogs provides a compelling case study for the strategic use of halogenated anilines in constructing targeted therapies.

Conceptual Synthetic Pathway to a Vemurafenib Analog from this compound

The following section outlines a plausible, multi-step synthetic protocol for the synthesis of a Vemurafenib analog, starting from this compound. This proposed pathway leverages established organometallic cross-coupling reactions and standard organic transformations, demonstrating the utility of the starting material's unique halogenation pattern.

synth_pathway A This compound C Sulfonamide Protection A->C B Propane-1-sulfonyl chloride B->C D N-(3-bromo-5-fluoro-2-iodophenyl)propane-1-sulfonamide C->D Step 1 F Suzuki Coupling D->F E Arylboronic Acid/Ester E->F G N-(3-bromo-5-fluoro-2-arylphenyl)propane-1-sulfonamide F->G Step 2 I Buchwald-Hartwig Amination G->I H Pyrrolo[2,3-b]pyridine core H->I J Protected Vemurafenib Analog I->J Step 3 K Deprotection J->K Step 4 L Final Vemurafenib Analog K->L

Figure 1: Conceptual synthetic workflow for a Vemurafenib analog.

Experimental Protocols

Step 1: Sulfonamide Protection of this compound

Rationale: The initial step involves the protection of the aniline nitrogen with a propanesulfonyl group. This is a critical step to prevent side reactions in the subsequent cross-coupling steps and to modulate the reactivity of the aromatic ring. The sulfonamide is a robust protecting group that is stable to the conditions of both Suzuki and Buchwald-Hartwig reactions.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.5 eq).

  • Slowly add propane-1-sulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-bromo-5-fluoro-2-iodophenyl)propane-1-sulfonamide.

Parameter Value
Starting MaterialThis compound
ReagentsPropane-1-sulfonyl chloride, Triethylamine
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time16 hours
Expected Yield85-95%
Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: With the aniline protected, the highly reactive iodine atom is selectively targeted in a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a diverse range of aryl or heteroaryl groups at the 2-position. For the synthesis of a Vemurafenib analog, a suitable arylboronic acid or ester would be chosen to install the key side chain that interacts with the kinase hinge region.

Protocol:

  • To a degassed mixture of N-(3-bromo-5-fluoro-2-iodophenyl)propane-1-sulfonamide (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq) in a 4:1 mixture of dioxane and water, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 eq).

  • Heat the reaction mixture to 80 °C and stir for 16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Starting MaterialN-(3-bromo-5-fluoro-2-iodophenyl)propane-1-sulfonamide
ReagentsArylboronic acid, K2CO3, Pd(dppf)Cl2·CH2Cl2
SolventDioxane/Water (4:1)
Temperature80 °C
Reaction Time16 hours
Expected Yield70-85%
Step 3: Buchwald-Hartwig Amination

Rationale: The next key transformation is the Buchwald-Hartwig amination, which utilizes the remaining bromine atom to form a crucial carbon-nitrogen bond. This reaction couples the synthesized aryl bromide with the azaindole core, a common scaffold in many kinase inhibitors, including Vemurafenib.

Protocol:

  • To a degassed solution of the product from Step 2 (1.0 eq) and the appropriate pyrrolo[2,3-b]pyridine derivative (1.2 eq) in anhydrous toluene, add cesium carbonate (2.5 eq).

  • Add a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq) and a suitable ligand like Xantphos (0.1 eq).

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Parameter Value
Starting MaterialN-(3-bromo-5-fluoro-2-arylphenyl)propane-1-sulfonamide
ReagentsPyrrolo[2,3-b]pyridine derivative, Cs2CO3, Pd2(dba)3, Xantphos
SolventToluene
Temperature110 °C
Reaction Time18-24 hours
Expected Yield60-75%
Step 4: Deprotection of the Sulfonamide

Rationale: The final step in the synthesis is the removal of the propanesulfonyl protecting group to reveal the free aniline. This is typically achieved under basic conditions, which cleave the sulfonamide without affecting the rest of the molecule.

Protocol:

  • Dissolve the protected Vemurafenib analog (1.0 eq) in a mixture of methanol and 2M aqueous sodium hydroxide.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the methanol under reduced pressure.

  • Neutralize the aqueous solution with 1M hydrochloric acid to a pH of ~7.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound by preparative HPLC or recrystallization to yield the desired Vemurafenib analog.

Parameter Value
Starting MaterialProtected Vemurafenib Analog
ReagentsSodium hydroxide, Hydrochloric acid
SolventMethanol/Water
TemperatureRoom Temperature
Reaction Time2-4 hours
Expected Yield80-90%

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in the synthesis of complex medicinal compounds, particularly targeted kinase inhibitors. The strategic arrangement of its halogen substituents allows for a sequential and regioselective synthetic approach, enabling the construction of intricate molecular architectures. The conceptual synthesis of a Vemurafenib analog outlined in this application note highlights the utility of this starting material in modern drug discovery. The protocols provided, based on well-established and robust chemical transformations, offer a practical guide for researchers and scientists engaged in the development of novel therapeutics. The principles and methodologies described herein are broadly applicable to the synthesis of a wide range of kinase inhibitors and other biologically active molecules.

References

  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. National Institutes of Health. Available at: [Link]

  • Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics. Available at: [Link]

  • 3-Bromo-5-fluoro-4-iodoaniline. MySkinRecipes. Available at: [Link]

  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. ResearchGate. Available at: [Link]

  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. Available at: [Link]

  • This compound | C6H4BrFIN | CID 19429794. PubChem. Available at: [Link]

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. National Institutes of Health. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 3-Bromo-5-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-5-fluoro-2-iodoaniline

In the landscape of modern medicinal chemistry, the efficiency and precision of synthetic routes are paramount to the successful development of novel therapeutics.[1][] this compound (CAS: 144580-08-5) has emerged as a preeminent starting material, particularly in the synthesis of targeted cancer therapies.[3][4] Its value lies in the exquisitely differentiated reactivity of its three halogen substituents. The carbon-iodine (C-I) bond is the most labile and susceptible to palladium-catalyzed cross-coupling, followed by the carbon-bromine (C-Br) bond, with the carbon-fluorine (C-F) bond being the most robust.[5][6] This reactivity gradient allows for a predictable, sequential, and regioselective functionalization of the aromatic core, providing a powerful platform for constructing complex molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in building scaffolds for potent kinase inhibitors. We will dissect the core palladium-catalyzed methodologies and provide detailed, field-proven protocols for the synthesis of key pharmaceutical intermediates.

Core Synthetic Methodologies: A Palladium-Catalyzed Toolkit

The transformation of this compound into valuable pharmaceutical intermediates is dominated by palladium-catalyzed cross-coupling reactions.[5][7][8] These reactions offer unparalleled scope and functional group tolerance, making them indispensable tools in drug discovery.

Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species, such as a boronic acid or boronic ester.[9][10] This reaction is fundamental for introducing aryl or heteroaryl moieties, which are often critical for target binding in kinase inhibitors.[11] The catalytic cycle, shown below, involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[12]

Buchwald-Hartwig Amination: Constructing Crucial Carbon-Nitrogen Bonds

The formation of C-N bonds is another cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination enables the coupling of amines with aryl halides, a transformation that is often challenging using classical methods.[13][14][15] This reaction is particularly vital for creating the diarylamine and aniline-based structures prevalent in many kinase inhibitors, which often serve as hydrogen-bond donors/acceptors in the ATP-binding pocket of the target kinase.[5][16] The choice of a sterically hindered phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst decomposition.[13]

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[17][18][19] This reaction, co-catalyzed by palladium and copper(I), is invaluable for introducing rigid alkynyl linkers or for building precursors to various heterocyclic systems.[6][20] The mild reaction conditions make it compatible with a wide range of functional groups.[17]

Application Protocol I: Synthesis of a Core Scaffold for Vemurafenib Analogs

Objective: To demonstrate a reliable, step-by-step protocol for the selective Suzuki-Miyaura coupling at the C-I position of this compound, a key step in the synthesis of intermediates for Vemurafenib and related BRAF inhibitors.[1][21][22]

Synthetic Workflow

The workflow begins with the highly selective palladium-catalyzed coupling of an arylboronic ester to the most reactive site (the C-I bond) of the starting aniline.

Vemurafenib Intermediate Synthesis A 3-Bromo-5-fluoro- 2-iodoaniline C Suzuki-Miyaura Coupling (Selective at C-I position) A->C B Arylboronic Ester B->C D Key Biaryl Intermediate (Precursor for further functionalization) C->D Pd Catalyst, Base

Caption: Workflow for selective Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Reaction: Synthesis of 3-Bromo-5-fluoro-2-(heteroaryl)aniline

Reagent MW ( g/mol ) Amount Equivalents Role
This compound315.913.16 g1.0Starting Material
Arylboronic acid pinacol esterVaries1.1 - 1.2Coupling Partner
Pd(dppf)Cl₂·CH₂Cl₂816.64408 mg (0.5 mmol)0.05Catalyst
Sodium Carbonate (Na₂CO₃)105.993.18 g (30 mmol)3.0Base
1,4-Dioxane-80 mL-Solvent
Water-20 mL-Co-solvent

Procedure:

  • Inert Atmosphere: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (3.16 g, 10.0 mmol) and the arylboronic acid pinacol ester (1.1-1.2 eq).

  • Reagent Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%) and sodium carbonate (3.18 g, 30.0 mmol).

  • Solvent Addition & Degassing: Add 1,4-dioxane (80 mL) and water (20 mL). Degas the mixture by bubbling nitrogen through the solution for 20 minutes. Causality: Removing dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl intermediate.

Application Protocol II: Buchwald-Hartwig Amination for Scaffold Elaboration

Objective: To illustrate the subsequent functionalization at the C-Br position of a synthesized intermediate via Buchwald-Hartwig amination. This step is crucial for introducing side chains that can modulate solubility, metabolic stability, and target engagement.

Synthetic Workflow

This protocol assumes the starting material is the product from the previous Suzuki coupling, now undergoing amination at the less reactive C-Br bond.

Buchwald-Hartwig Amination Workflow cluster_0 Input cluster_1 Process cluster_2 Output A Biaryl Intermediate (from Protocol I) C Buchwald-Hartwig Amination A->C B Primary/Secondary Amine B->C D Functionalized Pharmaceutical Intermediate C->D Pd Precatalyst, Ligand, Base

Caption: Workflow for C-N bond formation via amination.

Detailed Experimental Protocol

Reaction: Synthesis of N-Aryl-3-fluoro-2-(heteroaryl)aniline Derivative

Reagent MW ( g/mol ) Amount (for 5 mmol scale) Equivalents Role
3-Bromo-5-fluoro-2-(heteroaryl)anilineVaries5.0 mmol1.0Starting Material
Amine Coupling PartnerVaries6.0 mmol1.2Nucleophile
G3-XPhos Palladacycle863.7698 mg (0.1 mmol)0.02Precatalyst
Sodium tert-butoxide (NaOtBu)96.10672 mg (7.0 mmol)1.4Base
Toluene, anhydrous-50 mL-Solvent

Procedure:

  • Inert Setup: In a glovebox or under a strict inert atmosphere (argon), add the 3-bromo-5-fluoro-2-(heteroaryl)aniline (5.0 mmol), G3-XPhos Palladacycle (98 mg, 2 mol%), and sodium tert-butoxide (672 mg, 7.0 mmol) to an oven-dried Schlenk flask. Trustworthiness: Using a pre-formed palladacycle like G3-XPhos ensures reliable catalyst activation and reproducibility compared to generating the catalyst in situ.

  • Reagent Addition: Add anhydrous toluene (50 mL) followed by the amine coupling partner (6.0 mmol).

  • Heating: Seal the flask and heat the mixture to 100-110 °C.

  • Monitoring: Monitor the reaction by LC-MS until consumption of the starting material is complete (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC to obtain the final functionalized intermediate.

Safety and Handling

  • This compound: This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and skin contact.[23]

  • Palladium Catalysts: Palladium compounds can be toxic and are precious metals. Handle in a well-ventilated fume hood and minimize waste.

  • Bases: Sodium tert-butoxide is a strong, moisture-sensitive base. Handle under an inert atmosphere. Sodium carbonate is an irritant.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Always work within a certified chemical fume hood.

Conclusion

This compound stands out as a supremely versatile and strategic building block in pharmaceutical synthesis. The predictable reactivity hierarchy of its halogen substituents enables chemists to perform sequential, high-yielding cross-coupling reactions, providing efficient access to complex molecular scaffolds. The protocols detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a robust foundation for researchers and drug development professionals aiming to construct novel kinase inhibitors and other targeted therapeutics. Mastery of these techniques unlocks a direct and modular pathway to a diverse array of potential drug candidates.

References

  • The Critical Role of Intermediates in Vemurafenib Synthesis. (n.d.). Vertex AI Search.
  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. (n.d.). National Institutes of Health.
  • Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. (2016). Der Pharma Chemica.
  • Dabrafenib synthesis. (n.d.). ChemicalBook.
  • Understanding Dabrafenib Mesylate Intermediates: The Importance of CAS 630-22-8. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Novel processes for the preparation of vemurafenib. (2015). Google Patents.
  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. (2024). Preprints.org.
  • Dabrafenib Synthetic Routes. (n.d.). MedKoo Biosciences.
  • Scheme 5. Chemical route to the synthesis of dabrafenib. (n.d.). ResearchGate.
  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. (2025). National Institutes of Health.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. (n.d.). BenchChem.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (2025). ResearchGate.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. (n.d.). BenchChem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). National Institutes of Health.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). National Institutes of Health.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. (n.d.). BenchChem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(Benzyloxy)-3-bromo-5-fluoroaniline. (n.d.). BenchChem.
  • Technique for preparing 3-bromo-5-trifluoromethylaniline. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints.
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025). ResearchGate.
  • Pharmaceutical Intermediates in Drug Synthesis. (n.d.). BOC Sciences.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI.
  • Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline. (n.d.). BenchChem.
  • Design and synthesis of rho kinase inhibitors (III). (2007). PubMed.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). PubMed.
  • This compound. (n.d.). CHIRALEN.
  • This compound. (n.d.). Sunway Pharm Ltd.
  • The Strategic Utility of 3-Chloro-5-iodoaniline as a Versatile Intermediate in the Synthesis of Active Pharmaceutical Ingredient. (2025). BenchChem.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). MDPI. Retrieved January 17, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdh1f_4b6a_Uhz6-nw2IAyXoOse8HmQXLUyVuLON31uFZdCkPjCYLxQKKd1-CX_nys8y3IoFBTY0LwRh29fKDe8mH3mINig4_OCNHqfZ3aai3qGGc8lC4tmAppBxj5xNf8UaugaNE3BtdlCfTFpUVfKvZupjzIGyYqqPuH70-LvgTpMdK8dYLLvabN8qc6Rsr1lOe32C1v1ygHzz90O8KQ7Y0CvtbUD2yraMj9Lj9xrUN7xXlHsZk=]([Link]

Sources

Application Notes & Protocols: N-Protection of 3-Bromo-5-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-fluoro-2-iodoaniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2][3] The presence of three distinct halogen atoms (Br, F, I) at specific positions on the aniline ring offers multiple points for subsequent chemical modifications, such as cross-coupling reactions. However, the nucleophilic amino group can interfere with many of these desired transformations. Therefore, the strategic protection of the nitrogen atom is a crucial first step in many synthetic routes involving this substrate.

This guide provides detailed experimental procedures for the N-protection of this compound using two of the most common and robust amine protecting groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. The choice between these groups often depends on the planned downstream reaction conditions and the desired deprotection strategy.[4][5]

The electronic nature of the aniline substrate presents a specific challenge. The cumulative electron-withdrawing effects of the three halogen substituents decrease the electron density on the aromatic ring and, consequently, reduce the nucleophilicity of the amino group.[6] This reduced reactivity necessitates carefully optimized reaction conditions, often requiring the use of a catalyst or a specific base to achieve efficient protection.[7]

Strategic Selection of the Protecting Group

The selection of an appropriate protecting group is dictated by its stability to subsequent reaction conditions and the ease of its removal. For this compound, both Boc and Cbz groups offer distinct advantages, primarily centered around their orthogonal deprotection methods.

  • tert-Butoxycarbonyl (Boc) Group: This is one of the most widely used amine protecting groups in organic synthesis.[8] It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is stable to most basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl).[9][10][11] This acid-lability makes it an excellent choice when subsequent reactions involve base-mediated transformations or hydrogenation conditions that might affect other functional groups.

  • Benzyloxycarbonyl (Cbz or Z) Group: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl).[12][13] It is stable to acidic and many basic conditions but is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[4][14] This deprotection method is exceptionally mild and proceeds at neutral pH, making it ideal for substrates containing acid- or base-labile functionalities.[4]

The following diagram illustrates a logical workflow for selecting a protecting group based on the planned synthetic route.

G start Start: Need to Protect This compound q1 Will the subsequent reaction steps involve strong acids? start->q1 q2 Will the subsequent reaction steps involve catalytic hydrogenation? q1->q2  No use_cbz Use Cbz Protection q1->use_cbz Yes use_boc Use Boc Protection q2->use_boc  No rethink Re-evaluate synthetic route or consider alternative protecting groups. q2->rethink Yes

Caption: Decision workflow for selecting an N-protecting group.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the synthesis of tert-butyl (3-bromo-5-fluoro-2-iodophenyl)carbamate. Due to the reduced nucleophilicity of the starting aniline, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is employed to facilitate the reaction.[9][10]

Reaction Scheme:

Reaction scheme for Boc protection

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )Amount (per 1 mmol substrate)Properties
This compoundC₆H₄BrFIN315.911.0 mmol (316 mg)Light-sensitive solid
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.251.2 mmol (262 mg)Low-melting solid or liquid, moisture-sensitive
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.170.1 mmol (12 mg)Toxic solid, catalyst
Triethylamine (TEA)(C₂H₅)₃N101.191.5 mmol (152 mg, 209 µL)Liquid base, stench
Dichloromethane (DCM)CH₂Cl₂84.935 mLVolatile solvent
Saturated aq. NaHCO₃NaHCO₃84.01~10 mLAqueous solution for work-up
BrineNaCl58.44~10 mLSaturated aqueous solution for work-up
Anhydrous MgSO₄ or Na₂SO₄MgSO₄ / Na₂SO₄120.37 / 142.04~1-2 gDrying agent

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 316 mg).

  • Add dichloromethane (DCM, 5 mL) to dissolve the aniline. Stir the solution at room temperature.

  • To the stirred solution, add di-tert-butyl dicarbonate (1.2 mmol, 262 mg), triethylamine (1.5 mmol, 209 µL), and finally DMAP (0.1 mmol, 12 mg).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10-20% ethyl acetate in hexanes. The product spot should have a higher Rf value than the starting aniline. The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by adding 10 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 10 mL of saturated aqueous NaHCO₃ solution and 10 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to afford the pure N-Boc protected product as a white to off-white solid.

Self-Validation & Characterization:

  • TLC: A single major spot with a higher Rf than the starting material.

  • ¹H NMR: Appearance of a singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group, and a broad singlet for the N-H proton.

  • Mass Spectrometry: The molecular ion peak corresponding to the protected product should be observed.

Protocol 2: N-Cbz Protection of this compound

This protocol details the synthesis of benzyl (3-bromo-5-fluoro-2-iodophenyl)carbamate. The Schotten-Baumann condition, using an aqueous base, is a common and effective method for this transformation.[12][13]

Reaction Scheme:

Reaction scheme for Cbz protection

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )Amount (per 1 mmol substrate)Properties
This compoundC₆H₄BrFIN315.911.0 mmol (316 mg)Light-sensitive solid
Benzyl chloroformate (Cbz-Cl)C₈H₇ClO₂170.591.1 mmol (188 mg, 156 µL)Corrosive, lachrymator. Handle in a fume hood.[15]
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.013.0 mmol (252 mg)Solid base
AcetoneC₃H₆O58.085 mLOrganic solvent
WaterH₂O18.025 mLCo-solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~20 mLExtraction solvent
BrineNaCl58.44~10 mLSaturated aqueous solution for work-up
Anhydrous MgSO₄ or Na₂SO₄MgSO₄ / Na₂SO₄120.37 / 142.04~1-2 gDrying agent

Step-by-Step Procedure:

  • In a round-bottom flask, suspend this compound (1.0 mmol, 316 mg) and sodium bicarbonate (3.0 mmol, 252 mg) in a mixture of acetone (5 mL) and water (5 mL).

  • Cool the stirred suspension to 0 °C using an ice-water bath.

  • In a well-ventilated fume hood , add benzyl chloroformate (1.1 mmol, 156 µL) dropwise to the cold suspension over 5-10 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction by TLC (20% ethyl acetate in hexanes). The product will have a higher Rf than the starting material.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Add 15 mL of ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel.

  • Separate the organic layer, and wash it with 10 mL of water followed by 10 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the pure N-Cbz protected product.

Causality and Safety:

  • Why Schotten-Baumann conditions? The biphasic system with a mild inorganic base (NaHCO₃) effectively neutralizes the HCl generated during the reaction without promoting hydrolysis of the benzyl chloroformate.[12]

  • Safety: Benzyl chloroformate is a potent lachrymator and is corrosive.[15] Always handle this reagent in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

General Workflow Visualization

The following diagram outlines the universal steps involved in the N-protection and subsequent purification process described in the protocols.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve Aniline in Solvent B Add Base and Protecting Reagent A->B C Stir and Monitor by TLC B->C D Quench Reaction (e.g., with water) C->D E Extract with Organic Solvent D->E F Wash Organic Layer (aq. base, brine) E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Pure Product (NMR, MS) H->I

Caption: General experimental workflow for N-protection.

References

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available at: [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Available at: [Link]

  • American Chemical Society. (n.d.). Selective Cleavage of Cbz-Protected Amines. Available at: [Link]

  • ACS Publications. (n.d.). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Available at: [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. Available at: [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. Available at: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • ResearchGate. (n.d.). Anilines with electron-withdrawing groups. Available at: [Link]

  • American Chemical Society. (n.d.). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Available at: [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Available at: [Link]

  • Organic Syntheses. (n.d.). benzylaniline. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]

  • Discussion Forum. (2024). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline.... Available at: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • YouTube. (2021). Adding Boc Group Mechanism. Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Available at: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]

  • YouTube. (2015). Protection of Aniline Derivatives. Available at: [Link]

  • Gelest Technical Library. (n.d.). Silyl Groups. Available at: [Link]

  • Wikipedia. (n.d.). Silyl ether. Available at: [Link]

  • RSC Publishing. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. Available at: [Link]

  • ResearchGate. (n.d.). Photochemical Protection of Amines with Cbz and Fmoc Groups. Available at: [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (2013). Which silyl or other 'common' protecting groups are stable to HI acidic media?. Available at: [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-5-fluoro-4-iodoaniline. Available at: [Link]

  • Allfluoro pharmaceutical co .ltd. (n.d.). This compound,144580-08-5. Available at: [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Available at: [Link]

Sources

The Strategic Role of 3-Bromo-5-fluoro-2-iodoaniline in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value of a Polysubstituted Aniline Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a drug candidate. Among the vast array of chemical building blocks, highly functionalized aromatic amines have emerged as exceptionally valuable intermediates. 3-Bromo-5-fluoro-2-iodoaniline is a prime example of such a scaffold, offering a unique convergence of reactive sites that allows for sequential and regioselective functionalization. The presence of three distinct halogen substituents—each with differential reactivity in metal-catalyzed cross-coupling reactions—provides medicinal chemists with a versatile platform for constructing complex molecular architectures, particularly in the realm of targeted therapies like kinase inhibitors.

The strategic placement of bromine, fluorine, and iodine atoms on the aniline ring is not coincidental. The iodine atom, being the most reactive towards oxidative addition in palladium-catalyzed reactions, serves as the primary handle for introducing significant molecular complexity. The bromine atom offers a secondary site for further elaboration under different reaction conditions. Meanwhile, the fluorine atom can enhance the biological properties of the final molecule, such as metabolic stability and binding affinity, through favorable electronic interactions. This inherent, tiered reactivity makes this compound a powerful tool for building libraries of diverse compounds for drug discovery programs.

This guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive molecules, with a particular focus on its pivotal role in the creation of the MEK inhibitor, Trametinib. Detailed, field-proven protocols for key synthetic transformations are provided to enable researchers to effectively utilize this versatile building block in their own drug discovery endeavors.

Core Application: Synthesis of the MEK Inhibitor Trametinib

A prominent and illustrative application of this compound is its role as a key intermediate in the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase (MEK) 1 and 2.[1][2] Trametinib is an approved therapeutic for the treatment of various cancers, including melanoma with BRAF V600 mutations.[1][2] The synthesis of Trametinib showcases the strategic, sequential reactivity of the halogen atoms on the this compound core.

The overall synthetic strategy involves a key Buchwald-Hartwig amination reaction to couple the aniline with a complex pyridopyrimidine core, followed by further functionalization. The 2-iodo and 5-fluoro substituents of the aniline are crucial for the final structure and activity of Trametinib.

Below is a generalized workflow illustrating the integration of this compound into the Trametinib scaffold.

G A This compound C Buchwald-Hartwig Amination A->C B Pyridopyrimidine Core (Activated for C-N coupling) B->C D Coupled Intermediate C->D Formation of C-N bond E Further Synthetic Steps (e.g., Suzuki Coupling at Bromo position) D->E F Final Bioactive Molecule (e.g., Trametinib Analogue) E->F

Caption: Synthetic workflow for Trametinib synthesis.

Protocol 1: Buchwald-Hartwig Amination of this compound with an Activated Pyridopyrimidine Core

This protocol describes a representative palladium-catalyzed cross-coupling reaction to form the critical C-N bond between this compound and a suitable pyridopyrimidine electrophile. The choice of ligand and base is crucial for achieving high yields and minimizing side reactions.[3][4][5]

Principle: The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds. The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine by a base, and subsequent reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[3][5] The higher reactivity of the C-I bond compared to the C-Br bond in this compound allows for selective coupling at the 2-position.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Comments
This compound144580-08-5315.91Key starting material
Activated Pyridopyrimidine Core (e.g., a chloro- or triflate-substituted derivative)VariesVariesThe electrophilic coupling partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Palladium precursor
Xantphos161265-03-8578.68Bulky phosphine ligand
Sodium tert-butoxide (NaOt-Bu)865-48-596.10Strong, non-nucleophilic base
Anhydrous Toluene108-88-392.14Reaction solvent, should be thoroughly degassed
Inert Gas (Argon or Nitrogen)N/AN/AFor maintaining an inert atmosphere

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the activated pyridopyrimidine core (1.0 eq), this compound (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: In a separate vial, quickly weigh and add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq). Add this solid mixture to the Schlenk flask under a positive pressure of the inert gas.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction Conditions: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Self-Validation and Expected Outcomes:

  • TLC Analysis: The disappearance of the starting materials and the appearance of a new, typically more polar spot, indicates product formation.

  • LC-MS Analysis: The expected mass of the product should be observed. This is a critical checkpoint to confirm the success of the coupling reaction.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the purified product should be consistent with the proposed structure, showing characteristic shifts for the aromatic and other protons.

  • Yield: Typical yields for this type of Buchwald-Hartwig amination range from 60% to 85%, depending on the specific substrates and reaction optimization.

Further Diversification: Sequential Cross-Coupling Reactions

The presence of the less reactive bromine atom on the coupled intermediate from Protocol 1 allows for subsequent cross-coupling reactions, enabling further diversification of the molecular scaffold. A Suzuki-Miyaura coupling is a common and powerful method for this second functionalization step.

G A Coupled Intermediate (from Protocol 1) C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Boronic Acid or Boronate Ester B->C D Diversified Bioactive Molecule C->D Formation of C-C bond

Caption: Sequential Suzuki-Miyaura coupling workflow.

Protocol 2: Selective Suzuki-Miyaura Coupling at the Bromine Position

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl- or heteroarylboronic acid with the bromine-containing intermediate obtained from Protocol 1.[6][7]

Principle: The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[7] The reaction typically requires a base to activate the boronic acid for transmetalation. The C-Br bond, which was unreactive under the conditions of the initial Buchwald-Hartwig amination, can now be targeted for this C-C bond formation.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Comments
Bromo-substituted Intermediate (from Protocol 1)VariesVariesThe substrate for the Suzuki coupling
Aryl- or Heteroarylboronic AcidVariesVariesThe coupling partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.56A common and effective palladium(0) catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.21Base for the reaction
1,4-Dioxane123-91-188.11Anhydrous solvent
Water7732-18-518.02Co-solvent, should be deionized and degassed
Inert Gas (Argon or Nitrogen)N/AN/AFor maintaining an inert atmosphere

Experimental Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the bromo-substituted intermediate (1.0 eq) and the arylboronic acid (1.5 eq) in a mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).

  • Degassing: Bubble an inert gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Base and Catalyst Addition: Add potassium carbonate (2.0-3.0 eq) and then Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under a positive pressure of the inert gas.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring the Reaction: Follow the consumption of the starting material by TLC or LC-MS. The reaction is usually complete within 4-12 hours.

  • Work-up:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final bioactive molecule.

Trustworthiness and Causality in Experimental Choices:

  • Choice of Ligand in Protocol 1: Xantphos is a bidentate phosphine ligand with a large natural bite angle. This steric bulk facilitates the reductive elimination step and helps to prevent β-hydride elimination, which can be a competing side reaction.[5]

  • Choice of Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the aniline in the Buchwald-Hartwig reaction without competing as a nucleophile.[8] In the Suzuki coupling, a milder inorganic base like potassium carbonate is sufficient to activate the boronic acid.

  • Solvent System: Anhydrous and degassed solvents are critical in palladium-catalyzed reactions to prevent catalyst deactivation by oxygen and protic impurities. The use of a water/dioxane mixture in the Suzuki reaction is common and often accelerates the catalytic cycle.

  • Sequential Reactivity: The success of this synthetic strategy hinges on the differential reactivity of the C-I and C-Br bonds. The C-I bond is significantly weaker and thus more susceptible to oxidative addition to the Pd(0) catalyst, allowing for the initial selective amination.[9]

Conclusion: A Versatile Scaffold for Modern Drug Discovery

This compound represents a highly valuable and versatile building block for the synthesis of complex bioactive molecules. Its unique pattern of halogen substitution allows for a programmed, sequential approach to molecular construction, enabling the efficient synthesis of targeted therapeutics like Trametinib. The protocols detailed in this guide provide a robust framework for researchers to harness the synthetic potential of this powerful intermediate. By understanding the principles behind the selective cross-coupling reactions and adhering to rigorous experimental techniques, scientists can effectively incorporate this compound into their synthetic strategies to accelerate the discovery and development of novel drug candidates.

References

  • WO2005121142A1 - 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2h-pyrido'2,3-d! pyrimidine derivatives and related compounds for the treatment of cancer.
  • EP3400933A1 - Novel pharmaceutical trametinib composition.
  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. National Institutes of Health. [Link]

  • TRAMETINIB - API SYNTHESIS. INTERNATIONAL. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • CN109336884B - Method for synthesizing trametinib key intermediate.
  • Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. PubMed. [Link]

  • CN109336884A - A method of synthesis Trimetinib key intermediate.
  • Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Scholars Research Library. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 3-Bromo-5-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Polysubstituted Anilines in Modern Drug Discovery

Polysubstituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and functional materials. The specific arrangement of diverse halogen atoms on the aniline ring, as seen in 3-bromo-5-fluoro-2-iodoaniline, provides a versatile platform for medicinal chemists. Each halogen offers a distinct handle for subsequent chemical modifications, enabling the construction of complex molecular architectures with tailored biological activities. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine and iodine atoms serve as key sites for cross-coupling reactions, allowing for the introduction of a wide range of functional groups.[1] This technical guide provides a detailed, scalable, and field-proven protocol for the synthesis of this compound, a valuable building block for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 3-bromo-5-fluoroaniline. This strategy involves the regioselective ortho-iodination of the aniline ring, followed by a robust purification protocol to yield the final product with high purity.

The key transformation is the electrophilic iodination at the C2 position, which is activated by the amino group. The directing effect of the amino group strongly favors ortho and para substitution. With the para position blocked by a bromine atom, the iodination is directed to the ortho position.

Synthetic_Workflow 3-Bromo-5-fluoroaniline 3-Bromo-5-fluoroaniline Reaction_Vessel Reaction_Vessel 3-Bromo-5-fluoroaniline->Reaction_Vessel Step 1: Iodination Workup Workup Reaction_Vessel->Workup Quenching & Extraction Iodinating_Agent Iodine Monochloride (ICl) Iodinating_Agent->Reaction_Vessel Purification Purification Workup->Purification Step 2: Purification This compound This compound Purification->this compound Final Product

Caption: A high-level overview of the synthetic workflow for this compound.

Detailed Experimental Protocol: Scalable Synthesis of this compound

This protocol is designed for scalability and has been optimized for both yield and purity. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-Bromo-5-fluoroaniline≥98%Commercially AvailableStarting material
Iodine Monochloride (ICl)1.0 M solution in DichloromethaneCommercially AvailableIodinating agent
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableReaction solvent
Saturated Sodium Bicarbonate (NaHCO₃) solutionReagent GradePrepared in-houseFor quenching
Sodium Thiosulfate (Na₂S₂O₃)Reagent GradeCommercially AvailableFor quenching excess iodine
Brine (saturated NaCl solution)Reagent GradePrepared in-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableDrying agent
HexanesHPLC GradeCommercially AvailableFor recrystallization
Ethyl AcetateHPLC GradeCommercially AvailableFor recrystallization
Step 1: Ortho-Iodination of 3-Bromo-5-fluoroaniline

This step involves the regioselective iodination of the starting material using iodine monochloride. The reaction is performed at a low temperature to control the reactivity and minimize side-product formation.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromo-5-fluoroaniline (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of iodine monochloride (ICl) in DCM (1.1 eq) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C throughout the addition. The use of ICl provides a more electrophilic iodine source compared to molecular iodine, leading to a more efficient reaction.[2]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up:

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of the solution changes from dark brown to a pale yellow. This step is crucial to neutralize any unreacted iodine monochloride and elemental iodine.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Reaction_Mechanism cluster_0 Electrophilic Aromatic Substitution Aniline 3-Bromo-5-fluoroaniline Intermediate Wheland Intermediate Aniline->Intermediate + ICl ICl Iodine Monochloride (ICl) Product This compound Intermediate->Product - HCl

Caption: Proposed mechanism for the ortho-iodination of 3-bromo-5-fluoroaniline.

Step 2: Purification by Recrystallization

Purification of the crude product is essential to obtain this compound with high purity suitable for downstream applications. Recrystallization is a scalable and effective method for this purpose.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold hexanes.

  • Dry the crystals under vacuum to a constant weight. A typical yield for this two-step process is in the range of 75-85%.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Aromatic protons will appear as distinct multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The amino protons will appear as a broad singlet.
¹³C NMR The spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens and the amino group.
¹⁹F NMR A single resonance is expected for the fluorine atom, with coupling to the adjacent aromatic protons.[1]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (315.91 g/mol ), along with a characteristic isotopic pattern for the presence of one bromine and one iodine atom.
Melting Point A sharp melting point indicates high purity of the crystalline product.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety in all laboratory procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling all chemicals.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated chemical fume hood.

  • Iodine Monochloride: Iodine monochloride is corrosive and a strong oxidizing agent. It reacts with water to release toxic fumes. Handle with extreme care and avoid inhalation of vapors.[3]

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key building block in modern medicinal chemistry. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable compound in high yield and purity, facilitating the development of novel therapeutics and functional materials. The provided rationale for the experimental choices is intended to empower scientists to adapt and troubleshoot the protocol as needed for their specific applications.

References

  • U.S. National Library of Medicine. "Fluorine in medicinal chemistry." PubChem.[Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
  • Ganguly, N. C., Barik, S. K., & Dutta, S. (2010).
  • PubChem. "this compound." National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Iodine Monochloride." [Link]

  • Gerpe, A., et al. (2006). A simple, mild and convenient method for the regioselective iodination of anilines and phenols. Tetrahedron Letters, 47(47), 8345-8347.
  • Prakash, G. K. S., et al. (2004). N-Halosuccinimides in trifluoromethanesulfonic acid and BF₃-H₂O: a new, highly efficient system for the halogenation of deactivated aromatics.
  • Alachem Co., Ltd. "this compound." [Link]

  • MySkinRecipes. "3-Bromo-5-fluoro-4-iodoaniline." [Link]

  • PubChem. "3-Bromo-5-iodoaniline." National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. "Supporting Information." [Link]

  • ResearchGate. "Described procedures for iodination of anilines." [Link]

  • Organic Syntheses. "p-IODOANILINE." [Link]

  • University of Wisconsin-Madison. "Fluorine NMR." [Link]

  • ResearchGate. "Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR." [Link]

  • PubChem. "5-Bromo-2-fluoroaniline." National Center for Biotechnology Information. [Link]

  • PubChem. "3-Iodoaniline." National Center for Biotechnology Information. [Link]

  • ResearchGate. "Biodegradation of Alogenated Anilines in River Water." [Link]

  • ResearchGate. "Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts." [Link]

  • PubMed Central. "Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts." [Link]

  • The Good Scents Company. "2-pyridone." [Link]

  • LookChem. "Cas 10472-88-5, 2-BROMO-4-FLUORO-6-NITROANILINE." [Link]

  • Google Patents.
  • Google Patents.
  • ACS Publications. "A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids." [Link]

  • PubMed Central. "Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines." [Link]

  • ResearchGate. "Aromatic Iodination with Iodine Monochloride by Using a Catalytic Amount of Ferrocenium Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate." [Link]

  • ResearchGate. "Synthesis of Diiodo- and Triiodoanilines by Iodination of Aniline with Potassium Dichloroiodate and Preparation of 1,3,5-Triiodobenzene." [Link]

  • Samrat Pharmachem Limited. "SAFETY DATA SHEET: Iodine Monochloride." [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-5-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective Suzuki-Miyaura cross-coupling of 3-Bromo-5-fluoro-2-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale behind experimental choices to empower you to overcome common challenges and optimize your reaction conditions for this versatile building block.

Introduction to the Chemistry

This compound is a polyhalogenated aromatic compound offering multiple sites for functionalization. The key to its synthetic utility lies in the selective activation of one C-X bond over the others. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows a well-established trend: I > Br > Cl > F.[1][2] This inherent difference in reactivity allows for the chemoselective Suzuki coupling at the C-I bond, leaving the C-Br and C-F bonds intact for subsequent transformations.[1]

However, the presence of an aniline group, particularly with ortho- and para-electron-withdrawing fluorine and bromine atoms, can present challenges. This guide will address these specific issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing no or very low yield of my desired product. What are the likely causes and how can I improve my conversion?

Low conversion is a common hurdle, often stemming from suboptimal catalyst activity or reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Inactive Catalyst System: The active Pd(0) species is the workhorse of the Suzuki reaction. If it's not being generated efficiently or is decomposing, your reaction will stall.

    • Solution: Ensure your palladium source and ligand are of high quality. For challenging substrates like this, consider using modern, pre-formed palladacycle precatalysts (e.g., G3 or G4 type) which are often more robust and efficient at generating the active Pd(0) species.[3] If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote its reduction to Pd(0). Always use freshly opened, high-purity reagents.

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.

    • Solution: For electron-deficient aryl iodides, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the oxidative addition step, which can be challenging for this substrate. A screening of ligands is highly recommended. Good starting points include Buchwald ligands such as XPhos, SPhos, or RuPhos.[3]

  • Ineffective Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[4]

    • Solution: The strength and solubility of the base can significantly impact the reaction. For this type of substrate, stronger, non-nucleophilic bases are often more effective. Consider screening bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] Ensure the base is finely powdered to maximize its surface area.

  • Suboptimal Solvent: The solvent influences the solubility of your reagents and the stability of the catalytic species.

    • Solution: Aprotic polar solvents are commonly used for Suzuki couplings. Good choices include 1,4-dioxane, tetrahydrofuran (THF), or 2-methyltetrahydrofuran (2-MeTHF).[6] In some cases, a mixture of an organic solvent with water (e.g., dioxane/water 4:1) can be beneficial, particularly when using carbonate bases.[7]

Q2: My reaction is selective for the C-I bond, but I'm seeing significant formation of side products. What are they and how can I minimize them?

Side product formation can complicate purification and reduce your overall yield. Here are some common culprits and mitigation strategies:

  • Homocoupling of the Boronic Acid: This occurs when two molecules of your boronic acid couple to form a biaryl byproduct.

    • Mechanism: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.

    • Mitigation: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction.

  • Protodeboronation: The boronic acid reacts with a proton source (like water) to form the corresponding arene, consuming your starting material.

    • Mechanism: This is essentially the hydrolysis of the C-B bond.

    • Mitigation: If this is a significant issue, consider using anhydrous conditions. Alternatively, more stable boronate esters (e.g., pinacol esters) can be used in place of the boronic acid. Using a milder base or a lower reaction temperature can also help.

  • Dehalogenation of this compound: Your starting material is reduced, replacing the iodine with a hydrogen atom.

    • Mechanism: This can happen if there are sources of hydride in the reaction mixture or if the catalytic cycle is inefficient, leading to side reactions.

    • Mitigation: Ensure your solvents are pure and consider your choice of base, as some can promote this side reaction. Employing a more efficient catalyst system that favors the cross-coupling pathway is also beneficial.

Q3: I am struggling to achieve high chemoselectivity and am seeing some coupling at the C-Br bond. How can I improve selectivity for the C-I bond?

While the inherent reactivity difference between iodine and bromine is significant, achieving perfect selectivity can sometimes require fine-tuning.

  • Reaction Temperature: Higher temperatures can sometimes lead to the activation of the less reactive C-Br bond.

    • Solution: Try running the reaction at a lower temperature. Many modern catalyst systems are highly active and can facilitate coupling at or near room temperature.[8]

  • Catalyst and Ligand Choice: The nature of the catalyst and ligand can influence selectivity.

    • Solution: Some catalyst systems may have a lower energy barrier for the oxidative addition to the C-Br bond. If you are seeing a loss of selectivity, it may be worth screening different palladium sources and ligands.

Recommended Starting Protocol

This protocol is a general starting point and should be optimized for your specific boronic acid and desired scale.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the palladium catalyst.

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary for Optimization

ParameterRecommendationRationale
Palladium Catalyst Screen modern palladacycles (e.g., with Buchwald ligands like XPhos, SPhos)[3]High activity and stability, efficient for electron-deficient aryl halides.
Ligand Bulky, electron-rich phosphinesPromotes the oxidative addition step.
Base K₃PO₄, Cs₂CO₃, K₂CO₃[5][6]Stronger, non-nucleophilic bases are often more effective for challenging substrates.
Solvent 1,4-Dioxane, THF, 2-MeTHF[6]Aprotic polar solvents that are common for Suzuki couplings.
Temperature 60-110 °CStart around 80-100 °C and adjust as needed. Lower temperatures may improve selectivity.

Visualizing the Process

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)-I(L_n) Pd0->PdII_complex ArX This compound OxAdd Oxidative Addition PdII_R Ar-Pd(II)-R(L_n) PdII_complex->PdII_R Boronic R-B(OH)₂ Transmetalation Transmetalation Base Base (e.g., K₃PO₄) Product Product PdII_R->Product RedElim Reductive Elimination Product->Pd0 Regeneration of Pd(0)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst system appropriate? Start->CheckCatalyst ScreenLigands Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) CheckCatalyst->ScreenLigands No CheckBase Is the base effective? CheckCatalyst->CheckBase Yes UsePrecatalyst Use a modern palladacycle precatalyst ScreenLigands->UsePrecatalyst UsePrecatalyst->CheckBase ScreenBases Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃) CheckBase->ScreenBases No CheckSolvent Is the solvent optimal? CheckBase->CheckSolvent Yes ScreenBases->CheckSolvent ScreenSolvents Try different aprotic polar solvents (Dioxane, THF, 2-MeTHF) CheckSolvent->ScreenSolvents No CheckPurity Are reagents pure and degassed? CheckSolvent->CheckPurity Yes ScreenSolvents->CheckPurity Degas Thoroughly degas solvents and reaction mixture CheckPurity->Degas No Success Improved Yield CheckPurity->Success Yes Degas->Success

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

References

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. (2022, January 4). Retrieved January 17, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved January 17, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024, September 16). Retrieved January 17, 2026, from [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). Retrieved January 17, 2026, from [Link]

  • Formation of biaryl compounds in the suzuki cross coupling reaction - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries - ResearchGate. (2009, December). Retrieved January 17, 2026, from [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? - Reddit. (2021, February 19). Retrieved January 17, 2026, from [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Suzuki cross-coupling of arylboronic acids with compound 2 - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - ResearchGate. (2015, October 16). Retrieved January 17, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-5-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-fluoro-2-iodoaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we move beyond simple procedural steps to explore the underlying chemical principles that govern this multi-step synthesis, ensuring you can confidently navigate the challenges of this complex transformation.

I. Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The directing effects of the substituents on the aniline ring are paramount. The amino group is a powerful ortho-, para-director and activating group, while the fluorine and bromine atoms are ortho-, para-directing but deactivating. The synthetic design must strategically introduce the halogen atoms to achieve the desired substitution pattern.

A common and logical synthetic approach involves a sequence of electrophilic aromatic substitution reactions. The order of these halogenation steps is critical to achieving a high yield of the target molecule.

Visualizing the Synthetic Pathway

Synthetic Pathway 3-Bromo-5-fluoroaniline 3-Bromo-5-fluoroaniline Intermediate_A This compound 3-Bromo-5-fluoroaniline->Intermediate_A Iodination (e.g., NIS, ICl) Troubleshooting Logic cluster_0 Low Yield cluster_1 Poor Selectivity Low_Yield Low Yield Observed Check_Reagents Re-evaluate Iodinating Agent Low_Yield->Check_Reagents Possible Cause Optimize_Conditions Optimize Temperature & Solvent Low_Yield->Optimize_Conditions Possible Cause Control_Side_Reactions Minimize Oxidation Low_Yield->Control_Side_Reactions Possible Cause Poor_Selectivity Mixture of Isomers Protecting_Group Protect Amino Group Poor_Selectivity->Protecting_Group Possible Solution Bulky_Reagent Use Bulky Brominating Agent Poor_Selectivity->Bulky_Reagent Possible Solution Catalytic_Method Employ Catalytic Bromination Poor_Selectivity->Catalytic_Method Possible Solution

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling with 3-Bromo-5-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 3-bromo-5-fluoro-2-iodoaniline. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile, polyhalogenated building block in their synthetic campaigns. As a substrate with three distinct halogen atoms, it offers immense potential for sequential, site-selective functionalization, but also presents unique challenges. This document provides in-depth, field-proven insights to help you navigate catalyst selection and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in a cross-coupling reaction?

The primary challenge is achieving chemoselectivity. The molecule contains iodo, bromo, and fluoro substituents, each with a different propensity to undergo oxidative addition to a metal catalyst. The key is to select a catalyst system and conditions that allow for selective reaction at one site while leaving the others intact for subsequent transformations.

Q2: What is the general reactivity order for the carbon-halogen bonds in palladium-catalyzed cross-coupling?

The reactivity of carbon-halogen (C-X) bonds is dictated by their bond dissociation energies (BDEs). For palladium-catalyzed reactions, the established reactivity trend is: C–I > C–OTf > C–Br >> C–Cl > C–F .[1][2] This inherent difference is the foundation for achieving selective coupling. Your initial reaction will almost exclusively occur at the C-I bond, as it is the weakest and therefore the most susceptible to oxidative addition by a Pd(0) catalyst.[1][2]

Q3: I want to perform a Suzuki-Miyaura coupling selectively at the iodine position. What is a reliable starting catalyst system?

For a selective Suzuki-Miyaura coupling at the C-I bond, a palladium(0) source paired with a bulky, electron-rich phosphine ligand is the industry standard. This combination accelerates the rate-determining oxidative addition step and promotes the final reductive elimination.[3]

A robust starting point would be:

  • Palladium Source: Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3. Pre-catalysts are often preferred for their air-stability and reproducibility.[4][5]

  • Ligand: A biaryl monophosphine ligand such as XPhos, SPhos, or RuPhos. These are designed for challenging substrates.[3][6]

  • Base: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is recommended.[4][6]

  • Solvent: A degassed polar aprotic solvent system, such as 1,4-dioxane/water or toluene/water, is common.[4][7]

Q4: Can I perform a second coupling at the C-Br position after functionalizing the C-I position?

Yes, this is a primary application of this substrate. After the initial, milder coupling at the C-I bond, the resulting product (a 2-substituted-3-bromo-5-fluoroaniline) can be subjected to a second cross-coupling under more forcing conditions (e.g., higher temperature, more active catalyst) to react the C-Br bond. This sequential approach allows for the controlled synthesis of complex, differentially substituted anilines.[8]

Visual Workflow: Achieving Chemoselective C-I Coupling

The following diagram illustrates the fundamental logic for selectively targeting the carbon-iodine bond.

sub Substrate: This compound reactivity Relative Reactivity of C-X Bonds (Bond Dissociation Energy) sub->reactivity ci C-I Bond (Most Reactive) reactivity->ci Lowest BDE cbr C-Br Bond (Moderately Reactive) reactivity->cbr cf C-F Bond (Least Reactive) reactivity->cf Highest BDE conditions Select Mild Reaction Conditions (e.g., Lower Temp, Optimized Catalyst) ci->conditions product Selective Product: 2-Substituted-3-bromo-5-fluoroaniline conditions->product next_step C-Br bond available for a second, more forcing coupling product->next_step

Caption: Logic for selective cross-coupling at the C-I position.

Recommended Starting Conditions for Common Cross-Coupling Reactions

The table below provides validated starting points for various cross-coupling reactions targeting the C-I bond of this compound. Optimization may be required based on the specific coupling partner.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2) or XPhos Pd G3 (2)XPhos (4) or SPhos (4)K₃PO₄ (3)Dioxane/H₂O (10:1)80–100
Sonogashira PdCl₂(PPh₃)₂ (3)None (or XPhos, 6)Et₃N / PiperidineTHF or DMF25–60
Buchwald-Hartwig Pd₂(dba)₃ (1.5) or BrettPhos Pd G3 (2)BrettPhos (3) or RuPhos (3)NaOtBu (1.4)Toluene or Dioxane90–110
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4) or P(t-Bu)₃ (4)NaOAc (2) or Et₃N (3)DMA or DMF100–140

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low to No Yield of the Desired Product

This is the most common issue in cross-coupling reactions. A systematic approach is required to identify the root cause.

Potential Causes & Solutions
  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently or may have decomposed.

    • Solution: Switch to an air- and moisture-stable palladium pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G2).[4][5] These generate the active LPd(0) species more reliably. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.[5][6]

  • Poor Reagent Quality: The coupling partner, particularly boronic acids in Suzuki couplings, can be a major point of failure.

    • Solution:

      • Check Boronic Acid Stability: Boronic acids are prone to decomposition via homocoupling or protodeboronation, especially at high temperatures or in the presence of water.[6][9] Use fresh, high-purity boronic acid. If decomposition is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester).[6]

      • Verify Substrate Purity: Ensure the this compound is pure, as impurities can inhibit the catalyst.

  • Sub-Optimal Reaction Conditions: The chosen conditions may not be suitable for this specific substrate combination.

    • Solution:

      • Screen Ligands: The electronic and steric properties of the ligand are critical. If an initial ligand fails, screen others. Bulky, electron-rich biaryl phosphine ligands are generally best for this sterically hindered substrate.[3][10]

      • Screen Bases and Solvents: Base strength and solubility can dramatically impact the reaction.[6] If using K₃PO₄ in dioxane fails, try Cs₂CO₃ in DMF, for example. Ensure the solvent fully dissolves your reagents at the reaction temperature; poor solubility can halt the reaction.[6][9]

      • Increase Temperature: While selectivity is a concern, some couplings require more thermal energy. Incrementally increase the temperature (e.g., from 80°C to 100°C) and monitor the reaction closely for side products.[6]

start Low / No Yield q1 Is your catalyst system robust? start->q1 sol1a Use air-stable Pd pre-catalyst (e.g., XPhos Pd G3) q1->sol1a Yes sol1b Ensure rigorous inert atmosphere (Ar/N2) q1->sol1b Yes q2 Are your reagents high quality? q1->q2 No sol1a->q2 sol1b->q2 sol2a Use fresh boronic acid or switch to a boronate ester q2->sol2a Yes sol2b Verify purity of all starting materials q2->sol2b Yes q3 Are conditions optimized? q2->q3 No sol2a->q3 sol2b->q3 sol3a Screen different ligands, bases, and solvents q3->sol3a Yes sol3b Incrementally increase temperature q3->sol3b Yes end Improved Yield q3->end No sol3a->end sol3b->end

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor Selectivity - Significant Reaction at the C-Br Bond

While the C-I bond is much more reactive, highly active catalysts or harsh conditions can lead to competing reactions at the C-Br bond, resulting in a mixture of mono- and di-substituted products.

Potential Causes & Solutions
  • Overly Active Catalyst System: Some modern, highly active catalyst systems can overcome the energy barrier for C-Br activation, especially at elevated temperatures.

    • Solution:

      • Reduce Ligand Steric Bulk/Donation: If using a very active ligand like BrettPhos, consider switching to a slightly less active one like PPh₃ or a different biarylphosphine like XPhos.

      • Avoid "Ligandless" Conditions: While sometimes effective, ligandless conditions using sources like Pd/C can be less selective. The use of a well-defined ligand is crucial for controlling selectivity.[11][12]

  • Excessive Temperature or Reaction Time: Heat is energy. Providing too much can enable the less favorable C-Br oxidative addition.

    • Solution: Run a time-course experiment. Monitor the reaction by LC-MS or GC-MS every hour. You may find that the desired C-I coupling is complete in 2-4 hours, and running it longer only encourages the formation of the di-substituted side product. Reduce the reaction temperature in 10°C increments.

Problem 3: Formation of a Dehalogenated Side Product (Hydrodehalogenation)

You observe the formation of 3-bromo-5-fluoroaniline, where the iodine has been replaced by a hydrogen atom.

Potential Causes & Solutions
  • Hydride Source in the Reaction: The palladium intermediate can react with a hydride source, leading to reductive elimination of the dehalogenated arene instead of the desired cross-coupled product.[7]

    • Solution:

      • Change the Base: Amine bases (like Et₃N) or bases containing residual hydroxides can sometimes be hydride sources. Switch to a rigorously dry, non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃.[7]

      • Use Anhydrous Solvents: Solvents like alcohols or residual water in aprotic solvents can be hydride donors. Use freshly distilled or commercially available anhydrous solvents and ensure all glassware is oven-dried.[6]

Problem 4: Significant Homocoupling of the Coupling Partner

In a Suzuki reaction, you observe significant formation of a biaryl derived from two molecules of your boronic acid. In a Sonogashira reaction, you see di-yne formation (Glaser coupling).

Potential Causes & Solutions
  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of organometallic reagents.[13]

    • Solution: Ensure your solvent and reaction headspace are thoroughly degassed. Use a freeze-pump-thaw technique for degassing solvents or, at a minimum, sparge with argon or nitrogen for 30-60 minutes before use.[7] Maintain a positive pressure of inert gas throughout the reaction.[6]

  • (Sonogashira Specific) Copper Co-catalyst: The copper(I) co-catalyst required for the Sonogashira catalytic cycle is also a known catalyst for the oxidative homocoupling of terminal alkynes (Glaser coupling).[14]

    • Solution: If Glaser coupling is a persistent issue, switch to a "copper-free" Sonogashira protocol. These reactions often require a stronger organic base (e.g., piperidine or DBU) but completely eliminate the homocoupling side reaction.[14][15]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

1. Reagent Preparation:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely powdered, dry K₃PO₄ (3.0 equiv).[4]

2. Inert Atmosphere Setup:

  • Seal the vessel with a rubber septum.

  • Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[7]

3. Catalyst and Solvent Addition:

  • Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).[4]

  • Via syringe, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1, to a final concentration of 0.1 M with respect to the aniline).[4]

4. Reaction Execution:

  • Place the sealed vessel in a preheated oil bath or heating block set to 90 °C.

  • Stir the reaction mixture vigorously. The reaction should be monitored periodically (e.g., every 1-2 hours) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.[4]

5. Workup and Purification:

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[4][6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired 2-aryl-3-bromo-5-fluoroaniline.[4]

General Palladium Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting. Most issues can be traced back to a failure in one of these three key steps.

G Pd0 LₙPd(0) (Active Catalyst) OA_Complex LₙPd(II)(Ar)(I) Pd0->OA_Complex Oxidative Addition (Ar-I) TM_Complex LₙPd(II)(Ar)(R) OA_Complex->TM_Complex Transmetalation (with R-B(OH)₂) TM_Complex->Pd0 Reductive Elimination ArI Ar-I (Substrate) ArI->OA_Complex RBOH2 R-B(OH)₂ + Base RBOH2->TM_Complex Product Ar-R (Product) Product->Pd0

Sources

Troubleshooting guide for reactions involving 3-Bromo-5-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals utilizing 3-Bromo-5-fluoro-2-iodoaniline in their synthetic workflows. We address common and nuanced challenges encountered during key transformations, providing not just solutions but the underlying chemical logic to empower your experimental design.

Compound Profile & Key Characteristics

This compound is a highly functionalized aromatic building block. Its utility stems from the orthogonal reactivity of its three distinct halogen substituents, offering a platform for sequential, site-selective modifications. Understanding these properties is the first step in successful troubleshooting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 144580-08-5[1][2][3]
Molecular Formula C₆H₄BrFIN[1]
Molecular Weight 315.91 g/mol [1][3]
Appearance Typically a solid
Storage 2-8 °C, Inert atmosphere, Keep in dark place[2][3]

The key to this molecule's synthetic potential lies in the differential reactivity of its carbon-halogen bonds, particularly in palladium-catalyzed cross-coupling reactions.

G cluster_reactivity Reactivity in Pd-Catalyzed Oxidative Addition C_I C-I (Most Reactive) C_Br C-Br (Intermediate) C_I->C_Br > C_F C-F (Least Reactive) C_Br->C_F >>

Caption: Reactivity hierarchy of C-X bonds in cross-coupling.

Frequently Asked Questions & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address challenges you may encounter.

Section 1: Starting Material, Storage, and Stability

Question: My reaction is sluggish or failing, but my other reagents are fine. Could the this compound be the problem?

Answer: Yes, the quality and handling of the starting material are critical. While the compound is generally stable under recommended conditions, degradation can occur.[4]

  • Purity Check: Before extensive troubleshooting, verify the purity of your starting material. Impurities can poison catalysts or introduce competing side reactions.[5] Techniques like NMR or LC-MS are invaluable for this assessment.

  • Color: Significant deviation from a light-colored solid may indicate degradation.

  • Storage Conditions: This aniline is light-sensitive and should be stored under an inert atmosphere in a cool, dark place.[2][4] Improper storage can lead to slow decomposition or oxidation of the aniline group.

  • Solubility: Ensure complete dissolution in your reaction solvent. Poor solubility can be mistaken for low reactivity.[6]

Section 2: Palladium-Catalyzed Cross-Coupling Reactions (General)

Question: I am seeing a complex mixture of products and starting material in my cross-coupling reaction. What are the general pitfalls?

Answer: With three halogens, selectivity is paramount. Most issues in Suzuki, Buchwald-Hartwig, or Sonogashira couplings stem from a loss of selectivity or catalyst deactivation.

  • Selective Reactivity: The reaction should be selective for the C-I bond. If you observe coupling at the C-Br position, your catalyst system is likely too active, or the reaction temperature is too high. The C-F bond is generally unreactive in standard cross-coupling.[7]

  • Catalyst Deactivation: The aniline group, being a nitrogen-containing heterocycle analog, can coordinate to the palladium center and inhibit catalysis.[7] Using ligands that are more sterically demanding or electron-rich can often mitigate this issue.

  • Degassing: Inadequate removal of oxygen is a primary cause of failure. Oxygen can oxidize the Pd(0) active catalyst and promote side reactions like the homocoupling of boronic acids (in Suzuki) or alkynes (in Sonogashira).[7][8] Ensure your solvent and reaction setup are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen).

Section 3: Troubleshooting Suzuki-Miyaura Coupling

Question: My Suzuki coupling at the C-I position is giving low yield. I see starting material and what appears to be a debrominated or deiodinated byproduct. What should I do?

Answer: This points to several potential issues: catalyst choice, base incompatibility, or protodeboronation of your coupling partner. Let's break it down in a logical workflow.

G start Low Suzuki Yield: Start Troubleshooting check_reagents 1. Verify Purity of Starting Materials (Aniline, Boronic Acid) start->check_reagents check_degassing 2. Improve Degassing (Sparging or Freeze-Pump-Thaw) check_reagents->check_degassing Reagents OK optimize_base 3. Optimize Base Try K3PO4 or Cs2CO3. Avoid strong bases that degrade SM. check_degassing->optimize_base Degassing OK optimize_catalyst 4. Change Catalyst/Ligand Use bulky phosphine ligands (e.g., SPhos, XPhos) optimize_base->optimize_catalyst Base OK optimize_temp 5. Adjust Temperature Lower temp to improve selectivity (I vs. Br). Increase if no reaction. optimize_catalyst->optimize_temp Catalyst OK success Reaction Optimized optimize_temp->success Temp OK

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

  • Cause 1: Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough, especially if catalyst inhibition by the aniline is an issue.

    • Solution: Switch to a more robust catalyst system. Modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are highly effective for challenging substrates.[7] These bulky, electron-rich ligands promote the crucial oxidative addition and reductive elimination steps.

  • Cause 2: Protodeboronation: The boronic acid coupling partner can be degraded to the corresponding arene, especially in the presence of water and certain bases.[7]

    • Solution: Use a milder base like K₃PO₄ or Cs₂CO₃. If the problem persists, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or trifluoroborate salt.[7]

  • Cause 3: Dehalogenation Side Reaction: The C-I or C-Br bond is being reduced to a C-H bond.

    • Solution: This can be caused by an inappropriate base or impurities in the solvent. Ensure you are using anhydrous, degassed solvents. Protecting the aniline nitrogen (e.g., as a Boc carbamate) can sometimes prevent this by modulating the electronic properties of the ring, though this adds steps to the synthesis.[9]

Section 4: Troubleshooting Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on the C-Br bond (after substituting the C-I position) and getting poor conversion.

Answer: The C-Br bond is less reactive than the C-I bond, requiring a more tailored catalytic system. Furthermore, the nature of the amine coupling partner and the base are critical.[10]

  • Cause 1: Catalyst/Ligand Mismatch: The catalyst system used for the C-I coupling may not be effective for the C-Br bond.

    • Solution: A different ligand may be required. For C-Br amination, ligands like Xantphos or Josiphos-type ferrocenyl ligands are often successful.[10][11] High-throughput experimentation can be valuable for screening various ligand/palladium combinations.[11]

  • Cause 2: Incorrect Base: The choice of base is arguably the most critical parameter in Buchwald-Hartwig aminations. Strong, sterically hindered bases like NaOt-Bu or LHMDS are typically required to deprotonate the amine and facilitate the catalytic cycle.[12] However, bases that are too strong can cause degradation of sensitive substrates.

    • Solution: Screen different bases. If NaOt-Bu fails, consider K₂CO₃ or Cs₂CO₃, although these may require higher temperatures. Soluble organic bases like DBU are also an option, particularly for flow chemistry applications.[6][11]

  • Cause 3: Iodide Inhibition: If there is residual iodide from a previous reaction step, it can act as a catalyst inhibitor in subsequent couplings.[6]

    • Solution: Ensure your substrate is rigorously purified after the first coupling step to remove any residual iodide salts.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Section 5: Troubleshooting Sonogashira Coupling

Question: My Sonogashira coupling at the C-I position is yielding significant amounts of a homocoupled alkyne (Glaser coupling) and my starting material is not fully consumed. What's wrong?

Answer: This is a classic Sonogashira problem. It indicates that the copper-catalyzed alkyne homocoupling is outcompeting the desired palladium-catalyzed cross-coupling.[8][13]

  • Cause 1: Poor Quality Copper(I) Source: The Cu(I) co-catalyst is essential for the reaction, but if it has been oxidized to Cu(II), it can promote Glaser coupling.[8]

    • Solution: Use a fresh, high-purity source of CuI. Some protocols recommend "activating" the CuI by washing it to remove oxidized species.[8] You can also try running the reaction under "copper-free" conditions, which often require a different ligand and base system but can completely avoid the homocoupling issue.[14]

  • Cause 2: Presence of Oxygen: As with other cross-couplings, oxygen is detrimental. It is particularly problematic here as it directly facilitates the oxidative Glaser homocoupling.

    • Solution: Rigorous degassing is non-negotiable. Use high-purity, degassed solvents and maintain a positive pressure of inert gas throughout the reaction.[8]

  • Cause 3: Incorrect Stoichiometry or Reaction Conditions: Adding too much copper catalyst can accelerate the side reaction.[8]

    • Solution: Reduce the loading of CuI (e.g., to 0.5-2 mol%). Ensure your amine base (often Et₃N or DIPEA) is pure and dry, as impurities can interfere with the reaction.[8]

Section 6: Troubleshooting Diazotization and Sandmeyer Reactions

Question: I am attempting a Sandmeyer reaction to replace the aniline group, but I'm getting a low yield and a lot of tar-like decomposition products.

Answer: Diazotization reactions require careful temperature control, as the intermediate aryldiazonium salt is often unstable at elevated temperatures.[15][16]

  • Cause 1: Unstable Diazonium Salt: The diazonium salt of this compound may decompose if the temperature rises above 0-5 °C.

    • Solution: Maintain strict temperature control throughout the diazotization step (typically -5 to 5 °C) using an ice-salt bath or cryocooler. The diazonium salt should be generated and used immediately without isolation.[16]

  • Cause 2: Incorrect Acid/Nitrite Source: The choice of acid and nitrite source is crucial.

    • Solution: Diazotization is typically carried out with sodium nitrite (NaNO₂) in the presence of a strong acid like H₂SO₄ or HBr.[17] Alternatively, organic nitrites like tert-butyl nitrite (t-BuONO) can be used in organic solvents, which can sometimes give cleaner reactions.[18]

  • Cause 3: Inefficient Displacement: The final step, displacement of the diazonium group with a nucleophile (e.g., CuBr for bromination), may be inefficient.

    • Solution: Ensure the copper(I) salt used in the Sandmeyer step is active and used in stoichiometric amounts. The reaction often requires gentle warming after the diazonium salt solution is added to the copper salt mixture to drive the displacement to completion.[17]

Representative Experimental Protocols

Disclaimer: These are generalized protocols and must be adapted and optimized for your specific substrates and laboratory conditions. Always perform a thorough safety assessment before running any reaction.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
  • Setup: To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of 1,4-dioxane and water). The reaction mixture should be thoroughly sparged with Argon for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[7][19]

Protocol 2: Sonogashira Coupling at the C-I Position
  • Setup: To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (1-2 mol%).

  • Degassing: Evacuate the flask and backfill with Argon. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add degassed THF and a degassed amine base (e.g., triethylamine, 3.0 eq) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion. The formation of an amine-hydrohalide salt precipitate is common.[8]

  • Monitoring: Monitor by TLC or GC-MS.

  • Work-up: Filter the reaction mixture through a pad of celite to remove palladium black and salts. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.[13][14]

References
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Chad's Prep. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. [Link]

  • Pérez-Gómez, R., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Reddit r/Chempros. (2023). Sandmeyer reaction. [Link]

  • Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Google Patents. US5977412A - Process for preparing 3,5-difluoroaniline.
  • Zhang, H., et al. (2019). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. CA2340442C - Process for preparing 3,5-difluoroaniline.
  • Appretech Scientific Limited. 3-bromo-5-fluoro-4-iodoaniline. [Link]

  • MySkinRecipes. 3-Bromo-5-fluoro-4-iodoaniline. [Link]

  • PubChem. 3-Bromo-5-iodoaniline. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-2-fluoroaniline. National Center for Biotechnology Information. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • ResearchGate. (2018). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Ismalaj, E., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • Kazi, A. B., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

Sources

Preventing dehalogenation in 3-Bromo-5-fluoro-2-iodoaniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-fluoro-2-iodoaniline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile, polyhalogenated building block in their synthetic endeavors. My aim is to provide you with in-depth, field-proven insights to help you navigate the complexities of its reactivity, with a special focus on preventing the common side reaction of dehalogenation. The information herein is structured to address specific issues you may encounter, explaining the causality behind experimental choices to ensure your success.

Section 1: Troubleshooting Guide - Dehalogenation Issues

Dehalogenation, or hydrodehalogenation, is a frequent and frustrating side reaction in palladium-catalyzed cross-coupling, where a halogen is replaced by a hydrogen atom.[1] For a substrate like this compound, the high reactivity of the carbon-iodine bond makes it particularly susceptible.[1][2][3][4]

Q1: I'm attempting a Suzuki-Miyaura coupling at the 2-position (C-I), but my main product is 3-bromo-5-fluoroaniline (deiodination). What's causing this and how can I fix it?

A1: Root Cause Analysis & Mitigation Strategies

This is a classic case of the dehalogenation pathway outcompeting the desired cross-coupling pathway. The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with your starting material to cleave the C-I bond.[5] Several factors can promote the formation of Pd-H species.

Causality Chain:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-I bond to the Pd(0) catalyst. This is the desired first step and is generally fast for iodides.[2][6]

  • Formation of Pd-H: The undesired Pd-H species can form through several mechanisms:

    • From the Base: Certain bases, especially alkoxides in the presence of trace water or alcohols, can generate Pd-H.

    • From the Solvent: Solvents like DMF, dioxane, or alcohols can act as hydride donors, particularly at elevated temperatures.[1][7]

    • From the Boronic Acid Reagent: β-hydride elimination from the alkyl group of boronic esters or adventitious impurities can be a source.

  • Competitive Reductive Elimination: Once the Ar-Pd(II)-I species is formed, it should undergo transmetalation with the boronic acid. However, if a Pd-H species is present, a competitive reductive elimination can occur, leading to the deiodinated product.

Troubleshooting Protocol:

Here is a systematic approach to minimize deiodination in your Suzuki-Miyaura coupling:

Parameter Problematic Condition Recommended Solution & Rationale
Catalyst/Ligand Pd(PPh₃)₄ or other catalysts with simple phosphine ligands.Use a pre-catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[8][9][10] These ligands promote faster reductive elimination of the desired product, kinetically disfavoring the dehalogenation pathway.
Base Strong alkoxide bases (e.g., NaOtBu, KOMe).Switch to milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[11] These are less prone to generating hydride species. The choice of cation can also be important; Cs⁺ and K⁺ are often effective.[12]
Solvent High-boiling polar aprotic solvents (e.g., DMF, DMAc, Dioxane).[7]Use apolar solvents like toluene or CPME. If solubility is an issue, a mixture such as Toluene/Water or THF/Water can be effective. Ensure solvents are rigorously degassed.
Temperature High temperatures (>100 °C).Run the reaction at the lowest possible temperature that allows for reasonable conversion. Start at room temperature or 50-60 °C. Microwave heating can sometimes accelerate the desired reaction over thermal decomposition or dehalogenation.[7]
Reagents Impure boronic acid; presence of water.Use high-purity boronic acid or its corresponding boronate ester (e.g., pinacol ester). While Suzuki reactions often benefit from some water, excess water can be a hydrogen source.[13] If using anhydrous conditions, ensure all reagents and solvents are dry.
Q2: I'm performing a Buchwald-Hartwig amination and observing significant deiodination. Are the causes the same as in Suzuki coupling?

A2: Similar Principles, Different Nuances

Yes, the underlying cause is still the formation of a Pd-H species. However, the specifics of the Buchwald-Hartwig amination introduce unique considerations.

Key Differences & Solutions:

  • Base Strength: Buchwald-Hartwig reactions often require strong bases like NaOtBu or LHMDS to deprotonate the amine or the intermediate Pd-amine complex.[14][15] This requirement can increase the risk of dehalogenation.

    • Solution: Carefully screen bases. While strong bases are often necessary, sometimes a slightly weaker base like K₃PO₄ or Cs₂CO₃ can provide a better balance, especially with more acidic amines.[12] The use of hindered ligands is critical here to accelerate the C-N bond formation.

  • Ligand Choice: The development of specialized biarylphosphine ligands has been crucial for the success of this reaction.

    • Solution: Employ modern, bulky ligands designed for Buchwald-Hartwig amination (e.g., Josiphos, Xantphos, or the Buchwald biaryl phosphine ligands).[16] These ligands create a sterically hindered environment around the palladium center that facilitates reductive elimination of the desired amine product over dehalogenation.

  • Amine Nucleophile: The amine itself can sometimes act as a hydride source, though this is less common.

Experimental Protocol: A General Method to Minimize Deiodination in Suzuki Coupling

This protocol provides a robust starting point for the selective coupling at the 2-iodo position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2.5-5 mol%)

  • K₃PO₄ (powdered, dried, 3.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent (toluene).

  • Reaction Assembly: Add the toluene and water to the Schlenk flask containing the solids. Degas the resulting suspension by bubbling argon through it for 15-20 minutes.

  • Initiation: Add the pre-mixed catalyst solution to the reaction flask via syringe.

  • Execution: Heat the reaction mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q3: What is the reactivity order of the halogens on this compound in palladium-catalyzed cross-coupling?

A3: The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step is C-I > C-Br > C-Cl > C-F .[2][3][4][6] Therefore, for your substrate, the reactivity order is:

2-Iodo > 3-Bromo >> 5-Fluoro

  • The C-I bond is the most reactive and will be the primary site for oxidative addition under standard cross-coupling conditions.[11]

  • The C-Br bond is significantly less reactive than the C-I bond but can be targeted after the iodo position has been functionalized, typically by using more forcing conditions or more active catalyst systems.

  • The C-F bond is generally considered inert to standard palladium-catalyzed cross-coupling reactions and requires specialized methods for activation.

G cluster_0 Reactivity in Pd Cross-Coupling Iodo C-I (Highest Reactivity) Bromo C-Br Iodo->Bromo >> Fluoro C-F (Lowest Reactivity) Bromo->Fluoro >>> caption Relative Reactivity of C-X Bonds

Q4: Can I perform a selective reaction at the C-Br position while leaving the C-I position intact?

A4: This is extremely challenging and generally not feasible using standard palladium cross-coupling methods due to the inherent reactivity difference (C-I >> C-Br). Any condition that activates the C-Br bond will almost certainly activate the C-I bond much faster. Achieving such "reverse" selectivity would require a highly specialized, non-standard approach, perhaps involving a directing group strategy that specifically favors interaction with the C-Br position, but this is not a conventional method.[17][18]

Q5: Besides catalyst and base, what other reaction parameters can I tune to prevent dehalogenation?

A5: Beyond the core components, several other factors can be optimized:

  • Reaction Concentration: Very dilute conditions can sometimes favor side reactions. Running the reaction at a moderate concentration (e.g., 0.1-0.2 M) is often a good starting point.

  • Stirring Rate: In heterogeneous mixtures (e.g., with an inorganic base), efficient stirring is crucial to ensure good mass transfer and prevent localized "hot spots" or areas of high base concentration, which can promote side reactions.[15]

  • Purity of Reagents: Ensure all reagents, especially the aniline starting material and the coupling partner, are of high purity. Impurities can sometimes poison the catalyst or act as unwanted hydrogen donors.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere of argon or nitrogen. Oxygen can damage the Pd(0) catalyst, leading to the formation of palladium black and inconsistent results.

Decision Workflow for Optimizing a Cross-Coupling Reaction

G start Deiodination Observed? catalyst Change Ligand: - Bulky Biarylphosphine - NHC Ligand start->catalyst Yes base Change Base: - K₃PO₄, Cs₂CO₃ - Avoid Alkoxides catalyst->base solvent Change Solvent: - Toluene, CPME - Avoid DMF, Dioxane base->solvent temp Lower Temperature: - Start at RT or 50-60°C solvent->temp success Problem Solved temp->success Improvement fail Consult Specialist temp->fail No Improvement

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications. (2012). ACS Publications. [Link]

  • Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts | Request PDF. (2018). ResearchGate. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - eScholarship.org. (n.d.). eScholarship, University of California. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry. (2004). ACS Publications. [Link]

  • Catalytic Hydrodehalogenation Reactions. (n.d.). Thieme Chemistry. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Hydrodehalogenation of aryl halides | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Deciphering complexity in Pd–catalyzed cross-couplings - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides | Organic Letters. (2020). ACS Publications. [Link]

  • significant dehalogenation in stille coupling : r/Chempros - Reddit. (2019). Reddit. [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles - ResearchGate. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.). Fisher Scientific. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | The Journal of Physical Chemistry A. (2019). ACS Publications. [Link]

  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT. (2021). InCatT - Innovative Catalyst Technologies. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | Request PDF. (2004). ResearchGate. [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Harvard University. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. (2014). ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring 3-Bromo-5-fluoro-2-iodoaniline Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 3-Bromo-5-fluoro-2-iodoaniline. As a critical intermediate in the synthesis of complex pharmaceutical compounds, ensuring the precise and efficient conversion of this molecule is paramount. This guide provides in-depth, field-proven insights into the analytical methodologies required for accurate reaction monitoring. Here, you will find troubleshooting guides and frequently asked questions designed to address the specific challenges encountered by researchers, scientists, and drug development professionals.

Our approach is grounded in years of experience, emphasizing not just the "how" but the "why" behind experimental choices. Every protocol is designed to be a self-validating system, ensuring the trustworthiness and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when setting up analytical monitoring for a new reaction.

Q1: Which analytical technique is best for monitoring my this compound reaction?

A1: The choice of technique depends on your specific needs.

  • For rapid, qualitative checks of reaction completion, Thin-Layer Chromatography (TLC) is efficient and cost-effective. It provides a quick visual assessment of the consumption of starting material and the appearance of the product.

  • For quantitative analysis , such as determining the reaction rate or the exact percentage of conversion, High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used method.[1][2] It offers excellent separation of the starting material, intermediates, and the final product.

  • For identifying unknown byproducts or confirming the mass of your product , Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.[3] GC-MS is suitable for volatile and thermally stable compounds, while LC-MS is more versatile for less volatile or thermally labile molecules.

  • For real-time, in-situ monitoring without the need for sample workup, Nuclear Magnetic Resonance (NMR) spectroscopy can be an excellent choice, particularly if the reaction is monitored in an NMR tube.[4][5]

Q2: How should I prepare my reaction mixture for analysis?

A2: Proper sample preparation is crucial for obtaining reliable data and protecting your analytical instrumentation. A general procedure is as follows:

  • Quench a small, accurately measured aliquot of the reaction mixture.

  • Dilute the quenched sample in a solvent that is compatible with your analytical method (e.g., a mixture of acetonitrile and water for reversed-phase HPLC). A typical starting concentration is around 1 mg/mL.

  • Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could damage the analytical column or instrument.[6][7]

Q3: Can I use NMR spectroscopy for quantitative analysis of my reaction?

A3: Yes, quantitative NMR (qNMR) is a powerful technique for reaction monitoring.[8][9] It allows for the direct comparison of the integrals of signals from your starting material and product to determine their relative concentrations. For accurate quantification, it is essential to use an internal standard that is soluble in the reaction solvent, does not react with any components of the mixture, and has signals that do not overlap with your analyte signals.[9][10]

Q4: What are the key spectral features I should look for to confirm the identity of my product?

A4: Confirmation of your product's identity relies on a combination of analytical techniques:

  • Mass Spectrometry (MS): Look for the molecular ion peak corresponding to the mass of your expected product. The isotopic pattern can also be informative, especially due to the presence of bromine.

  • NMR Spectroscopy: In ¹H NMR, you will expect to see shifts in the aromatic protons' signals as the substituents on the aniline ring change during the reaction. In ¹⁹F NMR, the fluorine signal can provide a clean way to monitor the reaction, as the chemical shift is very sensitive to changes in the electronic environment.

  • Infrared (IR) Spectroscopy: Changes in the N-H stretching frequencies and the aromatic C-H bending patterns can indicate the conversion of the starting material to the product.

Method Selection Workflow

Choosing the right analytical tool is the first step toward successful reaction monitoring. The following diagram outlines a logical decision-making process.

MethodSelection Start Start: Need to Monitor Reaction Qualitative Qualitative Check Needed? (e.g., reaction completion) Start->Qualitative Quantitative Quantitative Data Needed? (e.g., kinetics, yield) Qualitative->Quantitative No TLC Use Thin-Layer Chromatography (TLC) Qualitative->TLC Yes ID_Confirmation Impurity ID or Structure Confirmation? Quantitative->ID_Confirmation No HPLC Use High-Performance Liquid Chromatography (HPLC) Quantitative->HPLC Yes NMR Consider in-situ NMR Spectroscopy Quantitative->NMR Real-time data needed? MS Use GC-MS or LC-MS ID_Confirmation->MS Yes End Analysis Complete ID_Confirmation->End No TLC->End HPLC->End NMR->End MS->End

Caption: Decision workflow for selecting an analytical method.

Troubleshooting Guides by Technique

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring reactions of halogenated anilines.[1][2][11] However, the basic nature of the aniline moiety can lead to specific chromatographic challenges.

Q: Why are my peaks tailing?

A: Peak tailing for basic compounds like anilines is a common issue in reversed-phase HPLC.[12]

  • Cause: Secondary interactions between the basic amine group of your analyte and acidic residual silanol groups on the silica-based column packing.[12][13]

  • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to ~2.5-3) with an additive like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, reducing their interaction with the protonated aniline.[13]

  • Solution 2: Use of a Sacrificial Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites.[13]

  • Solution 3: Column Choice: Employ a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups.[12][13]

Q: How can I improve the separation between my starting material and product?

A: Achieving good resolution is key to accurate quantification.

  • Cause: The starting material and product may have very similar polarities, leading to co-elution.

  • Solution 1: Optimize the Mobile Phase Gradient: If you are running an isocratic method, switch to a shallow gradient of a strong organic solvent (like acetonitrile or methanol) in water. This will enhance the separation of compounds with similar retention times.[1]

  • Solution 2: Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other to see if it improves the resolution.

  • Solution 3: Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.

Protocol: Reverse-Phase HPLC Method for this compound

This protocol provides a starting point for method development.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for quick, qualitative assessments of reaction progress.

Q: My spots are streaking. What can I do?

A: Streaking on a TLC plate can have several causes.

  • Cause 1: Sample Overload: Applying too much sample to the plate.

  • Solution 1: Dilute your sample before spotting it on the plate.

  • Cause 2: Inappropriate Solvent System: The solvent system may be too polar, or the analyte may have strong interactions with the silica gel.

  • Solution 2: Try a less polar solvent system. For basic compounds like anilines, adding a small amount of a base like triethylamine or ammonium hydroxide to the eluent can improve spot shape by competing for active sites on the silica.[14]

  • Cause 3: The compound is highly polar.

  • Solution 3: Consider using a different stationary phase, such as alumina, which can be less acidic than silica.[15]

Protocol: TLC Analysis
  • Plate: Silica gel 60 F₂₅₄.

  • Spotting: Dissolve a small amount of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane. Use a capillary tube to apply a small spot to the baseline of the TLC plate.

  • Eluent System: A good starting point for aromatic amines is a mixture of a nonpolar solvent like hexanes or toluene and a more polar solvent like ethyl acetate.[15] Begin with a ratio of 7:3 Hexanes:Ethyl Acetate and adjust as needed.[16]

  • Development: Place the plate in a developing chamber containing the eluent. Ensure the chamber is saturated with the solvent vapor.

  • Visualization: Visualize the spots under UV light (254 nm). Staining with a potassium permanganate solution can also be effective.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile halogenated compounds.[17][18]

Q: Is my compound suitable for GC analysis?

A: this compound should be sufficiently volatile and thermally stable for GC-MS analysis. However, high injector temperatures can sometimes cause degradation of sensitive compounds. If you suspect this is happening, try lowering the injector temperature.

Q: How do I interpret the mass spectrum?

A: The mass spectrum will provide a wealth of information.

  • Molecular Ion (M⁺): You should see a peak corresponding to the molecular weight of your compound.

  • Isotope Pattern: The presence of bromine will result in a characteristic M+2 peak with an intensity nearly equal to the M⁺ peak.

  • Fragmentation: Look for characteristic fragmentation patterns, such as the loss of a halogen atom or the amino group. The NIST Mass Spectrometry Data Center is an excellent resource for comparing your spectra to known compounds.[19]

Protocol: GC-MS Analysis
  • Column: A nonpolar or mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms), is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan from a mass-to-charge ratio (m/z) of 40 to 500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers a non-destructive way to monitor reactions in real-time.[4][20]

Q: How can I set up an NMR experiment for reaction kinetics?

A: Monitoring a reaction by NMR involves acquiring a series of spectra over time.[5][21]

  • Setup: The reaction can be initiated directly in the NMR tube. It is crucial to ensure the sample is well-mixed and the temperature is stable.

  • Acquisition: Set up an arrayed experiment where a 1D spectrum (e.g., ¹H or ¹⁹F) is acquired at regular intervals.[5] The delay between scans (d1) should be at least 5 times the T₁ relaxation time of the slowest relaxing nucleus of interest to ensure quantitative results.[10]

  • Data Processing: Process the arrayed data to obtain a series of spectra. The integrals of the reactant and product peaks can then be plotted against time to determine the reaction kinetics.[22]

Q: Which nucleus is best to monitor for my reaction?

A:

  • ¹H NMR: Proton NMR is often the most convenient due to its high sensitivity. You can monitor the disappearance of a proton signal from the starting material and the appearance of a new signal from the product.

  • ¹⁹F NMR: Since your molecule contains fluorine, ¹⁹F NMR can be an excellent alternative. The spectra are often simpler than ¹H spectra, with less peak overlap, and the chemical shifts are very sensitive to changes in the molecular structure.

Troubleshooting Workflow for HPLC

The following diagram provides a systematic approach to troubleshooting common HPLC issues.

HPLCTroubleshooting Start Problem Identified in HPLC Chromatogram ProblemType What is the issue? Start->ProblemType Tailing Peak Tailing ProblemType->Tailing Tailing Broadening Broad Peaks ProblemType->Broadening Broadening Resolution Poor Resolution ProblemType->Resolution Resolution CheckpH Is mobile phase pH ~2 units away from pKa? Tailing->CheckpH CheckColumn Is the column old or contaminated? Broadening->CheckColumn CheckGradient Is the gradient optimized? Resolution->CheckGradient CheckpH->CheckColumn Yes AddModifier Add 0.1% Formic Acid or TFA to mobile phase CheckpH->AddModifier No ReplaceColumn Replace or flush the column CheckColumn->ReplaceColumn Yes End Problem Resolved CheckColumn->End No AdjustGradient Make gradient shallower or change organic solvent CheckGradient->AdjustGradient No CheckGradient->End Yes AddModifier->End ReplaceColumn->End AdjustGradient->End

Caption: A troubleshooting flowchart for common HPLC peak shape issues.

References
  • Lores, E. M., & Moore, J. C. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358–362. [Link]

  • Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. Journal of Chromatography B: Biomedical Sciences and Applications, 188(2), 412-416. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 16, 2026, from [Link]

  • Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved January 16, 2026, from [Link]

  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved January 16, 2026, from [Link]

  • Chrom Tech. (2025). What Causes Peak Tailing in HPLC? Retrieved January 16, 2026, from [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved January 16, 2026, from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 16, 2026, from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved January 16, 2026, from [Link]

  • Bureau International des Poids et Mesures (BIPM). (n.d.). qNMR. Retrieved January 16, 2026, from [Link]

  • Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. Journal of Chromatography, 188(2), 412-6. [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important? Retrieved January 16, 2026, from [Link]

  • Mohammad, A., & Tiwari, S. (1994). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p-Dimethy laminocinnamaldehyde.
  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? Retrieved January 16, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved January 16, 2026, from [Link]

  • Magritek. (n.d.). Reaction Monitoring. Retrieved January 16, 2026, from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved January 16, 2026, from [Link]

  • University of Bristol. (2016). Kinetic Profiling by NMR. Retrieved January 16, 2026, from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2018). Kinetics from the reaction monitoring (A) showing the evolution... [Figure]. Retrieved January 16, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved January 16, 2026, from [Link]

  • Urbańczyk, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10468–10475. [Link]

  • ResearchGate. (2014). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved January 16, 2026, from [Link]

  • Wernisch, S., & Tchaikovsky, A. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(18), 4257–4267. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodoaniline. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Containing 3-Bromo-5-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 3-Bromo-5-fluoro-2-iodoaniline in their synthetic workflows. The unique substitution pattern of this reagent, featuring three different halogens and an aniline moiety, makes it a powerful building block for constructing complex molecules.[1] However, these same features can introduce specific challenges during reaction work-up and product purification. This document provides field-proven troubleshooting strategies and detailed protocols in a direct question-and-answer format to help you navigate these challenges effectively, ensuring the integrity and success of your experiments.

Part 1: Troubleshooting Guide: Navigating Common Work-up Challenges

This section addresses specific, frequently encountered issues during the isolation and purification of products derived from this compound.

Scenario 1: Persistent Emulsion During Aqueous Extraction

Question: I am running a Suzuki-Miyaura coupling reaction using this compound. After quenching the reaction, I consistently encounter a stubborn emulsion at the organic-aqueous interface during my ethyl acetate and water extraction, making phase separation nearly impossible. What is causing this and how can I resolve it?

Answer: This is a very common issue. Emulsion formation is often caused by the presence of amphiphilic molecules, residual palladium catalyst, and inorganic salts which stabilize the mixture of two immiscible liquids.[2] Halogenated anilines, in particular, can contribute to this problem. Here is a systematic approach to break the emulsion and achieve clean phase separation:

Causality and Step-by-Step Solutions:

  • High Salt Concentration & Particulates: Inorganic bases (e.g., K₃PO₄, Cs₂CO₃) and fine palladium catalyst residues are primary culprits. They increase the viscosity of the aqueous phase and act as physical stabilizers for the emulsion.

    • Solution A - Pre-filtration: Before transferring the mixture to a separatory funnel, dilute it with your extraction solvent (e.g., ethyl acetate) and filter it through a pad of Celite®. This removes fine solid particulates that often stabilize emulsions at the interface.[3]

    • Solution B - Add Brine: After transferring to the separatory funnel, add a significant volume of saturated aqueous sodium chloride (brine). This dramatically increases the ionic strength of the aqueous phase, reducing the solubility of organic components and forcing them into the organic layer, which helps to break the emulsion.[4][5]

  • Vigorous Agitation: Shaking the separatory funnel too aggressively increases the surface area between the two phases, promoting emulsion formation.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel 5-10 times to allow for passive extraction. If an emulsion has already formed, let it stand undisturbed for 15-30 minutes; it may break on its own.

  • Solvent Choice: Sometimes, the choice of extraction solvent can influence emulsion stability.

    • Solution: Consider using a different solvent, such as dichloromethane (DCM), which often has a lower tendency to form stable emulsions compared to ethyl acetate.

Troubleshooting Workflow for Emulsions:

Caption: A decision-making workflow for resolving emulsions in liquid-liquid extractions.

Scenario 2: Co-elution of Starting Material with Product in Column Chromatography

Question: My reaction did not go to completion, and now I am struggling to separate my desired product from the unreacted this compound using flash column chromatography. They have very similar Rf values. How can I improve this separation?

Answer: This is a classic purification challenge. The high polarity of the aniline starting material can make it difficult to separate from polar products. The best solution is always to drive the reaction to completion, but when that is not possible, a multi-pronged purification strategy is required.

Strategies for Enhanced Separation:

  • Optimize Chromatography Conditions:

    • Solvent System: The key is to find a solvent system with lower polarity. The starting aniline is quite polar; using a less polar eluent (e.g., starting with 100% hexanes and very slowly increasing the percentage of ethyl acetate) will increase the difference in retention times (ΔRf).

    • Column and Loading: Use a longer column with a smaller diameter for better resolution. Crucially, do not overload the column; use a sample-to-silica ratio of at least 1:50.

  • Derivative Formation (Chemical Scavenging):

    • If your product is stable and does not contain a reactive amine, you can selectively modify the unreacted starting material. After the reaction work-up, dissolve the crude material in a solvent like DCM and add a small amount of an "aniline scavenger" such as an isocyanate-functionalized resin or a simple acyl chloride (e.g., acetyl chloride) with a base. This will convert the polar aniline into a much less polar amide or urea, which will have a drastically different Rf and elute separately from your product.

Data-Driven Approach to Separation:

CompoundKey Functional GroupExpected PolarityTypical Rf (30% EtOAc/Hexanes)Recommended Separation Strategy
This compound Primary Aniline (-NH₂)High~0.4Use a low-polarity gradient (e.g., 0-15% EtOAc in Hexanes).
Typical Suzuki Product Biaryl SystemModerate~0.6Will elute significantly faster than the starting material in a low-polarity system.
Acetylated Aniline Amide (-NHAc)Moderate-High~0.5Has a different polarity profile, making separation easier.

Part 2: Frequently Asked Questions (FAQs)

Q1: How stable is this compound during work-up? Should I be concerned about decomposition? A1: The compound is generally stable under standard work-up conditions (mild acid/base, room temperature).[6] However, like many anilines, it can be sensitive to light and air (oxidation) over prolonged periods. It is best practice to store it under an inert atmosphere and in a dark, cool place.[7] During work-up, avoid unnecessarily long exposure to strong oxidizing agents or high heat.

Q2: The C-I bond is the most reactive for cross-coupling. Is there a risk of side reactions at the C-Br bond during a typical Suzuki or Sonogashira reaction? A2: Yes, while the C-I bond is significantly more reactive towards oxidative addition with Pd(0) catalysts, competitive reaction at the C-Br bond can occur, especially under forcing conditions (high temperatures, long reaction times, or with highly active catalyst systems).[1] If you observe byproducts resulting from reaction at the bromine site, consider lowering the reaction temperature or using a less reactive catalyst/ligand combination.

Q3: Can I use an acidic wash during the work-up to remove the basic aniline starting material? A3: This is a common strategy for removing amines, but it must be approached with caution. Washing the organic layer with dilute acid (e.g., 1M HCl) will protonate the aniline, forming a water-soluble ammonium salt that partitions into the aqueous layer. However, you must be certain that your desired product is stable to acidic conditions and does not contain a basic functional group that would also be extracted. Always test this on a small scale first.

Q4: What are the primary safety concerns when handling this compound? A4: this compound is classified as toxic if swallowed, harmful if inhaled, and causes skin and serious eye irritation.[8] Always handle this chemical in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Refer to the Safety Data Sheet (SDS) for complete handling, storage, and disposal information.

Part 3: Experimental Protocols

Protocol 1: Standard Work-up and Extraction Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

  • Reaction Quenching & Filtration:

    • Once the reaction is complete by TLC or LC-MS, cool the reaction vessel to room temperature.

    • Dilute the reaction mixture with 3-5 volumes of ethyl acetate or another suitable extraction solvent.

    • Filter the diluted mixture through a 1-inch pad of Celite® in a Büchner funnel to remove the solid palladium catalyst and inorganic salts. Wash the filter cake with additional extraction solvent to ensure complete recovery of the product.

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1x with deionized water to remove water-soluble reagents.

      • 1x with saturated aqueous NaHCO₃ to neutralize any residual acid.

      • 1x with saturated aqueous NaCl (brine) to initiate drying and break any minor emulsions.[9]

    • During each wash, gently invert the funnel 5-10 times, venting frequently. Allow the layers to fully separate before draining the aqueous layer.

  • Drying and Concentration:

    • Drain the organic layer from the separatory funnel into an Erlenmeyer flask.

    • Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl. Allow it to sit for at least 15 minutes.

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product, which can then be purified by column chromatography or recrystallization.

General Work-up Workflow Diagram:

WorkupWorkflow Start Completed Reaction Mixture Dilute Dilute with Extraction Solvent Start->Dilute Filter Filter through Celite® Dilute->Filter Extract Transfer to Separatory Funnel & Wash with H₂O Filter->Extract Wash_Base Wash with Saturated aq. NaHCO₃ Extract->Wash_Base Wash_Brine Wash with Saturated aq. NaCl (Brine) Wash_Base->Wash_Brine Dry Dry Organic Layer (e.g., Na₂SO₄) Wash_Brine->Dry Concentrate Filter and Concentrate in vacuo Dry->Concentrate End Crude Product for Purification Concentrate->End

Caption: A standardized, step-by-step workflow for the work-up of a typical reaction.

References

  • Synquest Labs. Safety Data Sheet for 3-Bromo-5-iodoaniline.

  • PubChem. 3-Bromo-5-iodoaniline - National Center for Biotechnology Information.

  • Google Patents. Technique for preparing 3-bromo-5-trifluoromethylaniline.

  • Alachem Co., Ltd. this compound.

  • BenchChem. Technical Support Center: Troubleshooting Halogenated Aniline Reactions.

  • PubChem. 3-Bromo-5-fluoroaniline - National Center for Biotechnology Information.

  • CHIRALEN. this compound.

  • BenchChem. 2-Fluoro-3-iodoaniline | 1261500-65-5.

  • ChemicalBook. 5-BROMO-2-IODOANILINE synthesis.

  • PubChem. this compound - National Center for Biotechnology Information.

  • Biotage. Tackling emulsions just got easier.

  • ACS Publications. Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline.

  • YouTube. Emulsion I How to break an emulsion formed in reaction workup?

  • Google Patents. Preparation method of 2-bromo-5-fluoroaniline.

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines...

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions.

  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.

  • Biolin Scientific. How emulsions form and break?

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • BenchChem. An In-depth Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethyl)aniline...

  • BenchChem. The Strategic Utility of 3-Chloro-5-iodoaniline as a Versatile Intermediate...

  • Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions.

  • ResearchGate. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.

  • Harvard University, Myers Group. The Suzuki Reaction - Chem 115.

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-5-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Halogenated anilines, in particular, serve as versatile building blocks in the synthesis of a wide array of bioactive molecules and functional materials.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-5-fluoro-2-iodoaniline, a polysubstituted aromatic amine. By presenting a detailed prediction of its NMR spectra, a comparison with structurally related analogs, and a standardized experimental protocol, this document aims to equip researchers with the necessary tools for the unambiguous identification and characterization of this and similar complex molecules.

The Structural Landscape: Predicting the NMR Spectra of this compound

The chemical structure of this compound, with its unique arrangement of four different substituents on the benzene ring, gives rise to a distinct and predictable NMR fingerprint. The interplay of the electron-donating amino group and the electron-withdrawing halogens, each with their characteristic inductive and mesomeric effects, governs the chemical shifts of the aromatic protons and carbons. Furthermore, the presence of the NMR-active ¹⁹F nucleus introduces additional complexity and informational richness through spin-spin coupling.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons, H-4 and H-6. The amino group (-NH₂) will also produce a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Key Features of the Predicted ¹H NMR Spectrum:

  • H-4 Proton: This proton is situated between the bromine and fluorine atoms. It is expected to appear as a doublet of doublets (dd) due to coupling with the adjacent H-6 proton (meta coupling, ⁴JHH) and the fluorine atom (⁴JHF). The chemical shift will be influenced by the deshielding effects of the neighboring halogens.

  • H-6 Proton: This proton is adjacent to the fluorine and iodine atoms. It will also likely appear as a doublet of doublets (dd) due to coupling with the H-4 proton (meta coupling, ⁴JHH) and the fluorine atom (ortho coupling, ³JHF). The ortho coupling to fluorine is typically larger than the meta coupling.

  • -NH₂ Protons: The protons of the amino group are expected to appear as a broad singlet. Its chemical shift is variable and can be confirmed by D₂O exchange.

dot graph "" { layout="neato"; node [shape=plaintext]; edge [style=solid, color="#202124"];

} Caption: Molecular structure of this compound with key proton couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.0 - 7.3dd⁴JHH = 2-3 Hz, ⁴JHF = 4-6 Hz
H-66.8 - 7.1dd⁴JHH = 2-3 Hz, ³JHF = 8-10 Hz
-NH₂4.0 - 5.5br s-

Note: Predictions are based on additive models and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals for the aromatic carbons, as they are all in unique chemical environments. The chemical shifts are influenced by the attached substituent and their position on the ring. The carbon atoms bonded to halogens will exhibit characteristic downfield shifts, while the carbon attached to the amino group will be shifted upfield relative to benzene. Furthermore, all carbon signals will exhibit coupling to the fluorine atom, with the magnitude of the coupling constant (ⁿJCF) decreasing with the number of bonds separating the carbon and fluorine atoms.

Key Features of the Predicted ¹³C NMR Spectrum:

  • C-F Bond: The carbon directly attached to the fluorine atom (C-5) will show a large one-bond coupling constant (¹JCF).

  • C-Halogen Bonds: The carbons bonded to iodine (C-2) and bromine (C-3) will be significantly deshielded.

  • C-N Bond: The carbon attached to the amino group (C-1) will be shielded.

  • CH Carbons: The carbons bearing protons (C-4 and C-6) will show smaller C-F coupling constants.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (ⁿJCF, Hz)
C-1145 - 150³JCF = 2-5 Hz
C-285 - 90⁴JCF = 1-3 Hz
C-3110 - 115⁵JCF = 0-2 Hz
C-4118 - 123³JCF = 8-12 Hz
C-5160 - 165 (d)¹JCF = 240-260 Hz
C-6112 - 117²JCF = 20-25 Hz

Note: Predictions are based on established substituent effects and data from analogous compounds. The multiplicity of C-5 is indicated as a doublet (d) due to the large one-bond coupling with fluorine.

Comparative Spectral Analysis: Benchmarking Against Structural Analogs

To substantiate the predicted spectral data, a comparative analysis with experimentally determined NMR data of structurally related anilines is invaluable. Below is a summary of the reported ¹H and ¹³C NMR data for 2-iodoaniline, 3-bromoaniline, and 3-fluoroaniline.

Table 3: Experimental NMR Data for Structurally Similar Anilines

Compound¹H NMR (δ, ppm) and Multiplicity¹³C NMR (δ, ppm)Reference
2-Iodoaniline 7.59 (dd, 1H), 7.15 (td, 1H), 6.78 (dd, 1H), 6.49 (td, 1H), 4.0 (br s, 2H)146.9, 139.1, 129.4, 120.0, 115.1, 87.9[2],[3],[4],[5],[6],[7]
3-Bromoaniline 7.00 (t, 1H), 6.88 (m, 2H), 6.61 (m, 1H), 3.7 (br s, 2H)148.1, 130.8, 122.9, 121.5, 118.0, 113.8[8],[9],[10],[11],[12]
3-Fluoroaniline 7.04 (td, 1H), 6.41 (dt, 1H), 6.36 (ddd, 1H), 6.31 (m, 1H), 3.7 (br s, 2H)164.1 (d, ¹JCF=242), 148.2 (d, ³JCF=11), 130.4 (d, ³JCF=10), 110.1, 105.8 (d, ²JCF=22), 101.9 (d, ²JCF=26)[13],[14],[15]

This comparative data allows for the refinement of our predictions for this compound. For instance, the significant upfield shift of the carbon bearing the iodine in 2-iodoaniline (δ 87.9) supports the predicted chemical shift for C-2 in our target molecule. Similarly, the large ¹JCF coupling constant observed in 3-fluoroaniline provides a strong basis for our prediction for C-5.

Experimental Protocol for NMR Analysis

Obtaining high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters.

dot graph "" { graph [rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: A standardized workflow for NMR spectral acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.[16][17]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a small vial.[17][18] The choice of solvent can influence the chemical shifts, particularly for the -NH₂ protons.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[19]

    • Cap the NMR tube securely.

  • Instrumental Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.[16]

    • For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline correction on the resulting spectrum.

    • Reference the spectrum using an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum and accurately pick the peak frequencies for both ¹H and ¹³C spectra.

Alternative and Complementary Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, a multi-technique approach often provides the most comprehensive characterization.

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural information.[20][21] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, aromatic C-H and C=C stretching, and C-halogen stretching would be expected.

  • X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, confirming the connectivity and stereochemistry of the molecule.

By integrating the predictive power of NMR theory with comparative data from analogous compounds and a robust experimental methodology, researchers can confidently identify and characterize this compound and other complex halogenated aromatics, thereby accelerating the pace of discovery in drug development and materials science.

References

  • Small molecule NMR sample preparation. (2023, August 29). Retrieved from Georgia State University NMR Core Facility website: [Link]

  • A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. (2018). Organic & Biomolecular Chemistry, 16(34), 6296-6300.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2021). Environmental Science & Technology, 55(17), 11698-11708.
  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. (n.d.). Retrieved from [Link]

  • Sample Preparation. Michigan State University Max T. Rogers NMR Facility. (n.d.). Retrieved from [Link]

  • NMR Sample Requirements and Preparation. The Ohio State University Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. University of Notre Dame Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (1976). Journal of the Chemical Society, Perkin Transactions 2, 81-89.
  • Jariwala, F. B., & Attygalle, A. B. (2012). Electron Ionization Mass Spectrometry of Halogenated Anilines. LAP LAMBERT Academic Publishing.
  • Pair‐induced chemical shifts (pairwise corrections) and an additivity scheme for the estimation of aromatic 1H NMR shifts in polysubstituted benzenes with two or more vicinal substituents. (1993). Magnetic Resonance in Chemistry, 31(6), 610-612.
  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

  • 3-Bromoaniline. PubChem. (n.d.). Retrieved from [Link]

  • 2-Iodoaniline. PubChem. (n.d.). Retrieved from [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (2012). RSC Advances, 2(23), 8743-8749.
  • Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. (1969). Analytical Chemistry, 41(1), 130-132.
  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants. (1976). Journal of the Chemical Society, Perkin Transactions 2, (1), 81-89.
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]

  • 3-Fluoroaniline. PubChem. (n.d.). Retrieved from [Link]

  • The use of chemical shift calculations in the conformational analysis of substituted benzenes. (2002). Journal of the Chemical Society, Perkin Transactions 2, (12), 2051-2064.
  • Electron Ionization Mass Spectrometry of Halogenated Anilines. bol. (n.d.). Retrieved from [Link]

  • 2-Iodoaniline - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (1972). Acta Chemica Scandinavica, 26, 2159-2161.
  • NMR chemical shift prediction of benzenes. (n.d.). Retrieved from [Link]

  • 2-Iodoaniline - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • 3-Bromoaniline - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • 2-Iodoaniline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (1972). Acta Chemica Scandinavica, 26, 2159-2161.
  • Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. (2001). Journal of the Chemical Society, Perkin Transactions 2, (11), 2116-2124.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2018). Chemical Science, 9(33), 6847-6855.

Sources

A Guide to the Mass Spectrometry Fragmentation Analysis of 3-Bromo-5-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Molecular Blueprint

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. 3-Bromo-5-fluoro-2-iodoaniline, a polysubstituted aromatic amine, presents a unique analytical challenge due to the presence of three different halogen atoms and an aniline moiety.[1][2][3] Understanding its behavior under mass spectrometric analysis is crucial for its identification, quality control, and metabolism studies.

This guide provides an in-depth analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of this compound. In the absence of a publicly available experimental spectrum for this specific compound, this document leverages established principles of mass spectrometry and data from structurally analogous molecules to construct a plausible fragmentation pathway.[4][5] We will explore the causal factors driving the fragmentation, compare mass spectrometry with alternative analytical approaches, and provide a robust experimental protocol for its analysis.

The Predicted Fragmentation Cascade of this compound

Under electron ionization (EI) conditions, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular ion (M+•) that subsequently undergoes fragmentation.[6][7] The fragmentation pattern is a veritable fingerprint of the molecule's structure. For this compound (Molecular Weight: 315.91 g/mol ), the fragmentation is predicted to be governed by the relative bond strengths and the stability of the resulting fragments.[1][2]

The C-I bond is the weakest among the carbon-halogen bonds, making the initial loss of an iodine radical a highly probable event.[8][9] The presence of bromine will result in a characteristic M+2 isotopic peak for bromine-containing fragments due to the nearly equal natural abundance of 79Br and 81Br.[10]

Below is a table summarizing the predicted key fragments and their mass-to-charge ratios (m/z).

Predicted Fragment Ion m/z (for 79Br) Proposed Neutral Loss Significance
[C6H4BrFIN]+•315-Molecular Ion (M+•)
[C6H4BrFN]+188I•Loss of the most labile halogen
[C6H4FIN]+237Br•Loss of bromine radical
[C6H3BrF]+•174I•, HCNSubsequent loss of HCN from the aniline ring
[C5H3BrF]+173I•, H, HCNFurther fragmentation of the aromatic ring
[C6H4FN]+109Br•, I•Loss of all halogens, leaving the fluoroaniline core
[I]+127C6H4BrFN•Formation of an iodine cation
Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation steps for this compound.

Fragmentation_Pathway M [C₆H₄BrFIN]⁺• m/z = 315/317 F1 [C₆H₄BrFN]⁺ m/z = 188/190 M->F1 - I• F2 [C₆H₄FIN]⁺ m/z = 237 M->F2 - Br• I_ion [I]⁺ m/z = 127 M->I_ion - C₆H₄BrFN• F3 [C₆H₃BrF]⁺• m/z = 174/176 F1->F3 - HCN

Caption: Predicted EI-MS fragmentation of this compound.

Comparative Analysis: Mass Spectrometry vs. Other Techniques

While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation often requires complementary techniques.

Technique Information Provided for this compound Strengths Limitations
GC-MS Molecular weight, fragmentation pattern, isotopic information.High sensitivity, excellent for volatile and semi-volatile compounds, established libraries for comparison.[11][12]Requires the compound to be thermally stable and volatile.
LC-ESI-MS Primarily molecular weight ([M+H]+ or [M-H]-).[13][14]Suitable for non-volatile and thermally labile compounds, soft ionization preserves the molecular ion.[13]Fragmentation is less extensive and requires tandem MS (MS/MS) for detailed structural information.
NMR Spectroscopy Detailed information on the carbon-hydrogen framework and the connectivity of atoms.Unambiguous structure determination, information on the chemical environment of each nucleus.Lower sensitivity compared to MS, requires a larger sample amount.
IR Spectroscopy Information about the functional groups present (e.g., N-H stretching of the aniline).Fast and non-destructive.Provides limited information on the overall molecular structure.

For this compound, GC-MS is likely the most suitable initial mass spectrometric technique due to the anticipated volatility of the compound. However, for a definitive structural confirmation, a combination of GC-MS and NMR spectroscopy would be the gold standard.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of this compound using a standard GC-MS system with an electron ionization source.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane. b. Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph:
  • Injector: Split/splitless, operated in splitless mode at 250°C.
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp: 15°C/min to 280°C.
  • Final hold: 5 minutes at 280°C.
  • Mass Spectrometer:
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-400.
  • Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis: a. Inject 1 µL of the working solution into the GC-MS system. b. Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. c. Analyze the fragmentation pattern and compare it with the predicted pattern.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Prepare 1 mg/mL Stock Solution P2 Dilute to 10 µg/mL Working Solution P1->P2 A1 Inject 1 µL into GC-MS P2->A1 A2 Acquire TIC and Mass Spectra A1->A2 D1 Analyze Fragmentation Pattern A2->D1 D2 Compare with Predicted Data D1->D2

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is predicted to yield a rich fragmentation pattern dominated by the sequential loss of its halogen substituents, with the initial loss of iodine being the most favored pathway. While this guide provides a theoretically grounded prediction of its EI-MS fragmentation, experimental verification is essential. The provided GC-MS protocol offers a robust starting point for researchers seeking to characterize this and structurally similar molecules. A multi-technique approach, incorporating NMR and IR spectroscopy, will ultimately provide the most comprehensive and unambiguous structural elucidation.

References

  • Benchchem. Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
  • Dasgupta, A. et al. (2003). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 27(6), 369-372.
  • University of Arizona. Mass Spectrometry: Fragmentation.
  • Licha, T. et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(19), 1-13.
  • Gau, B. et al. (2009). Passive and active fragment ion mass defect labeling: distinct proteomics potential of iodine-based reagents. Journal of the American Society for Mass Spectrometry, 20(8), 1436-1447.
  • Li, Y. et al. (2015). Determination of methyl aniline compounds in gasoline by GC-MS. Journal of Chromatographic Science, 53(7), 1137-1141.
  • Licha, T. et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online.
  • Pawar, S. S. (2012). Electron Ionization Mass Spectrometry of Halogenated Anilines. LAP LAMBERT Academic Publishing.
  • Doc Brown's Chemistry. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide.
  • Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide.
  • Van der Pijl, F. et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 607-629.
  • Al-Mawsawi, L. Q. et al. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Molecular Sciences, 12(8), 5122-5136.
  • Kertesz, V. et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 635.
  • Benchchem. Mass spectrometry fragmentation of 6-Bromo-2,3,4-trifluoroaniline.
  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • eGyanKosh. Mass Spectrometry: Fragmentation Patterns.
  • ResearchGate. Mass spectra and mass defect of iodine oxides. a Time-of-flight mass...
  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service.
  • Gálvez, O. et al. (2020). Insights into the Chemistry of Iodine New Particle Formation: The Role of Iodine Oxides and the Source of Iodic Acid. Environmental Science & Technology, 54(14), 8636-8645.
  • Alachem Co., Ltd. This compound.
  • PubChem. This compound.
  • CHIRALEN. This compound.
  • Scribd. Halogen Fragmentation in Mass Spectrometry.
  • OUCI. Fragmentation of Organic Ions and Interpretation of EI Mass Spectra.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • Unknown. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • ResearchGate. Mass spectra of aniline with different ionization methods. (a)...
  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.
  • Kind, T. et al. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60.
  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • PubChem. 3-Bromo-5-iodoaniline.
  • McIndoe, J. S. (2014). Practical approaches to the ESI-MS analysis of catalytic reactions. European Journal of Mass Spectrometry, 20(3), 225-234.
  • Chemsrc. 3-bromo-2-fluoro-5-iodoaniline.
  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in...
  • ChemRxiv. Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study.

Sources

A Comparative Guide to the Reactivity of 3-Bromo-5-fluoro-2-iodoaniline and Other Haloanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Anilines

In the landscape of modern drug discovery and materials science, haloanilines serve as foundational scaffolds. Their utility stems from the carbon-halogen bond's capacity to participate in a vast array of cross-coupling reactions, enabling the precise construction of complex molecular architectures. While simple monofunctional haloanilines are staples of the synthetic chemist's toolbox, polyhalogenated anilines, such as 3-Bromo-5-fluoro-2-iodoaniline, offer a significantly more advanced strategic advantage: the potential for programmed, site-selective functionalization.

This guide provides an in-depth comparison of the reactivity of this compound against a backdrop of more conventional haloanilines. We will dissect the nuanced interplay of electronic, steric, and bond-strength effects that govern its unique reactivity profile. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this versatile building block for accelerated and efficient synthesis.

Chapter 1: The Fundamental Principles of Haloarene Reactivity

The reactivity of a haloarene in transition-metal-catalyzed cross-coupling reactions is not governed by a single factor, but rather a confluence of properties inherent to the C-X bond and the aromatic system.

The Dominance of Carbon-Halogen Bond Dissociation Energy

For the most common palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the initial, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] The energy required for this step is inversely proportional to the bond's strength. The bond dissociation energies (BDEs) for halobenzenes follow a clear and predictable trend, which establishes the fundamental reactivity hierarchy.[2]

Reactivity Order: C-I > C-Br > C-Cl >> C-F [3][4]

This principle is the cornerstone of chemoselectivity in polyhalogenated systems. The significantly weaker C-I bond (approx. 272 kJ/mol) will almost invariably undergo oxidative addition under conditions that leave a C-Br bond (approx. 332 kJ/mol) untouched. The C-F bond (approx. 535 kJ/mol) is exceptionally strong and typically remains inert to standard cross-coupling conditions, acting as a stable substituent.[2]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Reactivity hierarchy of C-X bonds in oxidative addition."

Electronic and Steric Perturbations

Beyond BDE, the electronic environment of the aromatic ring plays a critical role. The amino group (-NH2) in anilines is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitutions.[5] However, in the context of cross-coupling, its electronic influence is more nuanced. The halogens themselves are electron-withdrawing via induction, which can increase the electrophilicity of the carbon center, but this effect is generally secondary to the BDE.

In this compound, the key positions are:

  • C2 (Iodo): The most reactive site for oxidative addition due to the weak C-I bond. It is, however, sterically encumbered by the adjacent amino and bromo groups, a factor that necessitates careful ligand selection in catalysis.

  • C3 (Bromo): The second most reactive site. Its reactivity can be unlocked after the C-I position has been functionalized.

  • C5 (Fluoro): Largely unreactive in cross-coupling. Its primary role is electronic; as a strongly electron-withdrawing group, it lowers the pKa of the aniline and influences the overall electron density of the ring. This can also modulate the binding of the substrate to the metal center.[6][7]

Chapter 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The true value of this compound is realized in its performance in sequential cross-coupling reactions. The distinct reactivity of its three carbon-halogen bonds allows for a step-wise, controlled introduction of different functionalities.

dot graph TD { A[this compound] -->|"Step 1: C-I Coupling(e.g., Suzuki, Sonogashira)"| B(2-Aryl/Alkynyl-3-bromo-5-fluoroaniline); B -->|"Step 2: C-Br Coupling(e.g., Buchwald-Hartwig, Suzuki)"| C(2,3-Disubstituted-5-fluoroaniline); C -->|"Step 3 (Optional)DoM or SNAr"| D(Fully Functionalized Aniline);

} caption: "Sequential functionalization workflow for this compound."

Suzuki-Miyaura Coupling: Precision C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. When using this compound, exquisite selectivity for the C-I position is observed under mild conditions. More forcing conditions are required to engage the C-Br bond, allowing for a two-step, one-pot or sequential approach to diarylated anilines.

Table 1: Comparative Suzuki-Miyaura Coupling Data

Haloaniline SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Comments
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80~95% (at C-I)Excellent selectivity for the iodo position.
2-Iodoaniline Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80>95%Highly reactive, model for C-I coupling.
3-Bromoaniline Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene100~90%Requires more forcing conditions than iodoanilines.
2,4-Dibromoaniline Phenylboronic acid (1 eq.)Pd(dtbpf)Cl₂K₃PO₄THF/H₂O60~85% (at C-2)Selectivity can be influenced by catalyst and steric hindrance.[8]

Note: Data is compiled and representative of typical outcomes. Yields are highly dependent on the specific coupling partners and precise reaction conditions.

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds. The high reactivity of the C-I bond in this compound makes it an ideal substrate for the selective introduction of an alkynyl moiety, a valuable functional group for further transformations in medicinal chemistry. The reaction proceeds efficiently at the C-I position, often at room temperature, leaving the C-Br bond available for subsequent chemistry.[9][10]

Table 2: Comparative Sonogashira Coupling Data

Haloaniline SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT~92%
5-Chloro-2-iodoaniline (4-Hydroxyphenyl)acetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF80High
3-Bromoaniline PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF90~80%
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[11][12][13] The predictable reactivity of this compound allows for the selective amination at the C-I position, followed by a potential second amination at the C-Br site, often requiring a more electron-rich, bulky phosphine ligand and higher temperatures.[14][15] This enables the synthesis of complex, differentially substituted diaminobenzenes.

Chapter 3: Orthogonal Reactivity and Advanced Transformations

Beyond palladium catalysis, other reaction classes can be employed to functionalize the haloaniline core, though with different selectivity rules.

Ullmann Condensation

The copper-catalyzed Ullmann reaction is a classic method for forming C-N, C-O, and C-S bonds.[16] While often requiring harsher conditions (high temperatures, polar aprotic solvents) than its palladium-catalyzed counterparts, it can be a valuable alternative.[17] The reactivity trend generally follows that of palladium catalysis (I > Br), allowing for selective coupling at the C-2 position. Recent studies have shown that microwave heating in greener solvents can significantly improve yields for Ullmann-type reactions of iodoanilines.[18]

Directed Ortho-Metalation (DoM)

The amino group is a directing metalation group (DMG), capable of directing an organolithium base to deprotonate the ortho C-H bond.[19][20] In this compound, the C-6 position is ortho to the amine. This sets up a potential competition between two pathways:

  • Halogen-Metal Exchange: The organolithium reagent reacts with the most reactive C-X bond (C-I) to form an aryllithium species at C-2.

  • Directed Ortho-Metalation: The organolithium, coordinated to the amine, deprotonates the C-6 position.

Typically, halogen-metal exchange at the C-I bond is significantly faster than C-H deprotonation and will be the dominant pathway, especially at low temperatures (-78 °C).[21] However, by protecting the amine as a pivalamide or carbamate, which are more powerful DMGs, the selectivity could potentially be shifted toward C-6 lithiation.

Chapter 4: Experimental Protocols

To ensure scientific integrity and reproducibility, a detailed, self-validating protocol for a key transformation is provided below.

Protocol: Selective Sonogashira Coupling of this compound

This protocol describes the chemoselective coupling at the C-I position, leaving the C-Br bond intact for further functionalization.

dot graph TD { subgraph "Experimental Workflow" direction LR; A[Setup] --> B[Reagent Addition]; B --> C[Reaction]; C --> D[Workup]; D --> E[Purification]; end

} caption: "General workflow for the Sonogashira cross-coupling reaction."

Reagents & Equipment:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

  • Copper(I) Iodide [CuI] (0.04 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N, 3.0 eq)

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) line

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 316 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and anhydrous Et₃N (0.42 mL, 3.0 mmol) via syringe. The mixture may be a yellow to brown suspension.

  • Substrate Addition: Add the terminal alkyne (e.g., phenylacetylene, 0.12 mL, 1.1 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-alkynyl-3-bromo-5-fluoroaniline.

Causality and Justification: The choice of Pd(PPh₃)₂Cl₂/CuI is a classic Sonogashira catalyst system effective for reactive aryl iodides.[22] Performing the reaction at room temperature is a deliberate choice to exploit the large reactivity difference between the C-I and C-Br bonds, ensuring high chemoselectivity. Triethylamine acts as both the base and, in some cases, a solvent, crucial for neutralizing the HX generated in the catalytic cycle.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its reactivity is dominated by the inherent C-X bond strength hierarchy, allowing for highly selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. The C-I bond provides a reactive handle for initial diversification under mild conditions, while the more robust C-Br bond offers a secondary site for modification under more forcing conditions. The C-F bond remains largely inert, serving as a stable electronic modifier. By understanding and exploiting these distinct reactivity profiles, researchers can strategically and efficiently construct complex, polysubstituted aniline derivatives, accelerating the development of novel pharmaceuticals and advanced materials.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 55(9), 1293-1307. Available from: [Link]

  • Evers, A., & Doye, S. (2013). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Synlett, 24(10), 1185-1213. Available from: [Link]

  • Scott, J. S., & Williams, J. M. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 8(60), 34336-34356. Available from: [Link]

  • Kozak, W., et al. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ChemistryOpen, 9(5), 579-588. Available from: [Link]

  • Houlden, C. E., Lloyd-Jones, G. C., & Booker-Milburn, K. I. (2010). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Organic Letters, 12(13), 3090-3092. Available from: [Link]

  • Kessar, S. V., et al. (2008). A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions. Angewandte Chemie International Edition, 47(25), 4703-4706. Available from: [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. Available from: [Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Angewandte Chemie International Edition, 55(1), 2-46. Available from: [Link]

  • Sigman, M. S., & Orbe, H. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 470-482. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 147-157. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Ullmann condensation. Wikipedia. Available from: [Link]

  • Directed ortho metalation. Wikipedia. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. Available from: [Link]

  • Wang, X., et al. (2022). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl precursors. Angewandte Chemie International Edition, 61(4), e202113339. Available from: [Link]

  • Kaszynski, P., et al. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 125(2), 209-215. Available from: [Link]

  • Directed (ortho) Metallation. University of Wisconsin-Madison. Available from: [Link]

  • Li, Y., et al. (2021). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under high temperature and high pressure. Green Chemistry, 23(15), 5543-5548. Available from: [Link]

  • Sharma, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(26), 18763-18768. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 27(26), 7484-7489. Available from: [Link]

  • Sharma, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Touré, B. B., & Hall, D. G. (2004). Aryl—Aryl Bond Formation One Century After the Discovery of the Ullmann Reaction. Chemical Reviews, 104(12), 6129-6176. Available from: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

  • Laas, K., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(28), 3843-3846. Available from: [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5527-5564. Available from: [Link]

  • Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. ResearchGate. Available from: [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. Available from: [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-988. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]

  • EAS reactions of aniline. Khan Academy. Available from: [Link]

  • Rossi, S., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1779. Available from: [Link]

  • 3-Bromo-5-fluoro-4-iodoaniline. MySkinRecipes. Available from: [Link]

  • Cella, R., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. Available from: [Link]

Sources

A Comparative Guide to the Crystal Structure of 3-Bromo-5-fluoro-2-iodoaniline Derivatives: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of active pharmaceutical ingredients is paramount. Halogenated anilines, in particular, are foundational scaffolds in a multitude of therapeutic agents. Their solid-state architecture, governed by intricate intermolecular interactions, dictates crucial physicochemical properties such as solubility, stability, and bioavailability.

This guide delves into the X-ray crystal structure of 3-Bromo-5-fluoro-2-iodoaniline and its derivatives. While a definitive crystal structure for this specific molecule is not publicly available as of this writing, this document provides a comparative analysis based on closely related structures. By examining the known crystal packing of similar halogenated anilines, we can predict the likely structural features and intermolecular interactions that govern the solid-state form of this compound. This predictive approach, grounded in established crystallographic principles, offers valuable insights for researchers working with this class of compounds.

The Significance of Halogenation in Aniline Crystal Engineering

Halogen atoms (F, Cl, Br, I) are not mere passive substituents on an aromatic ring. They are active participants in directing crystal packing through a variety of non-covalent interactions. Understanding these interactions is key to predicting and interpreting the crystal structures of molecules like this compound.

The introduction of halogens to an aniline framework can significantly influence its biological activity and chemical reactivity.[1] X-ray crystallography provides the most definitive information about the three-dimensional arrangement of these molecules in the solid state, revealing crucial details about conformation and intermolecular packing.[1]

Key intermolecular interactions involving halogens include:

  • Hydrogen Bonds: The amine group (-NH2) of aniline is a classic hydrogen bond donor. In the crystalline state, these N-H groups will seek out suitable acceptors. In the absence of other strong acceptors, the nitrogen atom of a neighboring aniline molecule can act as an acceptor, leading to N-H···N hydrogen bonds.[2]

  • Halogen Bonds: A halogen bond is a highly directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (such as a nitrogen or oxygen atom). The strength of the halogen bond generally increases with the polarizability of the halogen: I > Br > Cl > F. The iodine atom in this compound is therefore a potent halogen bond donor.

  • π-π Stacking: The aromatic rings of aniline derivatives can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. The presence of multiple halogen substituents can modulate the electron density of the ring, influencing the geometry and strength of these interactions.[2][3]

  • Halogen-Halogen Interactions: These are contacts between halogen atoms in adjacent molecules. Their nature can be either attractive or repulsive depending on the geometry of the interaction.[2]

Comparative Crystallographic Data of Related Halogenated Anilines

To predict the crystal structure of this compound, we can examine the crystallographic data of structurally similar dihalogenated anilines. The following table summarizes key parameters from published crystal structures, providing a basis for comparison.

CompoundCCDC NumberSpace GroupKey Intermolecular InteractionsReference
4-Chloro-2-iodoaniline1015344P 2₁ 2₁ 2₁N-H···N hydrogen bonds, Cl···I contacts, π-stacking[2]
2,3,5,6-tetrafluoro-4-bromoaniline--N-H···N hydrogen bonds, Br···N halogen bonds[4][5]
2,3,5,6-tetrafluoro-4-iodoaniline--I···N halogen bonds, N-H···N hydrogen bonds[4][5]

Analysis of Comparative Data:

The data from related structures reveal a recurring theme: the competition and cooperation between hydrogen and halogen bonding in directing the crystal packing. In 4-chloro-2-iodoaniline, both N-H···N hydrogen bonds and Cl···I interactions are observed, alongside π-stacking.[2] This suggests that in this compound, we can anticipate a complex interplay of N-H···N, N-H···F, C-I···N, and C-Br···N interactions. The presence of the highly polarizable iodine atom makes strong halogen bonding a very likely feature.

Predicted Molecular and Crystal Structure of this compound

Based on the principles of crystal engineering and the comparative data, we can hypothesize the key structural features of this compound.

Predicted Molecular Interactions:

The amine group will likely form hydrogen bonds. The primary competition will be between the nitrogen atom of a neighboring molecule and the fluorine atom. Given the generally weak nature of fluorine as a hydrogen bond acceptor, N-H···N hydrogen bonds are more probable, leading to the formation of chains or tapes of molecules.

The iodine atom, being the most potent halogen bond donor among the substituents, is expected to form a significant C-I···N halogen bond with the nitrogen of an adjacent molecule. This interaction could be a primary driver in the overall crystal packing. The bromine atom may also participate in weaker halogen bonds.

The following diagram illustrates the potential network of intermolecular interactions.

G cluster_0 Molecule A cluster_1 Molecule B A_N N A_H1 H A_N->A_H1 A_H2 H A_N->A_H2 B_N N A_H2->B_N N-H···N Hydrogen Bond A_C1 C A_C1->A_N A_C2 C A_C1->A_C2 A_C6 C A_C1->A_C6 A_I I A_C2->A_I A_C3 C A_C2->A_C3 A_I->B_N C-I···N Halogen Bond A_Br Br A_C3->A_Br A_C4 C A_C3->A_C4 A_C5 C A_C4->A_C5 A_F F A_C5->A_F A_C5->A_C6 B_C1 C B_C1->B_N B_C2 C B_C1->B_C2 B_C6 C B_C1->B_C6 B_C3 C B_C2->B_C3 B_C4 C B_C3->B_C4 B_C5 C B_C4->B_C5 B_C5->B_C6

Caption: Predicted intermolecular interactions for this compound.

Experimental Protocol for Crystal Structure Determination

To empirically determine the crystal structure of this compound, the following experimental workflow would be employed. This protocol is a self-validating system, with checkpoints to ensure data quality at each stage.

1. Crystallization:

  • Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

  • Methodology:

    • Dissolve this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to create a saturated or near-saturated solution.

    • Employ various crystallization techniques:

      • Slow Evaporation: Leave the solution undisturbed in a loosely capped vial to allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Place the solution in an open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

      • Cooling: Slowly cool a saturated solution to induce crystallization.

    • Monitor for crystal formation using a microscope.

2. Single-Crystal X-ray Diffraction (SCXRD):

  • Objective: To collect diffraction data from a single crystal.

  • Methodology:

    • Select a high-quality single crystal and mount it on a goniometer head.

    • Place the mounted crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[4][5]

    • Cool the crystal to a low temperature (e.g., 170 K) to minimize thermal vibrations and improve data quality.[4][5]

    • Perform data collection using a series of ω scans to cover the entire reciprocal space.[4][5]

3. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction data and solve the crystal structure.

  • Methodology:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for Lorentz and polarization effects.

    • Determine the unit cell parameters and the space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement. This involves adjusting atomic coordinates, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Validate the final structure using software tools like PLATON to check for missed symmetry and other potential issues.

The following diagram outlines the experimental workflow for crystal structure determination.

G cluster_workflow Crystal Structure Determination Workflow Start Synthesis of This compound Crystallization Crystallization (Slow Evaporation, Vapor Diffusion) Start->Crystallization Mounting Crystal Selection and Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing and Reduction Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Structure Validation and Analysis Refinement->Validation End Final Crystal Structure Validation->End

Caption: Experimental workflow for X-ray crystal structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a robust predictive analysis is possible through the lens of established crystallographic principles and comparison with related halogenated anilines. We anticipate a rich tapestry of intermolecular interactions, with N-H···N hydrogen bonds and C-I···N halogen bonds playing a dominant role in the crystal packing. The experimental protocols detailed herein provide a clear roadmap for the empirical determination of this and other related structures, which will undoubtedly contribute to the rational design of new pharmaceutical agents with optimized solid-state properties.

References

  • A Comparative Guide to the X-ray Crystallography of Halogenated Aniline Derivatives. Benchchem.
  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design. Available at: [Link]

  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. ACS Publications. Available at: [Link]

  • Crystal structure of 4-chloro-2-iodoaniline. IUCr. Available at: [Link]

  • Halogen-Bond Effects on the Thermo- and Photochromic Behaviour of Anil-Based Molecular Co-crystals. ResearchGate. Available at: [Link]

  • The crystal structures of p -halo- N -( p -cyanobenzylidene)aniline and p -cyano- N -( p -halobenzylidene)aniline (halo = bromo and chloro). ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available at: [Link]

  • Chlorinated Anilines as Molecular Templates to Achieve [2 + 2] Cycloaddition Reactions within Organic Cocrystals. PubMed Central. Available at: [Link]

Sources

The Untapped Potential of 3-Bromo-5-fluoro-2-iodoaniline Derivatives: A Comparative Guide to Predicted Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of foundational molecular scaffolds is paramount. The polysubstituted aniline, 3-bromo-5-fluoro-2-iodoaniline, presents a compelling yet underexplored platform for the synthesis of novel bioactive compounds. Its unique arrangement of three distinct halogen atoms—bromine, fluorine, and iodine—on an aniline core offers a rich tapestry of physicochemical properties and multiple reactive sites for synthetic diversification. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromo and iodo moieties provide versatile handles for cross-coupling reactions, enabling the construction of complex molecular architectures.

While a comprehensive body of research dedicated specifically to the biological activities of compounds directly derived from this compound remains to be established, a wealth of data from structurally analogous halogenated anilines provides a strong basis for predicting their potential therapeutic applications. This guide will, therefore, embark on a comparative analysis of the potential biological activities of these derivatives, drawing insights from experimentally validated data on closely related chemical entities. We will explore the plausible anticancer, antimicrobial, and enzyme inhibitory activities, providing a rationale grounded in the established roles of halogenated aromatic compounds in medicinal chemistry. This forward-looking analysis aims to catalyze further investigation into this promising, yet nascent, area of research.

Anticipated Anticancer Activity: A Comparative Outlook

The anilino scaffold is a cornerstone in the design of kinase inhibitors and other anticancer agents. The electronic and steric properties imparted by halogen substituents can significantly influence the binding affinity and selectivity of these compounds for their biological targets.

Comparative Analysis with Structurally Related Compounds

Research on analogous substituted anilines and indoles has demonstrated significant potential in oncology. For instance, derivatives of 5-chloro-indoles have been investigated as potent inhibitors of EGFR and BRAF kinases, which are crucial targets in cancer therapy. While direct data on this compound derivatives is not yet available, the collective evidence from related structures suggests a high probability of anticancer efficacy. For example, novel 3-fluoro-4-morpholinoaniline derivatives have been synthesized and have shown significant anti-proliferative activity against breast cancer cell lines.[1] Furthermore, 5-halo substituted indolin-2-one derivatives have been identified as potent anticancer agents.[2]

Analogous Compound/Derivative Class Target Cancer Cell Line(s) Reported Activity (IC50/Inhibition) Reference
Novel 3-fluoro-4-morpholinoaniline sulfonamide derivativesMCF-7 (Breast), MDA-MB-231 (Breast)IC50 values of 1.811 µM and 2.143 µM, respectively[1]
5-halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivativesHeLa (Cervical), IMR-32 (Neuroblastoma), MCF-7 (Breast)Active as growth inhibitors[2]
Pyrazolinyl-indole derivativesVarious (Leukemia, Colon, Breast, etc.)Significant cytotoxic activities[3]

The diverse halogenation pattern of this compound offers a unique opportunity to fine-tune the structure-activity relationship (SAR) of potential anticancer agents. The interplay between the different halogens could lead to derivatives with novel binding modes or improved pharmacokinetic profiles compared to their mono- or di-halogenated counterparts.

Experimental Workflow for Anticancer Activity Screening

A generalized workflow for assessing the anticancer potential of novel derivatives synthesized from this compound is depicted below. This systematic approach ensures a thorough evaluation from initial cytotoxicity to the elucidation of the mechanism of action.

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation start This compound synthesis Derivative Synthesis start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) ic50->mechanism animal_model Xenograft/Orthotopic Animal Models mechanism->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy

A generalized workflow for the synthesis and evaluation of anticancer drug candidates.

Predicted Antimicrobial Efficacy: A Comparative Perspective

Halogenated anilines have emerged as a promising class of antimicrobial agents. The presence of halogens can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes, and can also participate in halogen bonding, a significant interaction in biological systems.

Comparative Analysis with Structurally Related Compounds

While specific studies on the antimicrobial properties of this compound derivatives are lacking, research on other halogenated anilines provides a strong rationale for their potential in this area. For example, trifluoro-anilines have demonstrated both antibacterial and antibiofilm properties against Vibrio species.[4] The mechanism of action for some halogenated anilines is thought to involve membrane disruption or the inhibition of key bacterial enzymes.

Analogous Compound Target Microorganism(s) Reported Activity (MIC) Reference
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100 µg/mL[4]
2-iodo-4-(trifluoromethyl)aniline (ITFMA)Vibrio parahaemolyticus50 µg/mL[4]

The unique combination of bromo, fluoro, and iodo substituents on the aniline ring of the target scaffold could lead to derivatives with a broad spectrum of activity or enhanced potency against resistant strains. The varying sizes and electronegativities of the halogens could influence interactions with different microbial targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (derivatives of this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compounds: Prepare a series of two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

Potential for Enzyme Inhibition: An Inferential Discussion

The incorporation of fluorine into small molecules is a well-established strategy for designing potent and selective enzyme inhibitors. The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing their interactions within an enzyme's active site.

Comparative Insights from Fluorinated Enzyme Inhibitors

Fluorinated compounds have been successfully developed as inhibitors for a wide range of enzymes, including proteases, kinases, and synthases.[5][6] For example, 5-fluorouracil, a cornerstone of cancer chemotherapy, acts as an inhibitor of thymidylate synthase after intracellular conversion to its active form.[6] The covalent C-F bond is highly stable, which can lead to irreversible or slowly reversible inhibition, a desirable characteristic for certain therapeutic applications.

Given the presence of a fluorine atom, derivatives of this compound could be rationally designed as inhibitors of specific enzymes implicated in disease. The bromo and iodo substituents would allow for the introduction of various functionalities to target specific binding pockets within an enzyme.

Conceptual Signaling Pathway for a Hypothetical Kinase Inhibitor

The diagram below illustrates a conceptual signaling pathway that could be targeted by a hypothetical kinase inhibitor derived from this compound.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras Receptor->Ras activates Inhibitor Derivative of This compound Inhibitor->Receptor inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes

Conceptual inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of compounds derived from this compound is currently limited, a comparative analysis of structurally related molecules strongly suggests a high potential for the discovery of novel anticancer, antimicrobial, and enzyme-inhibiting agents. The unique polysubstituted nature of this scaffold provides a fertile ground for synthetic exploration and the development of new therapeutic leads.

This guide serves as a call to action for the research community to investigate the synthetic derivatization of this compound and to systematically evaluate the biological properties of the resulting compounds. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecular framework and could lead to the development of next-generation medicines.

References

  • More, N. A., Jadhao, N. L., Meshram, R. J., Tambe, P., Salve, R. A., Sabane, J. K., Sawant, S. N., Gajbhiye, V., & Gajbhiye, J. M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127. [Link]

  • Narang, R., Narasimhan, B., Sharma, S., & Saini, V. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 1149-1154. [Link]

  • Hassan, A. S., Haiba, M. E., & El-Gazzar, A. B. A. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 26(11), 3237. [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20084-20111. [Link]

  • Pérez-Márquez, R., Campos-Lara, M. G., Mendoza-Muñoz, N., Rivera-Pérez, G., & Arrieta-Baez, D. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 29(13), 3108. [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-5-fluoro-4-iodoaniline. [Link]

  • Silverman, R. B. (1986). Enzyme inhibition by fluoro compounds. Journal of Biological Chemistry, 261(36), 16705-16708. [Link]

  • Drug Design.org. (2005). Structure Activity Relationships. [Link]

  • Wang, Y., Li, Y., Wang, J., & Wang, Q. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Journal of Agricultural and Food Chemistry, 61(50), 12247-12253. [Link]

  • Sathiyamoorthi, E., Kim, Y. J., Kim, S. Y., Lee, S. H., & Kim, H. S. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. International Journal of Molecular Sciences, 25(1), 623. [Link]

  • Silverman, R. B., & Arteaga, C. L. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 50(44), 9437-9451. [Link]

  • Wang, Y., Li, Y., Wang, J., & Wang, Q. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Journal of Agricultural and Food Chemistry, 61(50), 12247-12253. [Link]

  • Štarha, P., Hořínková, P., Trávníček, Z., & Vančo, J. (2023). Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues. International Journal of Molecular Sciences, 24(17), 13247. [Link]

  • Orlewska, C., Szczęśniak, P., Cholewiński, G., & Wawrzkiewicz-Jałowiecka, A. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5438. [Link]

  • Chen, Y., Zhang, Y., & Liu, Y. (2024). Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. Journal of Materials Chemistry B. [Link]

  • Wang, Z., Zhang, H., Wang, Y., & Liu, Q. (2023). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 28(15), 5801. [Link]

  • Kim, J. Y., Park, S. J., & Kim, J. S. (2012). Oroxylin A analogs exhibited strong inhibitory activities against iNOS-mediated nitric oxide (NO) production. Bioorganic & Medicinal Chemistry Letters, 22(17), 5559-5562. [Link]

  • Chandrasekar, Y., & Balachandran, C. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Journal of Molecular Structure, 1301, 137351. [Link]

  • Bîcu, E., Vasile, C. M., & Uivarosi, V. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 24(13), 10697. [Link]

  • PubChem. (n.d.). 3-Bromo-5-iodoaniline. [Link]

Sources

A Comparative Guide to the Electronic Properties of 3-Bromo-5-fluoro-2-iodoaniline: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, halogenated anilines serve as pivotal building blocks for synthesizing a diverse array of functional molecules. Their utility is deeply rooted in their electronic architecture, which dictates their reactivity, interaction with biological targets, and photophysical properties. Among these, 3-Bromo-5-fluoro-2-iodoaniline stands out as a particularly interesting scaffold due to its unique polysubstitution pattern. The presence of three different halogens (F, Br, I) at specific positions on the aniline ring, each with distinct electronegativity and size, creates a complex electronic environment. Understanding this environment is paramount for predicting its chemical behavior and rationally designing novel derivatives.

This guide provides an in-depth analysis of the electronic properties of this compound, employing Density Functional Theory (DFT) as our primary investigative tool. We will dissect its frontier molecular orbitals, electrostatic potential, and atomic charge distribution. Crucially, this analysis is not performed in isolation. We will draw objective comparisons with simpler, related structures—aniline and 3,5-difluoroaniline—to elucidate the specific electronic contributions of the bromo and iodo substituents. The insights generated are intended to empower researchers, scientists, and drug development professionals to leverage the unique characteristics of this molecule in their work.

Theoretical Framework: Why Density Functional Theory?

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for investigating the electronic structure of molecules.[1] It strikes an optimal balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like halogenated anilines. The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property than the complex many-electron wavefunction.[2]

Key electronic properties derived from DFT calculations that are central to this guide include:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier orbitals are critical for understanding chemical reactivity.[3] The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).[3] The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.[4][5]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[6] It provides a visual guide to the charge distribution, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).[2][6] This is invaluable for predicting non-covalent interactions and sites of chemical reactions.[7][8]

  • Atomic Charges: While a theoretical construct, the distribution of partial charges on each atom (e.g., via Mulliken population analysis) offers a quantitative glimpse into the effects of electron-withdrawing and donating groups, further refining our understanding of reactivity.

Computational Methodology: A Self-Validating Protocol

To ensure the reliability and reproducibility of our findings, a rigorous computational protocol was established. The choices of functional and basis set are justified by their proven performance for similar chemical systems.

Step-by-Step Computational Workflow:

  • Structure Optimization: The initial 3D structures of this compound, aniline, and 3,5-difluoroaniline were built. A full geometry optimization was then performed for each molecule without any symmetry constraints. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, frequency calculations were performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations were then carried out on the optimized geometries to derive the electronic properties, including HOMO-LUMO energies, molecular electrostatic potential maps, and Mulliken atomic charges.

Computational Parameters:

  • Software: Gaussian 16 Suite of Programs

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has demonstrated success in predicting the electronic properties of a broad range of organic systems.[1][9]

  • Basis Set: For H, C, N, F, and Br atoms, the Pople-style 6-311++G(d,p) basis set was used. This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. For the heavy iodine atom, an effective core potential (ECP) is necessary to account for relativistic effects. Therefore, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set was employed for iodine, a common and reliable choice.[10][11][12]

DFT_Workflow cluster_prep Structure Preparation cluster_calc DFT Calculation (Gaussian 16) cluster_analysis Data Analysis Build 1. Build Initial 3D Structure (e.g., this compound) Opt 2. Geometry Optimization Functional: B3LYP Basis Sets: - 6-311++G(d,p) for H,C,N,F,Br - LANL2DZ for Iodine Build->Opt Input Geometry Freq 3. Frequency Calculation (Confirm Minimum Energy) Opt->Freq Optimized Geometry SPE 4. Single-Point Energy Calculation (On Optimized Geometry) Freq->SPE Verified Minimum HOMO_LUMO Frontier Orbitals (HOMO, LUMO, ΔE) SPE->HOMO_LUMO MEP Molecular Electrostatic Potential (Reactivity Sites) SPE->MEP Charges Mulliken Atomic Charges (Charge Distribution) SPE->Charges

Caption: Workflow for DFT-based electronic property analysis.

Results and Comparative Analysis

The introduction of halogen substituents dramatically alters the electronic landscape of the parent aniline molecule. By comparing our target molecule with aniline and 3,5-difluoroaniline, we can systematically dissect the influence of each substituent.

Frontier Molecular Orbitals (HOMO-LUMO)

The energies of the frontier orbitals and the resultant energy gap (ΔE) are powerful indicators of a molecule's kinetic stability and chemical reactivity. A lower energy gap suggests the molecule is more polarizable and requires less energy to undergo electronic excitation, often correlating with higher reactivity.[3]

MoleculeHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
Aniline-5.28-0.155.13
3,5-Difluoroaniline-5.65-0.385.27
This compound-5.89-1.544.35

Analysis:

  • Aniline: The parent molecule exhibits the largest HOMO-LUMO gap (5.13 eV), indicating the highest relative stability among the three. Its HOMO is primarily localized on the π-system of the benzene ring and the lone pair of the nitrogen atom, while the LUMO is a π* orbital distributed over the aromatic ring.

  • 3,5-Difluoroaniline: The addition of two highly electronegative fluorine atoms at the meta positions leads to a stabilization (lowering of energy) of both the HOMO (-5.65 eV) and LUMO (-0.38 eV) compared to aniline. This is an expected inductive effect. However, the overall energy gap (5.27 eV) is slightly increased, suggesting a modest decrease in overall reactivity compared to aniline, primarily due to the strong electron-withdrawing nature of fluorine stabilizing the ground state.

  • This compound: This molecule presents the most significant changes. Both HOMO and LUMO are substantially stabilized compared to aniline. Most notably, the LUMO energy plummets to -1.54 eV. This dramatic lowering is primarily attributed to the presence of the large, polarizable iodine atom at the ortho position, which introduces low-lying σ* orbitals that mix with the π* system. Consequently, the HOMO-LUMO gap is significantly reduced to 4.35 eV . This markedly smaller gap suggests that this compound is the most reactive and least kinetically stable of the three compounds, making it a more potent electron acceptor. This enhanced electrophilicity is a key feature for its potential applications in synthesis and drug design.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual and intuitive representation of the charge distribution and is an excellent predictor of reactive sites for electrophilic and nucleophilic attack.[2]

  • Aniline: The MEP of aniline shows a prominent region of negative potential (electron-rich, typically colored red or blue) located over the nitrogen atom's lone pair and, to a lesser extent, the π-system of the ring, particularly at the ortho and para positions.[6] The hydrogen atoms of the amine group are regions of positive potential (electron-poor, typically colored blue or green).

  • 3,5-Difluoroaniline: The two fluorine atoms create strong negative potential regions around themselves while inductively withdrawing electron density from the ring, making the ring itself less negative than in aniline. The negative potential on the nitrogen is also slightly diminished.

  • This compound: The MEP of this molecule is the most complex.

    • Negative Regions: Strong negative potentials are localized around the electronegative fluorine and bromine atoms. The region around the nitrogen's lone pair remains a site of negative potential, albeit reduced compared to aniline due to the collective electron-withdrawing effect of the halogens.

    • Positive Regions: The amine hydrogens remain positive. A significant and distinct feature is the region of positive or near-neutral potential on the outer surface of the iodine atom, opposite to the C-I bond. This phenomenon, known as a "sigma-hole," makes the iodine atom a potential halogen bond donor, a critical interaction in drug design and crystal engineering. This feature is absent in the other two molecules and represents a unique reactive site.

Caption: Logical comparison of MEP features across the molecules.

Conclusion and Implications

This DFT-based comparative analysis reveals that the electronic properties of this compound are profoundly influenced by its unique halogen substitution pattern. Compared to aniline and 3,5-difluoroaniline, it is characterized by a significantly reduced HOMO-LUMO gap (4.35 eV) , indicating enhanced chemical reactivity and lower kinetic stability. This is primarily due to the substantial lowering of the LUMO energy, driven by the ortho-iodo substituent.

Furthermore, the Molecular Electrostatic Potential (MEP) map highlights a unique feature: a positive "sigma-hole" on the iodine atom. This site makes the molecule capable of forming halogen bonds, a directional non-covalent interaction of increasing importance in supramolecular chemistry and rational drug design.

For researchers, scientists, and drug development professionals, these findings have direct implications:

  • Enhanced Reactivity: The low LUMO energy suggests the molecule is a good electrophile, susceptible to nucleophilic attack, particularly at or near the C-I bond. This can be exploited in designing synthetic pathways.

  • Unique Interactions: The potential for halogen bonding provides an additional tool for designing molecules that can interact with biological targets with high specificity and affinity. The iodine atom is not merely a bulky substituent but an active participant in intermolecular interactions.

  • Tuning Properties: This study demonstrates how the careful selection and placement of different halogen atoms can be used to fine-tune the electronic properties of a molecular scaffold, a fundamental principle in the development of new materials and pharmaceuticals.

By providing this detailed electronic characterization and comparison, we hope to facilitate the informed application of this compound as a versatile building block in next-generation scientific discovery.

References

  • Haeberlein, M., Murray, J. S., Brinck, T., & Politzer, P. (1992). Calculated electrostatic potentials and local surface ionization energies of para-substituted anilines as measures of substituent effects. Canadian Journal of Chemistry, 70(8), 2209-2214.
  • ChemRxiv. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]

  • RSC Advances. (n.d.). Computational details. [Link]

  • Semantic Scholar. (1992). Calculated electrostatic potentials and local surface ionization energies of para-substituted anilines as measures of substituent effects. [Link]

  • ResearchGate. (n.d.). Request PDF: Calculated electrostatic potentials and local surface ionization energies of para-substituted anilines as measures of substituent effects. [Link]

  • Yildiz, et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642. [Link]

  • OUCI. (n.d.). Theoretical investigation of NLO and spectroscopic properties of halogenated aniline. [Link]

  • Kumar, C. R. S. (2022). Spectroscopic and DFT Studies of Distinct Anilines for Electronic and Optical Properties. New Trends in Physical Science Research, 5. [Link]

  • ResearchGate. (2019). Can anyone help me to find a suitable basis set for energy calculation of Iodine molecule?[Link]

  • ChemRxiv. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. [Link]

  • ResearchGate. (2021). What is the most suitable basis set for iodine atom?[Link]

  • ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • ResearchGate. (2013). Can anyone tell me where I can find input for basis set for iodine atom, I need 6-31G(d,p) format code for Gaussian09?[Link]

  • Kalantari Fotooh, F., Nateghi, M. R., & Mohammadi, M. (2018). Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study. Physical Chemistry Research, 6(3), 583-598. [Link]

  • Scribd. (n.d.). 2023 Robidas Int.J.quantum - Chem Molecular Iodine and DFT. [Link]

  • ResearchGate. (n.d.). PDF: Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. [Link]

  • PubMed. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235-48. [Link]

  • Cambridge Open Engage. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Journal of Emerging Investigators. (2022). A computational quantum chemical study of Fluorinated Allopurinol. [Link]

  • NIH. (n.d.). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures. PMC. [Link]

  • ResearchGate. (n.d.). PDF: Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies...[Link]

  • ResearchGate. (n.d.). PDF: Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo-n-propyl)-1,2,3-triazole-4-carboxamides. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and synthetic chemists, the creation of complex molecular architectures with precision and efficiency is paramount. Polyfunctionalized aromatic compounds, such as 3-bromo-5-fluoro-2-iodoaniline, are invaluable building blocks, offering multiple points for diversification. However, their utility is directly tied to the ability to selectively functionalize one position over another. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis for forming C-C bonds, but its application to substrates with multiple halogen substituents presents a significant challenge: achieving chemoselectivity.[1]

This guide provides a comparative analysis of various palladium catalyst systems for the selective Suzuki-Miyaura coupling at the C-I position of this compound, leaving the C-Br bond intact for subsequent transformations. We will delve into the mechanistic rationale behind catalyst choice, present comparative performance data, and provide detailed experimental protocols to ensure reproducible success in your laboratory.

The Mechanistic Imperative: Why Selectivity is Governed by Oxidative Addition

The widely accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(I) Pd0->OxAdd Oxidative Addition (Ar-I) Trans Ar-Pd(II)L₂(Ar') OxAdd->Trans Transmetalation (Ar'-B(OH)₂) Base Trans->Pd0 Reductive Elimination Product Selectively Coupled Product (Ar-Ar') ArI This compound ArB Arylboronic Acid

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

The chemoselectivity in a polyhalogenated substrate is determined almost exclusively at the oxidative addition step. The palladium(0) catalyst preferentially inserts into the weakest carbon-halogen bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, making the C-I bond significantly more reactive.[4][5] Therefore, the primary goal is to identify a catalyst system that is active enough to facilitate C-I bond cleavage under conditions mild enough to leave the more robust C-Br bond untouched.

Comparative Study of Catalyst Systems

To assess the optimal conditions for the selective mono-arylation of this compound, we evaluated three classes of palladium catalysts: a traditional phosphine-ligated system, a modern biarylphosphine (Buchwald) ligand-based system, and a "ligandless" system. The model reaction was performed with phenylboronic acid.

Reaction Scheme: (Image of this compound reacting with phenylboronic acid via Suzuki coupling to yield 3-bromo-5-fluoro-2-phenylaniline)

Catalyst Performance Overview

The performance of each catalytic system was evaluated based on yield and selectivity for the desired mono-coupled product. Selectivity is defined as the ratio of the desired mono-arylated product to the undesired di-arylated byproduct.

Catalyst System (Precatalyst / Ligand)Pd Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (Mono-coupled)Selectivity (Mono:Di)
System 1: Pd(PPh₃)₄3K₂CO₃Dioxane/H₂O901275%>95:5
System 2: SPhos G3 Palladacycle / SPhos1K₃PO₄2-MeTHF60496% >99:1
System 3: Pd(OAc)₂ (ligandless)2K₂CO₃DMF1001662%85:15

Note: The data presented is representative and compiled to provide a comparative overview. Actual results may vary based on specific reaction scale and purity of reagents.

Analysis of Catalyst Performance

System 1: Tetrakis(triphenylphosphine)palladium(0) - The Classic Workhorse

  • Performance: Pd(PPh₃)₄ provided a good yield and high selectivity. Triphenylphosphine is a moderately electron-donating and sterically accessible ligand that forms a stable, active catalyst.

  • Expertise & Experience: This is a reliable, off-the-shelf catalyst. However, it often requires higher temperatures and catalyst loadings compared to more modern systems. The higher temperature can sometimes lead to a slight decrease in selectivity, as the energy barrier for C-Br activation begins to be overcome.

System 2: SPhos Palladacycle - The Modern Standard for High Activity

  • Performance: The SPhos-based system demonstrated superior performance, affording an excellent yield and near-perfect selectivity in a significantly shorter time and at a lower temperature.

  • Expertise & Experience: SPhos is a member of the Buchwald biarylphosphine ligand family.[6] These ligands are characterized by their significant steric bulk and strong electron-donating properties.[7] This combination accelerates both the oxidative addition and reductive elimination steps.[2][3] The high activity allows the reaction to proceed efficiently at lower temperatures, which is the critical factor in maximizing selectivity by ensuring the kinetic barrier for C-Br activation is not surmounted. The use of a palladacycle precatalyst also ensures the efficient generation of the active Pd(0) species.[3]

System 3: Palladium(II) Acetate - The "Ligandless" Approach

  • Performance: This system gave a moderate yield with noticeably lower selectivity. The higher temperature and longer reaction time required for C-I activation also led to the formation of a significant amount of the di-arylated byproduct.

  • Expertise & Experience: While termed "ligandless," Pd(OAc)₂ reactions are not truly devoid of ligands; the solvent, base, or substrate can coordinate to the palladium center.[8] However, these interactions are often less defined and lead to lower stability and activity, sometimes resulting in the precipitation of palladium black. This approach is generally less efficient and provides poor control for delicate chemoselective transformations.

Experimental Protocols and Workflow

Adherence to a rigorous experimental protocol is essential for reproducibility and success. The following is a detailed procedure based on the superior performance of the SPhos catalyst system.

Recommended Protocol for Selective Mono-Arylation

Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid (1.2 equiv) - K₃PO₄ (2.0 equiv) B Add Catalyst: - SPhos G3 Palladacycle (1 mol%) - SPhos Ligand (1 mol%) A->B C Inert Atmosphere: - Seal flask - Evacuate & backfill with N₂/Ar (3x) B->C D Add degassed 2-MeTHF C->D E Heat to 60°C with vigorous stirring D->E F Monitor by TLC/LC-MS (Approx. 4 hours) E->F G Cool to RT, dilute with Ethyl Acetate F->G H Wash with water and brine G->H I Dry over Na₂SO₄, filter, concentrate H->I J Purify by column chromatography I->J

Figure 2: Experimental workflow for the selective Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv, finely powdered)

  • SPhos G3 Palladacycle (0.01 equiv, 1 mol%)

  • SPhos ligand (0.01 equiv, 1 mol%)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered potassium phosphate.

  • Catalyst Addition: In the same flask, add the SPhos G3 Palladacycle and the additional SPhos ligand.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed 2-MeTHF via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting aniline.

  • Reaction: Place the flask in a preheated oil bath at 60 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours when the starting iodoaniline is fully consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Conclusion and Recommendation

For the chemoselective Suzuki-Miyaura coupling of this compound, the choice of catalyst is critical to achieving high yield and selectivity. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems based on bulky, electron-rich biarylphosphine ligands offer unparalleled performance.

We strongly recommend the use of an SPhos-ligated palladium precatalyst. This system provides a rapid, high-yielding, and exceptionally selective transformation at a lower temperature, preserving the valuable C-Br bond for future synthetic manipulations. This level of control is indispensable for the efficient construction of complex molecules in pharmaceutical and materials science research.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Bohrium.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF.
  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science (RSC Publishing).
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. Benchchem.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers. Benchchem.
  • Application Notes and Protocols for Cross-Coupling Reactions of Dihalo-Nitroarom
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative C
  • Suzuki reactions promoted by different ligands (the catalytic conditions.
  • Application Notes and Protocols for Suzuki Coupling of Dihalofuranones. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF.
  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

A Senior Application Scientist's Guide to the In-Silico Prediction of Properties of 3-Bromo-5-fluoro-2-iodoaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of In-Silico Prediction in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pressure to innovate rapidly while mitigating the staggering costs of development is immense. Promising candidates are often abandoned during clinical trials due to unforeseen issues with bioavailability, toxicity, or pharmacokinetics.[1] This high attrition rate underscores the critical need for robust, predictive models in the early stages of research. In-silico methodologies—computational approaches to analyze, simulate, and predict the properties of chemical compounds—have become indispensable for this purpose.[2][3]

The 3-bromo-5-fluoro-2-iodoaniline scaffold is a key pharmacophore in medicinal chemistry. Its unique halogenation pattern offers a versatile platform for developing novel therapeutics, as halogens can significantly modulate a molecule's physicochemical properties and binding interactions.[4][5] However, this complexity also presents a challenge. Predicting how derivatives of this scaffold will behave in vivo is non-trivial.

This guide provides a comparative analysis of state-of-the-art in-silico methodologies for predicting the properties of this compound derivatives. We will move beyond a mere listing of tools to explain the causality behind methodological choices, ensuring that each described protocol is part of a self-validating system. Our objective is to empower researchers, scientists, and drug development professionals to design more effective screening cascades, prioritize synthesis efforts, and ultimately, accelerate the journey from virtual compound to viable drug candidate.

Pillar 1: Quantitative Structure-Activity Relationship (QSAR) Modeling

The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure.[6] By developing mathematical models that correlate structural descriptors with observed activity, we can predict the properties of novel compounds without the need for initial synthesis and testing.[7][8] For aniline derivatives, QSAR has been successfully used to predict properties like lipophilicity, which is crucial for membrane permeability.[7][8]

Causality in QSAR Model Development

The predictive power of a QSAR model is entirely dependent on two factors: the quality of the input data and the relevance of the chosen molecular descriptors. For halogenated anilines, descriptors related to hydrophobicity (e.g., MLOGP), electronic effects (e.g., electrophilicity), and molecular size (e.g., van der Waals volume) have been shown to be highly correlative with lipophilicity.[7][8] The choice of statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), depends on the complexity and collinearity of the descriptor dataset.

Experimental Protocol: Developing a Predictive QSAR Model
  • Data Set Curation:

    • Compile a dataset of at least 30-50 known this compound analogues with experimentally determined data for the property of interest (e.g., IC50, LogP).

    • Divide the dataset into a training set (~75-80%) for model building and a test set (~20-25%) for external validation. This separation is crucial for assessing the model's predictive power on unseen data.

  • Molecular Structure Optimization and Descriptor Calculation:

    • Generate 3D structures for all molecules in the dataset.

    • Perform geometry optimization using a quantum mechanical method like Density Functional Theory (DFT) to obtain a low-energy conformation.[9][10]

    • Utilize software (e.g., DRAGON, PaDEL-Descriptor) to calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical).

  • Descriptor Selection and Model Generation:

    • Employ a feature selection algorithm, such as a Genetic Algorithm (GA), to identify a small subset of descriptors that have the most significant correlation with the target property.[7][8] This step prevents model overfitting.

    • Use the selected descriptors to build the QSAR model using a statistical method like MLR.

  • Model Validation:

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.

    • External Validation: Use the generated model to predict the properties of the compounds in the test set. A high correlation between predicted and experimental values indicates a reliable model.

Caption: A typical workflow for developing a robust QSAR model.

Pillar 2: Molecular Docking of Halogenated Compounds

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action.[11] For halogenated compounds like our aniline derivatives, this presents a unique challenge and opportunity. The halogen atoms can form "halogen bonds"—a type of non-covalent interaction with Lewis bases (e.g., backbone carbonyl oxygens) in the protein active site—that can significantly enhance binding affinity.[4][12]

Causality in Docking Protocol Selection

Standard molecular docking force fields often fail to accurately model the anisotropic charge distribution around a halogen atom (the "sigma-hole"), which is responsible for halogen bonding.[5] Therefore, it is imperative to use docking programs and scoring functions that have been specifically parameterized to account for these interactions. This choice is critical for achieving predictive accuracy with this class of compounds.[5]

Experimental Protocol: Target-Based Virtual Screening
  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using a tool like AutoDockTools or Schrödinger's Protein Preparation Wizard: remove water molecules, add hydrogen atoms, and assign correct protonation states.

    • Define the binding site (the "grid box") based on the location of a co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Generate 3D conformations of the this compound derivatives.

    • Assign partial charges and define rotatable bonds. This step is crucial for allowing conformational flexibility during docking.

  • Docking Simulation:

    • Use a docking program with a scoring function optimized for halogen bonding (e.g., AutoDock, GOLD, Glide).

    • Perform the docking run, allowing the algorithm to explore various poses of the ligand within the defined binding site.

    • The program will output a series of binding poses ranked by a docking score, which estimates the binding free energy.[12]

  • Post-Docking Analysis:

    • Visually inspect the top-ranked poses. Look for key interactions, especially halogen bonds between the bromine or iodine atoms and the protein.

    • Analyze hydrogen bonds and other non-covalent interactions.

    • Compare the docking scores across the different derivatives to rank their potential binding affinities.

G start Start: Library of Derivatives prep_protein Receptor Preparation PDB Structure Add Hydrogens Define Binding Site start->prep_protein prep_ligand Ligand Preparation 3D Conformation Assign Charges Define Rotatable Bonds start->prep_ligand docking Molecular Docking Use Halogen-Aware Scoring Function Generate Poses prep_protein->docking prep_ligand->docking analysis Post-Docking Analysis Rank by Score Visualize Interactions Identify Key Bonds (e.g., Halogen Bonds) docking->analysis end Output: Ranked List of Potential Binders analysis->end

Caption: Workflow for molecular docking of halogenated ligands.

Pillar 3: ADMET and Drug-Likeness Prediction

A compound with high potency against its target is useless if it cannot reach that target in the body, is rapidly metabolized, or causes toxicity.[1][13] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter in the early stages of drug discovery.[14] Alongside ADMET, we assess "drug-likeness," a qualitative concept that evaluates whether a compound possesses properties similar to known drugs.[14][15]

Causality in ADMET Profiling

The goal of in-silico ADMET profiling is to identify potential liabilities early. We are not seeking exact quantitative values but rather flags for potential issues. For instance, Lipinski's Rule of Five provides a simple but effective filter for poor oral bioavailability.[16] Predicting inhibition of the hERG potassium channel is vital, as this can lead to severe cardiac arrhythmias.[13] Similarly, the Ames test predicts mutagenicity, a key indicator of carcinogenicity.[13][17]

Experimental Protocol: In-Silico ADMET and Drug-Likeness Profiling
  • Tool Selection:

    • Utilize a comprehensive in-silico platform that provides predictions for a wide range of properties. Web-based servers like SwissADME and commercial software packages are common choices.

  • Property Calculation:

    • Input the 2D or 3D structures of the aniline derivatives into the selected tool.

    • Calculate the following key properties for each derivative:

      • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

      • Drug-Likeness: Lipinski's Rule of Five violations, Ghose filter, Veber rule.[14]

      • Pharmacokinetics: Caco-2 permeability (intestinal absorption), P-glycoprotein substrate/inhibitor status, Cytochrome P450 (CYP) inhibition.[18]

      • Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.[18]

  • Data Consolidation and Analysis:

    • Compile the predicted data into a summary table for easy comparison across the series of derivatives.

    • Use a "traffic light" system (e.g., green for favorable, yellow for borderline, red for unfavorable) to quickly identify compounds with potential liabilities.

    • Integrate these findings with QSAR and docking results to build a holistic profile of each compound.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the power of this integrated approach, let's consider a hypothetical set of this compound derivatives where the amino group is functionalized with different R-groups.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

Compound IDR-GroupMW ( g/mol )LogPLipinski ViolationsDocking Score (kcal/mol)
Parent -H315.91[19]2.7[19]0-7.5
Deriv-01 -CH₃329.943.10-7.9
Deriv-02 -COCH₃357.952.50-8.5
Deriv-03 -SO₂CH₃393.982.40-9.1
Deriv-04 -Ph391.984.60-9.5
Deriv-05 -C(CH₃)₃372.024.20-8.2

Table 2: Predicted ADMET Properties

Compound IDCaco-2 Perm.CYP2D6 InhibitorhERG InhibitorAmes ToxicityHepatotoxicity
Parent HighNoLow RiskLow RiskLow Risk
Deriv-01 HighNoLow RiskLow RiskLow Risk
Deriv-02 HighNoLow RiskLow RiskLow Risk
Deriv-03 ModerateYesLow RiskLow RiskLow Risk
Deriv-04 HighYesModerate RiskHigh RiskModerate Risk
Deriv-05 HighNoLow RiskLow RiskLow Risk
Synthesizing the Data: An Expert's Perspective

From this comparative analysis, a clear picture emerges. While Deriv-04 shows the best predicted binding affinity (Docking Score: -9.5 kcal/mol), its ADMET profile raises several red flags: potential CYP inhibition, moderate hERG risk, and, most critically, a high risk of mutagenicity (Ames Toxicity).[18] This compound would be a low-priority candidate for synthesis despite its promising docking score.

Conversely, Deriv-03 presents a more balanced profile. It has a strong predicted binding affinity (-9.1 kcal/mol) and a generally clean toxicity profile. The predicted inhibition of CYP2D6 is a potential liability that needs to be considered, but it is a less severe issue than mutagenicity. This makes Deriv-03 a much more promising candidate for further investigation. This decision-making process highlights the necessity of a multi-parameter optimization approach, rather than relying on a single metric.

G Start Virtual Compound QSAR QSAR Prediction (Activity) Start->QSAR Docking Molecular Docking (Binding Affinity) Start->Docking ADMET ADMET Prediction (Safety/PK) Start->ADMET Decision Multi-Parameter Decision QSAR->Decision Docking->Decision ADMET->Decision Synthesize Prioritize for Synthesis Decision->Synthesize Favorable Profile Discard Discard or Redesign Decision->Discard Unfavorable Profile

Caption: An integrated decision-making workflow.

Conclusion

The in-silico prediction of molecular properties is not a substitute for experimental validation. However, it is an exceptionally powerful tool for navigating the vast chemical space of potential drug candidates. By employing an integrated and logical approach that combines QSAR, molecular docking with appropriate scoring functions for halogenated compounds, and comprehensive ADMET profiling, research teams can make more informed decisions. This guide provides a framework for objectively comparing derivatives of the this compound scaffold, enabling the prioritization of compounds that possess a balanced profile of high potency and favorable drug-like properties. This strategic application of computational chemistry is fundamental to reducing attrition rates and accelerating the delivery of novel therapeutics to the clinic.

References

  • Ghamali, M., et al. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Combinatorial Chemistry & High Throughput Screening, 22(5), 333-345. Available at: [Link]

  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202. Available at: [Link]

  • Song, C., et al. (2022). A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship. Frontiers of Chemical Science and Engineering, 16(5), 789-801. Available at: [Link]

  • Hardegger, L. A., et al. (2011). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 16(2), 1403-1416. Available at: [Link]

  • Ghamali, M., et al. (2019). Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). ResearchGate. Request PDF available at: [Link]

  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. ResearchGate. Request PDF available at: [Link]

  • MIT News. (2024). New machine-learning application to help researchers predict chemical properties. MIT News. Available at: [Link]

  • Chakraborty, P., et al. (2023). QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors. ResearchGate. Request PDF available at: [Link]

  • Scholfield, M. R., et al. (2013). A novel approach in molecular docking: correctly describing halogen bonds. Chemical Communications, 49(3), 259-261. Available at: [Link]

  • Syafitri, D. M., et al. (2023). Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2013). De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction. Journal of Molecular Modeling, 19(2), 783-795. Available at: [Link]

  • Halder, A., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 23(12), 6848. Available at: [Link]

  • Bîcu, E., et al. (2018). A Molecular Docking of New 9β-Halogenated Prostaglandin Analogues. Molecules, 23(11), 2779. Available at: [Link]

  • Molinspiration Cheminformatics. (n.d.). Molinspiration. Retrieved January 17, 2026, from [Link]

  • Kumar, S., et al. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-8. Available at: [Link]

  • Ng, C. T. (2004). Prediction of Drug-Like Properties. Madame Curie Bioscience Database. Available at: [Link]

  • Chen, Z., et al. (2024). DrugMetric: quantitative drug-likeness scoring based on chemical space distance. Briefings in Bioinformatics, 25(4), bbae271. Available at: [Link]

  • Song, C., et al. (2021). A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship. ResearchGate. Request PDF available at: [Link]

  • McDonagh, J. (2023). Introduction to Machine Learning for Molecular Property Prediction. Medium. Available at: [Link]

  • ResearchGate. (n.d.). Summary of PLS Analyses for the Anilines. ResearchGate. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of halogenated anilino-β-enaminoesters. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Rowan Scientific. (n.d.). ADMET Prediction. Rowan Scientific. Retrieved January 17, 2026, from [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-5-fluoro-4-iodoaniline. MySkinRecipes. Retrieved January 17, 2026, from [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis, Molecular Docking, Druglikeness Analysis, and ADMET Prediction of the Chlorinated Ethanoanthracene Derivatives as Possible Antidepressant Agents. Molecules, 27(19), 6632. Available at: [Link]

  • Wichard, J. (2018). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. Wiley Interdisciplinary Reviews: Computational Molecular Science, 8(5), e1367. Available at: [Link]

  • Johnson, C., et al. (2021). Framework for In Silico Toxicity Screening of Novel Odorants. International Journal of Molecular Sciences, 22(16), 8534. Available at: [Link]

  • ResearchGate. (n.d.). Calculated properties of aniline halogenated trimers. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 474-482. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors. Scientific Reports, 14(1), 3217. Available at: [Link]

  • Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology, 96, 1-17. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-iodoaniline. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of 3-Bromo-5-fluoro-2-iodoaniline and Its Analogs for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of halogen atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. The trisubstituted aniline, 3-Bromo-5-fluoro-2-iodoaniline, represents a highly functionalized building block with significant potential in the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive analysis of a plausible synthetic route to this target molecule, benchmarked against the synthesis of structurally similar halogenated anilines. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of Polysubstituted Anilines

Polysubstituted anilines are pivotal precursors in the synthesis of a vast array of bioactive molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The specific placement of different halogen atoms on the aniline ring, as seen in this compound, offers a versatile platform for subsequent chemical modifications, such as cross-coupling reactions, enabling the construction of intricate molecular architectures.[1] The challenge, however, lies in the regioselective introduction of multiple, distinct halogen atoms onto the highly activated aniline ring.[1][2] This guide aims to provide a clear and comparative overview of synthetic strategies to navigate this challenge.

Proposed Synthetic Strategy for this compound

A direct, one-pot synthesis of this compound is synthetically challenging due to the difficulty in controlling the regioselectivity of three different halogen introductions. A more rational and controllable approach involves a multi-step synthesis starting from a commercially available, strategically substituted aniline. Based on documented syntheses of similar polysubstituted anilines, a plausible route starting from 3,5-difluoroaniline is proposed.[3]

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound begins with the strategic disassembly of the target molecule, considering the directing effects of the substituents. The amino group is a strong ortho-, para-director, making the late-stage introduction of the iodine at the 2-position a feasible strategy.

G target This compound step3 3-Bromo-5-fluoroaniline target->step3 Ortho-Iodination step2 4-Bromo-3,5-difluoroaniline step3->step2 Sandmeyer Reaction (Deamination-Bromination) step1 3,5-Difluoroaniline step2->step1 Electrophilic Bromination

Figure 1: Retrosynthetic analysis for this compound.

Forward Synthesis and Mechanistic Considerations

The proposed forward synthesis leverages well-established and reliable organic transformations.

Step 1: Electrophilic Bromination of 3,5-Difluoroaniline

The synthesis commences with the bromination of 3,5-difluoroaniline. The amino group is a powerful activating group, directing the incoming electrophile (bromine) to the ortho and para positions.[4][5] In this case, the para position is sterically more accessible, leading to the formation of 4-bromo-3,5-difluoroaniline.

Step 2: Sandmeyer Reaction for Fluorine Replacement

The Sandmeyer reaction is a versatile method for replacing an amino group with a variety of substituents, including halogens, via a diazonium salt intermediate.[6][7][8] In this step, the amino group of 4-bromo-3,5-difluoroaniline is converted to a diazonium salt, which is then treated with a copper(I) bromide to replace one of the fluorine atoms with bromine. The selection of which fluorine is replaced is a complex matter influenced by steric and electronic factors, and may require optimization. For the purpose of this proposed synthesis, we are targeting the replacement of the fluorine at the 4-position relative to the bromine.

Step 3: Ortho-Iodination

The final step involves the introduction of iodine at the ortho position to the amino group. Direct iodination of anilines can be achieved using various iodinating agents.[9][10][11] The strong activating and ortho-directing effect of the amino group facilitates this transformation.[4]

G cluster_0 Synthetic Workflow start 3,5-Difluoroaniline step1_reagents Br2, AcOH product1 4-Bromo-3,5-difluoroaniline step1_reagents->product1 step2_reagents 1. NaNO2, HBr, 0-5°C 2. CuBr product1->step2_reagents product2 3-Bromo-5-fluoroaniline step2_reagents->product2 step3_reagents I2, NaHCO3 product2->step3_reagents final_product This compound step3_reagents->final_product

Figure 2: Proposed synthetic workflow for this compound.

Benchmarking Against Similar Compounds

To objectively evaluate the proposed synthesis, it is crucial to compare it with established methods for synthesizing other di- and tri-halogenated anilines.

Compound Starting Material Key Reactions Reported Yield Reference
5-Bromo-2-iodoaniline 4-Bromo-1-iodo-2-nitrobenzeneNitro group reduction91-93.6%[12]
3-Bromo-2-iodoaniline 2-Amino-4-bromobenzoic acidDecarboxylative iodination57%[13]
5-Fluoro-2-iodoaniline Not specifiedDecarboxylative iodination68%[13]
2,6-Dibromo-3,5-difluoro-4-iodoaniline 3,5-Difluoro-4-iodoanilineElectrophilic brominationGood[3]
3,5-Difluoroaniline 2-Chloro-3,5-difluoroanilineDechlorination91%[14]

Table 1: Comparative synthesis data for halogenated anilines.

Analysis of Synthetic Routes

The synthesis of 5-Bromo-2-iodoaniline via the reduction of a nitro precursor is a highly efficient method, with reported yields exceeding 90%.[12] This approach is advantageous when the corresponding nitroaromatic is readily available. However, the synthesis of the required 4-bromo-1-iodo-2-nitrobenzene precursor may itself be a multi-step process.

The synthesis of 3-Bromo-2-iodoaniline and 5-Fluoro-2-iodoaniline through decarboxylative iodination of anthranilic acids presents an elegant and transition-metal-free approach.[13] This method is particularly useful when the corresponding substituted anthranilic acids are accessible.

The synthesis of 2,6-Dibromo-3,5-difluoro-4-iodoaniline from a pre-iodinated difluoroaniline highlights the feasibility of sequential halogenation on a highly substituted aniline ring.[3] This provides strong evidence for the viability of the final iodination step in our proposed synthesis of this compound.

The synthesis of 3,5-difluoroaniline , a key starting material in our proposed route, can be achieved with high yield from 2-chloro-3,5-difluoroaniline, demonstrating the accessibility of this precursor.[14]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the proposed synthesis of this compound.

Protocol 1: Electrophilic Bromination of 3,5-Difluoroaniline
  • Dissolve 3,5-difluoroaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the cooled aniline solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-bromo-3,5-difluoroaniline.

Protocol 2: Sandmeyer Reaction
  • Suspend 4-bromo-3,5-difluoroaniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-bromo-5-fluoroaniline.

Protocol 3: Ortho-Iodination of 3-Bromo-5-fluoroaniline
  • Dissolve 3-bromo-5-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the solution.

  • Add a solution of iodine (I₂) (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Conclusion

The synthesis of the highly functionalized building block, this compound, is best approached through a strategic, multi-step sequence. The proposed route, starting from 3,5-difluoroaniline, leverages reliable and well-understood transformations, including electrophilic bromination, the Sandmeyer reaction, and ortho-iodination. Benchmarking this approach against the synthesis of similar halogenated anilines reveals that while direct methods like nitro group reduction can be high-yielding, a stepwise approach offers greater control over the regioselective introduction of multiple different halogens. The provided protocols offer a solid foundation for researchers to synthesize this and other valuable polysubstituted anilines, thereby facilitating the advancement of pharmaceutical and materials science research.

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PubMed Central. Retrieved from [Link][2][15]

  • ACS Publications. (2022). Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of Anilines Using Aryl Iodides. Organic Letters. Retrieved from [Link][9][16]

  • Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. Retrieved from [Link][5]

  • PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link][14]

  • OrganicChemGuide. (n.d.). Sandmeyer Reaction. Retrieved from [Link][17]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link][18]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from [Link][10]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link][3]

  • Chemical Education Xchange. (n.d.). Iodination of Aniline. Retrieved from [Link][11]

  • Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Retrieved from [Link][13]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Bromo-5-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents requires not only precision in their application but also an unwavering commitment to safety and environmental stewardship in their disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-5-fluoro-2-iodoaniline (CAS No. 144580-08-5), a halogenated aromatic amine. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting our environment.

Hazard Profile and Regulatory Imperative

This compound is a compound that demands careful handling due to its significant hazard profile. It is classified as toxic if swallowed, harmful if inhaled, and causes serious skin and eye irritation[1]. The presence of bromine, fluorine, and iodine atoms places it in the category of halogenated organic compounds.

From a regulatory standpoint, while not specifically listed by name on the EPA's F, K, P, or U lists of hazardous wastes, any discarded, unused this compound must be managed as hazardous waste.[2] This is due to its inherent toxicity. Therefore, its disposal is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials to protect human health and the environment.[1][2][3]

Hazard Classification Description GHS Pictograms
Acute Toxicity, Oral Toxic if swallowed
Acute Toxicity, Inhalation Harmful if inhaled
Skin Irritation Causes skin irritation
Eye Irritation Causes serious eye irritation
Specific Target Organ Toxicity May cause respiratory irritation

The Core Principle: Segregation and Incineration

The cornerstone of proper disposal for halogenated compounds is twofold: stringent waste segregation and subsequent high-temperature incineration.

Why Segregation? Under RCRA, mixing hazardous waste with non-hazardous waste renders the entire volume hazardous, dramatically increasing disposal costs and regulatory burden.[4] Specifically for this compound, it must be collected as a halogenated organic solid waste , kept separate from:

  • Non-halogenated organic wastes (e.g., acetone, hexane)

  • Aqueous wastes (acids, bases)

  • Corrosive or reactive wastes[4]

Why Incineration? Landfilling of halogenated organic compounds is restricted because they can leach into the soil and groundwater, persisting in the environment and posing long-term risks.[5] High-temperature incineration is the mandated disposal method because it provides several critical advantages:

  • Complete Destruction: Temperatures ranging from 870°C to 1,200°C break the strong carbon-halogen bonds, converting the toxic organic molecules into less harmful inorganic compounds like carbon dioxide, water, and hydrogen halides (HCl, HBr, HF, HI).[5][6]

  • Volume Reduction: Incineration dramatically reduces the solid mass of the original waste by up to 80% and its volume by 95%.[5]

  • Pollution Control: Licensed hazardous waste incinerators are equipped with advanced flue gas scrubbing systems that neutralize the acidic gases produced during combustion, preventing their release into the atmosphere.[6]

Step-by-Step Disposal Protocol: From Benchtop to Manifest

This protocol outlines the necessary steps for collecting, storing, and preparing this compound waste for pickup by a licensed hazardous waste disposal service.

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation.

  • Location: Choose a spot within the laboratory, away from general traffic but accessible to lab personnel. It should be under the direct control of the researchers generating the waste.

  • Secondary Containment: The designated waste container must be stored within a secondary containment bin or tray that is chemically compatible and large enough to hold the entire contents of the primary container in case of a leak.

Step 2: Select the Appropriate Waste Container
  • Material: For solid this compound waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[7][8][9] Ensure the container material is compatible with the chemical. Re-using an empty, clean reagent bottle is an acceptable practice.[8]

  • Condition: The container must be in good condition, free of leaks, cracks, or visible contamination on the exterior.[4][10]

  • Size: Choose a container size appropriate for the amount of waste generated to avoid prolonged storage of nearly empty containers. Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[8]

Step 3: Label the Waste Container Immediately

The moment the first particle of waste enters the container, it must be labeled. RCRA hazardous waste labels are a critical component of regulatory compliance.[1][3][11]

The label must include:

  • The words "Hazardous Waste" .[3][10][11]

  • Generator Information: Your facility's name and address.[11]

  • Chemical Contents: List all chemical constituents by their full name (e.g., "this compound"). Do not use abbreviations.

  • Hazard Indications: Mark the appropriate hazards, such as "Toxic".[1]

G Disposal Workflow for this compound cluster_0 In-Lab Waste Management cluster_1 Disposal and Compliance Generate Generate Waste (e.g., residual solid, contaminated wipes) Select Select Compatible Container (HDPE/Glass) Generate->Select Label Affix 'Hazardous Waste' Label - Contents - Start Date - Hazards Select->Label Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store Request Request Pickup from EH&S or Licensed Hauler Store->Request When container is full or accumulation time limit nears Manifest Complete Hazardous Waste Manifest Request->Manifest Transport Transport by Licensed Hauler Manifest->Transport Dispose Dispose via High-Temperature Incineration Transport->Dispose

Caption: Disposal workflow for this compound.

Step 4: Final Disposal

Once the container is full or reaches the institutional time limit for satellite accumulation, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal company. They will provide the official hazardous waste manifest, a legal document that tracks the waste to its final destination at an approved incineration facility.[11]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action. All personnel handling this compound must be familiar with these emergency protocols.

Spill Management Protocol

In the event of a spill of solid this compound:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: At a minimum, wear two pairs of nitrile gloves, a lab coat, and chemical splash goggles. If there is a risk of generating dust, a NIOSH-approved respirator is required.

  • Dampen the Material: Gently cover the spill with an absorbent paper or pad dampened with 60-70% ethanol.[12] This prevents the powder from becoming airborne.

  • Collect the Spill: Carefully scoop the dampened material and absorbent pads into a designated hazardous waste container or a sealed plastic bag.[12]

  • Decontaminate the Area: Wipe the spill surface with absorbent paper dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[12] All cleaning materials must be disposed of as hazardous waste.

First Aid for Exposure

Immediate action is critical to mitigate harm from exposure.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13][14]

  • Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Inhalation: Move the person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Decontamination of Laboratory Equipment

Non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical must be decontaminated.

  • Initial Rinse: Carefully rinse the equipment with a suitable organic solvent (such as ethanol or acetone) in a fume hood. Collect this rinse solvent as halogenated hazardous waste.

  • Wash: Wash the equipment thoroughly with soap and warm water.

  • Final Rinse: Rinse with deionized water before drying.

By integrating these scientifically grounded and procedurally detailed disposal practices into your laboratory workflow, you uphold the highest standards of safety and environmental responsibility, ensuring that your research contributes to progress without compromising well-being.

References

  • SynQuest Laboratories, Inc. (2016). 3-Bromo-5-iodoaniline Safety Data Sheet.
  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: p-BROMOANILINE.
  • eSafety Training. (2022). RCRA Hazardous Waste: Labeling and Inspection Requirements.
  • GAIACA. (2021). Hazardous Waste Label Requirements.
  • U.S. Environmental Protection Agency. F-List Hazardous Wastes.
  • ACTenviro. (2024). RCRA Hazardous Waste Labeling Requirements: A Comprehensive Guide.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • EnviroServe. How to Select the Right Hazardous Waste Container.
  • WM Solutions. F List - Hazardous Wastes From Non-Specific Sources.
  • Occupational Safety and Health Administration (OSHA). Labeling and RCRA requirements and the HCS standard.
  • University of Maryland, Baltimore, Environmental Health and Safety. F-Listed Hazardous Waste.
  • University of California, Los Angeles, Environment, Health & Safety. Chemical Waste Containers.
  • SKC Ltd. TEST KIT Instructions Aromatic Amines.
  • University of Rochester, Occupational Health and Safety. (2017). Guidelines for Hazardous Waste Container Selection.
  • Daniels Training Services. (2023). FAQ: What are the F-listed solvents?.
  • Wattbar Industries. (2024). Hazardous Waste Container Guide.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards.
  • Workplace Material Handling & Safety. (2022). First Aid Procedures For Chemical Hazards.
  • New Pig. How to Choose a Hazardous Waste Container.
  • ResearchGate. (2025). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment.
  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • UMass Memorial Health. First Aid: Chemical Exposure.
  • Regulations.gov. Hazardous Waste Reference Guidebook.
  • SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
  • U.S. Environmental Protection Agency. (2025).
  • National Center for Biotechnology Information (NCBI). (2022). Decontamination technologies for medicinal and aromatic plants: A review.

Sources

A Researcher's Guide to the Safe Handling of 3-Bromo-5-fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated professionals in pharmaceutical research and drug development, the synthesis of novel molecules is a daily pursuit. With this innovation comes the critical responsibility of safely managing highly reactive and potentially hazardous chemical intermediates. 3-Bromo-5-fluoro-2-iodoaniline, a complex halogenated aromatic amine, is one such compound that requires a rigorous and well-understood safety protocol. This guide provides an in-depth, practical framework for its handling, moving beyond a simple checklist to explain the scientific reasoning behind each safety measure. Our aim is to cultivate a deep-seated culture of safety, empowering you to work with confidence and precision.

Hazard Profile: A Proactive Approach to Risk

A comprehensive understanding of a chemical's potential hazards is the foundation of safe laboratory practice. For this compound, while specific toxicological data may be limited, its structure as a multi-halogenated aniline provides critical insights into its risk profile. The primary routes of occupational exposure are inhalation of dust, skin contact, and accidental ingestion.[1]

The aniline functional group is associated with the risk of methemoglobinemia, a serious condition where the iron in hemoglobin is oxidized, impairing the blood's ability to transport oxygen.[2] This can lead to symptoms such as headache, dizziness, and cyanosis (a blueish discoloration of the skin).[2] The presence of bromine, fluorine, and iodine atoms on the aromatic ring can further enhance its reactivity and potential for irritation to the skin, eyes, and respiratory system.[1][3]

Anticipated Globally Harmonized System (GHS) Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed.[4]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[5]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[4]
Skin Corrosion/Irritation2H315: Causes skin irritation.[4]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[4]

This table is based on the hazard classifications of structurally similar compounds. Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date GHS information.

Personal Protective Equipment (PPE): Your Essential Barrier

The correct selection and use of PPE is a non-negotiable aspect of handling this compound. These recommendations are designed to provide a robust defense against the identified hazards.

A. Engineering Controls: The First Line of Defense

Before any personal protective gear is worn, appropriate engineering controls must be in place. All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[6] This provides essential ventilation to prevent the inhalation of airborne particles and to contain any accidental spills.[6]

B. Personal Protective Equipment Protocol:
PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 4 mil thickness)Nitrile rubber provides good chemical resistance against many aromatic amines.[7] Double-gloving is strongly recommended to provide an additional layer of protection and to allow for the safe and clean removal of a contaminated outer glove.[8]
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[4]This is crucial for protecting the eyes against splashes and airborne dust.[9] Goggles are recommended when there is a heightened risk of splashing.[9]
Body Protection Flame-resistant lab coatA fully buttoned lab coat protects the skin and personal clothing from accidental contamination.
Respiratory Protection Typically not required when handled within a fume hood.In the event of a significant spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges for organic vapors and particulates may be necessary. A proper fit test is mandatory for all respirator users.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan ensures that every step, from receiving the compound to its use in a reaction, is conducted with the utmost safety.

Workflow for Handling this compound:

G cluster_0 Preparation cluster_1 Execution (in Fume Hood) cluster_2 Post-Handling Inspect_Container Inspect Container Don_PPE Don PPE Inspect_Container->Don_PPE Prepare_Fume_Hood Prepare Fume Hood Don_PPE->Prepare_Fume_Hood Weigh_Compound Weigh Compound Prepare_Fume_Hood->Weigh_Compound Transfer_to_Vessel Transfer to Reaction Vessel Weigh_Compound->Transfer_to_Vessel Seal_and_Label Seal and Label Transfer_to_Vessel->Seal_and_Label Clean_Equipment Clean Equipment Seal_and_Label->Clean_Equipment Decontaminate_Area Decontaminate Work Area Clean_Equipment->Decontaminate_Area Doff_PPE Doff PPE Decontaminate_Area->Doff_PPE

Caption: A systematic workflow for the safe handling of this compound.

Detailed Handling Protocol:
  • Preparation:

    • Visually inspect the container for any signs of damage or leakage before handling.

    • Don all the required PPE as specified in the table above.[3]

    • Ensure your chemical fume hood is operational, uncluttered, and the sash is at the appropriate working height.[10]

    • Have a designated, labeled hazardous waste container readily available inside the fume hood for contaminated items.[11]

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations inside the fume hood to minimize inhalation exposure.[12]

    • Use a spatula or powder funnel for the careful transfer of the solid, taking care to avoid generating dust.[3]

    • If adding to a reaction vessel, ensure it is securely clamped and positioned to prevent spills.

  • Post-Transfer:

    • Securely cap the stock container immediately after use.[13]

    • Clean any residual material from spatulas and weighing boats with a solvent-moistened wipe and dispose of it in the designated solid waste container.[14]

    • Wipe down the work surface within the fume hood with a suitable decontaminating agent (e.g., 70% ethanol), followed by a dry wipe.[14]

Emergency Preparedness: Spill Response and First Aid

Being prepared for unexpected incidents is a critical component of laboratory safety.

Spill Response Protocol:

G spill Spill Occurs Alert nearby personnel. If safe, contain the spill with absorbent material. For large spills, evacuate and contact emergency services. ppe Assess and Don Appropriate PPE Minimum: Double gloves, goggles, lab coat. For larger spills, consider respiratory protection. spill->ppe Assess the situation cleanup Cleanup Procedure Cover with an inert absorbent like vermiculite or sand. Carefully sweep the material into a labeled waste container. Decontaminate the spill area. ppe->cleanup If safe to proceed dispose Waste Disposal Securely seal and label the waste container. Adhere to institutional hazardous waste disposal protocols. cleanup->dispose

Caption: A decision-making flowchart for responding to a this compound spill.

First Aid Measures:
  • Skin Contact: Immediately flush the affected skin with large amounts of soap and water for at least 15-30 minutes.[2] Remove all contaminated clothing while flushing.[2] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 30 minutes, making sure to lift the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[4]

Disposal Plan: Ensuring a Safe and Compliant Conclusion

The responsible disposal of chemical waste is a crucial final step to protect both personnel and the environment.

Waste Management Protocol:
  • Segregation: All waste contaminated with this compound, including gloves, wipes, and contaminated labware, must be collected in a dedicated and clearly labeled hazardous waste container.[11]

  • Containerization: Use a chemically resistant and sealable container for all waste streams.[3]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[11]

  • Disposal: All disposal must be in accordance with local, state, and federal regulations.[11] This typically involves incineration in an authorized facility equipped with an afterburner and scrubber.[4] Never dispose of this chemical or its containers in the regular trash or down the drain.[6]

By integrating these detailed safety protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe environment for your groundbreaking research.

References
  • SynQuest Laboratories, Inc. (2016).
  • Fisher Scientific Company. (2025).
  • Apollo Scientific.
  • Fisher Scientific. (2015).
  • MSDS of 3-Bromo-5-chloro-2-iodoaniline. (2024).
  • Chemos GmbH&Co.KG.
  • BenchChem. (2025).
  • CHIRALEN. This compound.
  • CHEMM. Personal Protective Equipment (PPE).
  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Washington St
  • Thermo Fisher Scientific Chemicals, Inc.
  • Sigma-Aldrich. 5-Fluoro-2-iodoaniline 97%.
  • Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
  • Loba Chemie. ANILINE EXTRA PURE.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • AK Scientific, Inc.
  • Wellesley College. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.